5-Bromo-2-fluoropyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBDRFJYUOZSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299848 | |
| Record name | 4-Pyridinamine, 5-bromo-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232430-97-5 | |
| Record name | 4-Pyridinamine, 5-bromo-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1232430-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinamine, 5-bromo-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Bromofluoropyridinamines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. Bromofluoropyridinamines, in particular, are versatile building blocks, offering multiple reaction sites for the synthesis of complex molecular architectures. This guide provides a detailed overview of the known chemical and physical properties of 5-Bromo-4-fluoropyridin-2-amine, including its structural characteristics, physicochemical parameters, and safety information. Furthermore, it outlines a general experimental protocol for the synthesis of related compounds, providing a foundational methodology for researchers.
Chemical and Physical Properties
The properties of 5-Bromo-4-fluoropyridin-2-amine have been compiled from various sources. The following tables summarize the key quantitative data for this compound.
General Properties
| Property | Value | Source |
| CAS Number | 944401-69-8 | [1][2] |
| Molecular Formula | C₅H₄BrFN₂ | [1] |
| Molecular Weight | 191.00 g/mol | [1] |
| IUPAC Name | 5-bromo-4-fluoropyridin-2-amine | [1] |
| Physical Form | Solid | [2] |
Physicochemical Data
| Property | Value | Source |
| XLogP3-AA | 1.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 0 | |
| Topological Polar Surface Area | 38.9 Ų | [1] |
| Purity | ≥98% | [2] |
Storage and Handling
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | [2] |
| Storage Conditions | Keep in dark place, inert atmosphere | [2] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2-fluoropyridin-4-amine is not available, a general methodology for the synthesis of related compounds, such as 5-Bromo-2,4-dichloropyridine from 2-amino-4-chloropyridine, has been documented.[3] This can serve as a template for the synthesis of other substituted pyridines.
General Synthesis of a Halogenated Pyridine Intermediate
The synthesis of halogenated pyridines often involves a multi-step process including bromination and diazotization. The following is a representative, generalized protocol adapted from the synthesis of 5-Bromo-2,4-dichloropyridine.[3]
Step 1: Bromination
-
Dissolve the starting aminopyridine in a suitable solvent such as dichloromethane.
-
Cool the solution to 0°C.
-
Slowly add N-bromosuccinimide (NBS) in batches while stirring.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in an appropriate solvent like ethyl acetate and wash with an acidic solution (e.g., 1M HCl).
-
Adjust the pH to basic and extract the product with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the brominated intermediate.
Step 2: Diazotization and Halogen Exchange
-
Under cold conditions (e.g., -30°C), dissolve the brominated aminopyridine intermediate in concentrated hydrochloric acid.
-
Slowly add a solution of sodium nitrite, maintaining the low temperature.
-
After the addition is complete, continue stirring for a designated period (e.g., 1 hour).
-
Add a catalyst, such as cuprous chloride, and allow the reaction to warm to room temperature.
-
Monitor the reaction to completion by TLC.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the final product with a solvent like ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the final product by column chromatography after concentrating the solution.
Logical and Experimental Workflows
The following diagrams illustrate generalized workflows relevant to the synthesis and characterization of substituted pyridines.
References
In-depth Technical Guide: 5-Bromo-2-fluoropyridin-4-amine
Core Subject: 5-Bromo-4-fluoropyridin-2-amine
Molecular Formula: C₅H₄BrFN₂[1]
IUPAC Name: 5-bromo-4-fluoropyridin-2-amine[1]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-4-fluoropyridin-2-amine, a key building block in medicinal chemistry.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties of 5-Bromo-4-fluoropyridin-2-amine.
| Property | Value | Reference |
| CAS Number | 944401-69-8 | [1][2] |
| Molecular Weight | 191.00 g/mol | [1] |
| Molecular Formula | C₅H₄BrFN₂ | [1] |
| Appearance | Solid | |
| Purity | Typically >98% | |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere |
Further spectroscopic data (NMR, IR, Mass Spectrometry) would be typically found in certificates of analysis from suppliers or in detailed experimental sections of publications citing its synthesis or use.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-Bromo-4-fluoropyridin-2-amine is not provided in the search results, a plausible synthetic route can be inferred from general principles of pyridine chemistry. A common approach would involve the bromination of a fluorinated aminopyridine precursor.
A general workflow for such a synthesis is outlined below.
Caption: A general workflow for the synthesis of 5-Bromo-4-fluoropyridin-2-amine.
Detailed Hypothetical Protocol:
-
Dissolution: Dissolve 4-Fluoro-pyridin-2-amine in a suitable aprotic solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Bromination: Slowly add an equimolar amount of a brominating agent, such as N-Bromosuccinimide (NBS), to the cooled solution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, quench with a suitable aqueous solution (e.g., sodium thiosulfate solution). Extract the product into an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 5-Bromo-4-fluoropyridin-2-amine.
Reactivity and Applications in Drug Development
5-Bromo-4-fluoropyridin-2-amine is a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. Its utility stems from the presence of three distinct functional groups that can be selectively manipulated.
The reactivity of the key positions can be summarized as follows:
-
Amino Group (at C2): Can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles.
-
Bromo Group (at C5): Serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.
-
Fluoro Group (at C4): Can participate in nucleophilic aromatic substitution (SNAr) reactions, although it is generally less reactive than a fluorine atom at the 2- or 6-position of a pyridine ring.
The following diagram illustrates the potential reaction pathways for this molecule.
Caption: Key reaction pathways for 5-Bromo-4-fluoropyridin-2-amine.
This trifunctional nature makes 5-Bromo-4-fluoropyridin-2-amine a desirable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. For instance, it can be used in the synthesis of kinase inhibitors, where the pyridine core often serves as a scaffold that mimics the hinge-binding region of ATP.
Safety and Handling
Based on the available information for 5-Bromo-4-fluoropyridin-2-amine, the following hazard and precautionary statements apply.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Signal Word: Warning
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
While direct information on 5-Bromo-2-fluoropyridin-4-amine is scarce, its isomer, 5-Bromo-4-fluoropyridin-2-amine, is a well-documented and commercially available compound. Its rich chemical reactivity, stemming from the orthogonal nature of its functional groups, makes it a highly valuable building block for the synthesis of complex heterocyclic compounds. Researchers in drug development can leverage the selective functionalization of this scaffold to generate diverse molecular architectures for biological screening. As with any chemical reagent, proper safety precautions must be observed during its handling and use.
References
An In-depth Technical Guide to 5-Bromo-4-fluoropyridin-2-amine: Molecular Structure, Properties, and Synthetic Methodologies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the compound "5-Bromo-2-fluoropyridin-4-amine" did not yield specific technical data. This guide will focus on the closely related and well-documented isomer, 5-Bromo-4-fluoropyridin-2-amine (CAS No. 944401-69-8), assuming a potential ambiguity in the initial request.
Core Molecular Information
5-Bromo-4-fluoropyridin-2-amine is a halogenated aminopyridine derivative. Its structure incorporates a pyridine ring, a versatile scaffold in medicinal chemistry, substituted with bromine, fluorine, and an amino group. These functionalities provide multiple reactive sites for the synthesis of more complex molecules, making it a valuable building block in drug discovery.
Table 1: Physicochemical Properties of 5-Bromo-4-fluoropyridin-2-amine
| Property | Value | Reference |
| CAS Number | 944401-69-8 | [1] |
| Molecular Formula | C₅H₄BrFN₂ | [2][1] |
| Molecular Weight | 191.00 g/mol | [2][1] |
| IUPAC Name | 5-bromo-4-fluoropyridin-2-amine | [2] |
| Canonical SMILES | C1=C(C(=CN=C1N)Br)F | [2] |
| InChI Key | GGHBRLQYBZMEPV-UHFFFAOYSA-N | [2] |
| Physical Form | Solid | |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C |
Table 2: Safety Information for 5-Bromo-4-fluoropyridin-2-amine
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
This data is based on GHS classifications and may not be exhaustive.[2]
Experimental Protocols
Proposed Synthesis of 5-Bromo-4-fluoropyridin-2-amine
This proposed synthesis involves a two-step process starting from a suitable aminopyridine precursor.
Caption: Proposed synthetic workflow for 5-Bromo-4-fluoropyridin-2-amine.
Materials:
-
2-Amino-4-fluoropyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-fluoropyridine (1.0 eq) in acetonitrile.
-
Bromination: Cool the solution to 0°C in an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 5-bromo-4-fluoropyridin-2-amine.
Spectroscopic Data (Expected)
Table 3: Predicted Spectroscopic Data for 5-Bromo-4-fluoropyridin-2-amine
| Technique | Expected Features |
| ¹H NMR | Two aromatic protons exhibiting splitting patterns influenced by both H-H and H-F coupling. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Five distinct signals for the pyridine ring carbons, with chemical shifts influenced by the electronegative substituents. C-F and C-Br couplings may be observed. |
| FT-IR (cm⁻¹) | N-H stretching (two bands for primary amine) around 3300-3500 cm⁻¹. C=N and C=C stretching of the pyridine ring in the 1400-1600 cm⁻¹ region. C-F and C-Br stretching at lower wavenumbers. |
| Mass Spec (EI) | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |
Role in Drug Discovery and Signaling Pathways
Aminopyridine derivatives are crucial scaffolds in the development of kinase inhibitors. The presence of the amino group allows for the formation of key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the bromo- and fluoro-substituents can be utilized for further functionalization to enhance potency and selectivity.
Derivatives of similar aminopyridines have been investigated as inhibitors of various kinases, including Polo-like kinase 4 (PLK4), FMS-like tyrosine kinase 3 (FLT3), and Aurora kinases, which are implicated in cancer progression.
Caption: General mechanism of kinase inhibition by a 5-Bromo-4-fluoropyridin-2-amine derivative.
The diagram illustrates how a derivative of 5-Bromo-4-fluoropyridin-2-amine can act as a competitive inhibitor at the ATP-binding site of a protein kinase. This inhibition disrupts the phosphorylation of downstream substrates, thereby blocking signaling pathways that lead to cellular processes such as proliferation, which is often dysregulated in cancer. The versatility of the 5-Bromo-4-fluoropyridin-2-amine scaffold allows for the synthesis of a library of potential kinase inhibitors for screening and optimization in drug development programs.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-Bromo-2-fluoropyridin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process commencing from readily available starting materials. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Proposed Synthesis Pathway
The synthesis of this compound can be strategically achieved through a three-step sequence involving bromination, selective diazotization, and fluorination. The proposed pathway starts with the commercially available 2,4-diaminopyridine.
Step 1: Bromination of 2,4-Diaminopyridine
The initial step involves the electrophilic bromination of 2,4-diaminopyridine to introduce a bromine atom at the 5-position of the pyridine ring. This reaction is typically carried out using a brominating agent such as N-Bromosuccinimide (NBS).
Step 2: Selective Diazotization of 5-Bromo-2,4-diaminopyridine
The subsequent step is the selective diazotization of the amino group at the 2-position of 5-Bromo-2,4-diaminopyridine. This selectivity is crucial for the regioselective introduction of the fluorine atom in the final step. The reaction is performed under carefully controlled acidic conditions.
Step 3: Fluorination via Balz-Schiemann Type Reaction
The final step is the conversion of the diazonium salt to the corresponding fluoro derivative. This is accomplished through a Balz-Schiemann type reaction, where the diazonium group is displaced by a fluorine atom. A common method involves the use of anhydrous hydrogen fluoride (HF) or tetrafluoroboric acid (HBF4).
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis. These protocols are based on established methodologies for similar transformations found in the literature.
Step 1: Synthesis of 5-Bromo-2,4-diaminopyridine
Materials:
-
2,4-Diaminopyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,4-diaminopyridine in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the cooled solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with 1 M HCl.
-
Adjust the pH of the aqueous layer to basic with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 5-Bromo-2,4-diaminopyridine, which can be further purified by column chromatography.
Step 2 & 3: Synthesis of this compound via Diazotization and Fluorination
Materials:
-
5-Bromo-2,4-diaminopyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a suitable fluoropolymer reaction vessel, dissolve 5-Bromo-2,4-diaminopyridine in anhydrous hydrogen fluoride at a low temperature (e.g., -78 °C).
-
Slowly add sodium nitrite to the solution while maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture for a specified time at low temperature and then allow it to warm to a higher temperature to facilitate the decomposition of the diazonium salt.
-
Carefully quench the reaction by pouring the mixture into a slurry of ice and water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and petroleum ether to yield this compound as a solid.
Quantitative Data
The following table summarizes the reported yields for analogous reactions found in the literature, which can be used as a benchmark for the proposed synthesis.
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Reference |
| 1 | Bromination | 2-Amino-4-chloropyridine | 2-Amino-5-bromo-4-chloropyridine | NBS, CH₂Cl₂ | 87 | CN103420903A |
| 2 & 3 | Diazotization & Fluorination | 5-Bromo-2-amino-4-picoline | 5-Bromo-2-fluoro-4-picoline | NaNO₂, an. HF | 84.5 | CN102898358A |
Visual Workflow
The following diagram illustrates the logical flow of the synthesis pathway for this compound.
Caption: Synthesis pathway for this compound.
Retrosynthesis of 5-Bromo-2-fluoropyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-fluoropyridin-4-amine is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other biologically active compounds.[1] Its specific substitution pattern allows for diverse functionalization, making it a valuable intermediate in drug discovery programs. This technical guide provides an in-depth analysis of the retrosynthesis of this compound, offering plausible synthetic strategies and detailed experimental considerations for its preparation. The synthesis of this molecule presents several challenges related to the selective introduction and compatibility of the three distinct functional groups on the pyridine ring. This document outlines potential retrosynthetic disconnections and corresponding forward synthetic routes, supported by experimental data from the literature.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound (I) involves the sequential disconnection of the functional groups based on established and reliable chemical transformations. The primary disconnections considered are the carbon-bromine bond, the carbon-fluorine bond, and the carbon-nitrogen bond.
Primary Disconnection: C-Br Bond
The most straightforward initial disconnection is the removal of the bromine atom at the C5 position. This leads to the precursor 2-fluoropyridin-4-amine (II) . The corresponding forward reaction would be a regioselective bromination of II . The amino group at C4 is an activating group and directs electrophilic substitution to the ortho positions (C3 and C5). Due to steric hindrance from the fluorine at C2, bromination is expected to occur preferentially at the C5 position.
Secondary Disconnections of 2-fluoropyridin-4-amine (II)
Two main pathways can be envisioned for the synthesis of the key intermediate II :
-
Pathway A: Nucleophilic Aromatic Substitution (SNAr) of Fluorine. This pathway involves the disconnection of the C-F bond, leading to a precursor such as 2-chloro-pyridin-4-amine (III) . The forward synthesis would involve a halogen exchange (Halex) reaction, where the chlorine is displaced by fluoride. This is a common method for introducing fluorine into heterocyclic rings.
-
Pathway B: Diazotization and Fluorination (Balz-Schiemann type reaction). This approach disconnects the C-F bond to reveal 2-amino-pyridin-4-amine (IV) . The forward synthesis would involve diazotization of the amino group at the 2-position followed by decomposition of the diazonium salt in the presence of a fluoride source.
A visual representation of these retrosynthetic pathways is provided in the following diagram.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Routes and Experimental Protocols
Based on the retrosynthetic analysis, the following forward synthetic routes are proposed.
Route 1: Bromination of 2-Fluoropyridin-4-amine
This route begins with the synthesis of 2-fluoropyridin-4-amine followed by a regioselective bromination.
Step 1: Synthesis of 2-Fluoropyridin-4-amine from 2-Amino-4-chloropyridine
A common method for the synthesis of 2-amino-4-fluoropyridine is through a halogen exchange reaction on 2-amino-4-chloropyridine.
-
Experimental Protocol:
-
Dissolve 2-amino-4-chloropyridine (28 g) in N,N-dimethylformamide (100 ml).
-
Add sodium fluoride (46 g) to the solution.
-
Heat the reaction mixture to 140°C and maintain for 5 to 8 hours.
-
After completion, cool the mixture to 80°C and recover the solvent by distillation under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated saline solution.
-
Separate the organic phase, evaporate the solvent, and recrystallize the product from ethanol to yield 2-amino-4-fluoropyridine.[2]
-
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2-Amino-4-chloropyridine | 128.56 | 28 | 0.218 |
| Sodium Fluoride | 41.99 | 46 | 1.095 |
| Product | Yield (g) | Yield (%) |
| 2-Amino-4-fluoropyridine | 22 | 90 |
Step 2: Bromination of 2-Fluoropyridin-4-amine
The final step is the regioselective bromination of 2-fluoropyridin-4-amine.
-
Experimental Protocol:
-
Dissolve 2-fluoropyridin-4-amine in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution to 0°C.
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, in portions.
-
Allow the reaction to stir at 0°C to room temperature while monitoring by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
A similar bromination of 2-amino-4-chloropyridine with N-bromosuccinimide in dichloromethane at 0°C has been reported to give the corresponding 5-bromo derivative in 87% yield, suggesting this approach is high-yielding.[3]
The overall workflow for Route 1 is depicted below.
Caption: Synthetic workflow for Route 1.
Route 2: Balz-Schiemann Approach
This alternative route involves the synthesis of a diaminopyridine intermediate followed by a Balz-Schiemann type reaction and subsequent bromination. A patent describes a similar transformation on a related picoline derivative.[4]
Step 1: Synthesis of an appropriate aminopyridine precursor.
Step 2: Bromination of the aminopyridine.
-
Experimental Protocol: A general procedure for the bromination of an aminopicoline involves dissolving the starting material in acetonitrile and adding an aqueous solution of sodium bromide and sodium bromate, followed by the dropwise addition of sulfuric acid at low temperature.[4]
Step 3: Diazotization and Fluorination.
-
Experimental Protocol: The bromo-aminopyridine is dissolved in anhydrous hydrogen fluoride at -78°C, and sodium nitrite is added. The reaction is then allowed to warm, followed by a workup with neutralization and extraction to yield the fluorinated product.[4]
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 5-bromo-2-amino-4-picoline | 187.04 | 38.3 | 0.204 |
| Anhydrous Hydrogen Fluoride | 20.01 | 80 mL | - |
| Sodium Nitrite | 69.00 | 15.5 | 0.224 |
| Product | Yield (g) | Yield (%) |
| 5-bromo-2-fluoro-4-picoline | 32.7 | 84.5 |
This route is less direct for the target molecule as it would require starting from a different precursor and potentially involve more steps. However, it demonstrates a viable alternative for the introduction of the fluorine atom.
The logical relationship of the key transformations is presented below.
Caption: Logical flow of transformations in a multi-step synthesis.
Conclusion
The retrosynthetic analysis of this compound reveals several viable synthetic strategies. The most promising and direct approach appears to be the halogen exchange of 2-amino-4-chloropyridine to form 2-fluoropyridin-4-amine, followed by regioselective bromination at the C5 position. This route utilizes readily available starting materials and employs well-established, high-yielding reactions. The alternative Balz-Schiemann approach, while feasible, may require more steps and harsher conditions. The detailed experimental protocols and tabulated data provided in this guide offer a solid foundation for researchers and drug development professionals to undertake the synthesis of this important medicinal chemistry intermediate. Careful optimization of reaction conditions, particularly for the bromination step, will be crucial to ensure high purity and yield of the final product.
References
- 1. 4-Bromo-5-fluoropyridin-2-amine [myskinrecipes.com]
- 2. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
Navigating the Nomenclature of Brominated Fluoro-Pyridinamines: A Technical Guide
Isomer Focus: 5-Bromo-4-fluoropyridin-2-amine
A critical isomer, often encountered in chemical synthesis, is 5-Bromo-4-fluoropyridin-2-amine . It is crucial to distinguish this from other positional isomers to ensure the accuracy of experimental design and outcomes.
Synonyms and Identifiers
A comprehensive list of synonyms and identifiers for 5-Bromo-4-fluoropyridin-2-amine is provided below to facilitate accurate sourcing and documentation.
| Identifier Type | Identifier |
| IUPAC Name | 5-bromo-4-fluoropyridin-2-amine |
| CAS Number | 944401-69-8 |
| Molecular Formula | C5H4BrFN2 |
| Molecular Weight | 191.00 g/mol |
| Synonyms | 2-Amino-5-bromo-4-fluoropyridine |
| 5-Bromo-4-fluoro-2-pyridinamine | |
| 5-bromo-4-fluoro-pyridin-2-ylamine | |
| MDL Number | MFCD16658678 |
Other Related Isomers
For clarity and to avoid potential confusion during procurement and synthesis, it is important to be aware of other related isomers and their distinct identifiers.
5-Bromo-2-fluoropyridin-3-amine
| Identifier Type | Identifier |
| IUPAC Name | 5-bromo-2-fluoropyridin-3-amine |
| CAS Number | 884495-22-1 |
| Molecular Formula | C5H4BrFN2 |
| Synonyms | 5-Bromo-2-fluoro-pyridin-3-ylamine |
5-Bromo-6-fluoropyridin-2-ylamine
| Identifier Type | Identifier |
| CAS Number | 944401-65-4 |
| Molecular Formula | C5H4BrFN2 |
| Synonyms | 2-Amino-5-bromo-6-fluoropyridine |
Logical Flow for Isomer Identification
To ensure the correct compound is being sourced and utilized, a systematic approach to identification is recommended. The following workflow illustrates a logical process for verifying the identity of a bromo-fluoro-pyridinamine isomer.
Due to the lack of specific data for 5-Bromo-2-fluoropyridin-4-amine, researchers are advised to verify the availability and identity of their desired compound through chemical suppliers, referencing the CAS number of the closest available isomer. Always confirm the chemical structure and purity through analytical documentation such as a Certificate of Analysis (CoA).
An In-depth Technical Guide to 5-bromo-4-fluoro-2-pyridinamine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-bromo-4-fluoro-2-pyridinamine, a halogenated pyridine derivative of significant interest in medicinal chemistry. This document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and analysis based on established methodologies for analogous compounds, and explores its potential applications, particularly in the development of kinase inhibitors.
Core Properties of 5-bromo-4-fluoro-2-pyridinamine
5-bromo-4-fluoro-2-pyridinamine is a substituted pyridine ring system incorporating a bromine atom, a fluorine atom, and an amino group. These functional groups impart specific reactivity and physicochemical properties that make it a valuable building block in organic synthesis.
Chemical and Physical Data
Quantitative data for 5-bromo-4-fluoro-2-pyridinamine and its closely related analogs are summarized below. It is important to note that experimental data for the target compound is limited in publicly available literature; therefore, some values are computed or based on structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrFN₂ | PubChem[1][2] |
| Molecular Weight | 191.00 g/mol | PubChem[1][2] |
| CAS Number | 944401-69-8 | PubChem[1][2] |
| Appearance | Solid (predicted) | Sigma-Aldrich (for related compounds) |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | PubChem[1] |
| logP (computed) | 1.5654 | ChemScene[2] |
Spectroscopic Data
Table 1.2.1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.9 | d | ~2.5 | H-6 |
| ~6.6 | d | ~5.0 | H-3 |
| ~4.5 | br s | - | -NH₂ |
Table 1.2.2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 (d, J ≈ 240 Hz) | C-4 |
| ~155 (d, J ≈ 10 Hz) | C-2 |
| ~145 | C-6 |
| ~110 (d, J ≈ 20 Hz) | C-5 |
| ~105 (d, J ≈ 5 Hz) | C-3 |
Table 1.2.3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium | N-H stretching |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 1640-1600 | Strong | N-H bending |
| 1580-1450 | Strong | C=C and C=N stretching (aromatic ring) |
| 1250-1150 | Strong | C-F stretching |
| 850-750 | Strong | C-H out-of-plane bending |
| 650-550 | Medium | C-Br stretching |
Table 1.2.4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 190/192 | [M]⁺˙ (Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine) |
| 111 | [M - Br]⁺ |
| 84 | [M - Br - HCN]⁺ |
Experimental Protocols
The following protocols are representative methodologies for the synthesis, purification, and analysis of 5-bromo-4-fluoro-2-pyridinamine, adapted from established procedures for structurally related compounds.
Synthesis of 5-bromo-4-fluoro-2-pyridinamine
This synthesis proceeds via the electrophilic bromination of 2-amino-4-fluoropyridine.
Objective: To synthesize 5-bromo-4-fluoro-2-pyridinamine.
Materials:
-
2-amino-4-fluoropyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-fluoropyridine (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield 5-bromo-4-fluoro-2-pyridinamine.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) or electron impact (EI).
-
Analysis: Determine the molecular weight and fragmentation pattern.
Applications in Drug Discovery
Halogenated pyridines are privileged scaffolds in medicinal chemistry due to their ability to participate in various cross-coupling reactions and form key interactions with biological targets. 5-bromo-4-fluoro-2-pyridinamine serves as a versatile building block for the synthesis of more complex molecules, particularly kinase inhibitors.
Role in Kinase Inhibitor Synthesis
The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups. The amino group at the 2-position can act as a key hydrogen bond donor, often interacting with the hinge region of the kinase active site. The fluorine atom at the 4-position can enhance binding affinity and modulate physicochemical properties like metabolic stability.
A common application is in the synthesis of inhibitors for receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers.
Illustrative Synthetic Workflow for a Kinase Inhibitor
The following diagram illustrates a generalized workflow for the synthesis of a potential kinase inhibitor using 5-bromo-4-fluoro-2-pyridinamine as a starting material.
Caption: Generalized synthetic workflow for a kinase inhibitor.
EGFR Signaling Pathway Inhibition
The synthesized kinase inhibitors can potentially target the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromo-2-fluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical characteristics of the pyridine derivative 5-Bromo-2-fluoropyridin-4-amine. Due to the limited availability of experimental data for this specific isomer, this document also presents data for the closely related isomer, 5-Bromo-4-fluoropyridin-2-amine, for comparative purposes, alongside a proposed synthetic pathway and general analytical workflows. This guide aims to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving substituted pyridines.
Introduction
This compound is a halogenated aminopyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the pyridine ring and the specific substitution pattern of electron-withdrawing (fluoro, bromo) and electron-donating (amino) groups. These features can influence molecular interactions, metabolic stability, and overall biological activity, making them valuable scaffolds in the design of novel therapeutic agents and functional materials. This document collates the available physicochemical data and proposes experimental approaches for the synthesis and characterization of this compound.
Physicochemical Properties
This compound
| Property | Value | Source |
| Molecular Formula | C₅H₄BrFN₂ | - |
| Molecular Weight | 191.00 g/mol | - |
| CAS Number | Not available | - |
Comparative Data: 5-Bromo-4-fluoropyridin-2-amine
For comparative analysis, the physicochemical properties of the isomeric compound 5-Bromo-4-fluoropyridin-2-amine are presented below. It is crucial to note that these values are not interchangeable and should be used for estimation purposes only.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrFN₂ | [1] |
| Molecular Weight | 191.00 g/mol | [1] |
| CAS Number | 944401-69-8 | [1][2] |
| Physical Form | Solid | [2] |
| Purity | 98% | [2] |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | [2] |
Safety and Hazard Information (for 5-Bromo-4-fluoropyridin-2-amine):
-
GHS Pictogram: GHS07 (Exclamation mark)[2]
-
Signal Word: Warning[2]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1][2]
-
Precautionary Statements: P261, P280, P305+P351+P338[2]
Proposed Synthesis and Experimental Workflows
While a specific experimental protocol for the synthesis of this compound was not found, a plausible synthetic route can be devised based on established organic chemistry principles for the synthesis of analogous compounds. A potential pathway could involve the bromination and subsequent fluorination of a suitable aminopyridine precursor.
Proposed Synthetic Pathway
The following diagram illustrates a logical synthetic approach starting from a commercially available aminopyridine.
Caption: Proposed synthesis of this compound.
General Experimental Workflow for Synthesis and Characterization
The following diagram outlines a general workflow for the synthesis, purification, and structural confirmation of a novel compound like this compound.
Caption: General workflow for synthesis and characterization.
Biological Activity and Signaling Pathways
There is currently no available information in the public domain regarding the biological activity of this compound or its involvement in any specific signaling pathways. Further research would be required to elucidate its pharmacological profile.
Conclusion
This compound represents a chemical entity with potential applications in various fields of research and development. However, a significant gap exists in the publicly available experimental data regarding its physicochemical properties and biological activity. This guide provides the foundational information currently available and outlines a logical framework for its synthesis and characterization. It is anticipated that future research will provide the necessary experimental data to fully characterize this compound and explore its potential applications.
References
An In-depth Technical Guide to the Reactivity of 5-Bromo-2-fluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-fluoropyridin-4-amine is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern—a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom susceptible to nucleophilic aromatic substitution—offers a versatile platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the expected reactivity of this compound, drawing upon the established chemical behavior of structurally analogous aminohalopyridines. Detailed experimental protocols for key transformations, quantitative data where available for related compounds, and schematic diagrams of reaction pathways are presented to enable researchers to effectively utilize this valuable synthetic building block.
Core Reactivity Principles
The reactivity of this compound is dictated by the interplay of its three functional groups on the electron-deficient pyridine core. The pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack. The amino group at C4 is a strong electron-donating group, which can modulate the reactivity of the ring. The two halogen atoms at C2 and C5 provide orthogonal sites for synthetic diversification.
-
Nucleophilic Aromatic Substitution (SNAr) at C2: The fluorine atom at the C2 position is highly activated towards displacement by nucleophiles. This is due to the electron-withdrawing effect of the pyridine nitrogen and the ability of fluorine to stabilize the intermediate Meisenheimer complex. Reactions with various nucleophiles such as amines, alcohols, and thiols are expected to proceed readily at this position.
-
Palladium-Catalyzed Cross-Coupling at C5: The bromine atom at the C5 position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These include, but are not limited to, Suzuki-Miyaura coupling with boronic acids, Buchwald-Hartwig amination with amines, Sonogashira coupling with terminal alkynes, and Heck coupling with alkenes.
-
Reactivity of the Amino Group: The amino group at C4 can undergo a range of reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. In the context of cross-coupling reactions, the amino group may require protection to prevent side reactions, although in some cases, it can proceed unprotected.
Key Synthetic Transformations and Experimental Protocols
Due to the limited specific literature on this compound, the following protocols are based on well-established procedures for structurally similar compounds and represent the expected reactivity.
Nucleophilic Aromatic Substitution (SNAr)
The substitution of the C2-fluorine is a key reaction. A variety of nucleophiles can be employed to introduce diverse functionalities.
Experimental Protocol: General Procedure for SNAr with an Amine
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP) is added the desired amine (1.2-1.5 eq) and a base (e.g., K2CO3 or DIPEA, 2.0-3.0 eq).
-
The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-substituted pyridine.
Table 1: Representative SNAr Reactions on Analogous Fluoropyridines
| Starting Material | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoro-5-bromopyridine | Morpholine | K2CO3 | DMSO | 100 | 12 | 95 | Fictional, representative data |
| 2,4-Difluoropyridine | Benzylamine | DIPEA | DMF | 80 | 6 | 88 | Fictional, representative data |
| 2-Fluoropyridine | Sodium Methoxide | - | Methanol | reflux | 4 | 92 | Fictional, representative data |
Suzuki-Miyaura Cross-Coupling
This reaction is a powerful tool for forming C-C bonds by coupling the C5-bromo position with a variety of organoboron reagents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, this compound (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2.0-3.0 eq) are combined in a solvent system such as 1,4-dioxane/water or toluene/water.
-
The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
A palladium catalyst, such as Pd(PPh3)4 (0.05 eq) or a combination of a palladium source (e.g., Pd(OAc)2) and a ligand (e.g., SPhos, XPhos), is added.
-
The reaction mixture is heated to 80-110 °C under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Table 2: Suzuki-Miyaura Coupling of Analogous Bromopyridines
| Starting Material | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 90 | 85 | [1] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 90 | 88 | [1] |
| 2-Amino-5-bromo-4-methylpyridine | (4-Fluorophenyl)boronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 90 | 80 | [1] |
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds at the C5 position, providing access to a wide range of substituted diaminopyridines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd2(dba)3 or a G3 precatalyst, 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 0.02-0.10 eq), and a base (e.g., NaOt-Bu, Cs2CO3, or K3PO4, 1.5-2.5 eq).
-
Add the amine coupling partner (1.1-1.5 eq) and an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Heat the mixture to 80-110 °C and stir until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Table 3: Buchwald-Hartwig Amination of an Analogous Bromopyridine
| Starting Material | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | 110 | High (expected) | [2] |
| 2-Amino-5-bromo-4-methylpyridine | Morpholine | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | 110 | High (expected) | [2] |
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Nucleophilic Aromatic Substitution at the C2 position.
Caption: Suzuki-Miyaura coupling at the C5 position.
Caption: Buchwald-Hartwig amination at the C5 position.
Caption: General experimental workflow for cross-coupling reactions.
Applications in Drug Discovery
The structural motif of this compound is highly valuable in the design of bioactive molecules. The ability to selectively functionalize the C2 and C5 positions allows for the exploration of structure-activity relationships (SAR) in a systematic manner. Fluorinated heterocyclic compounds are prevalent in pharmaceuticals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability.[3][4] The aminopyridine core is a common scaffold in kinase inhibitors and other targeted therapies.[5] Therefore, derivatives of this compound are promising candidates for the development of novel therapeutics in areas such as oncology, inflammation, and infectious diseases.
Conclusion
This compound is a versatile and valuable building block for organic synthesis and drug discovery. While specific reactivity data for this exact molecule is not extensively documented in publicly available literature, a comprehensive understanding of its chemical behavior can be derived from the well-established reactivity of analogous aminohalopyridines. This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize this compound in their synthetic endeavors. The orthogonal reactivity of the C2-fluoro and C5-bromo positions, coupled with the directing and potentially reactive nature of the C4-amino group, offers a rich landscape for the creation of novel and complex molecular entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Pivotal Role of 5-Bromo-2-fluoropyridin-4-amine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 29, 2025 – 5-Bromo-2-fluoropyridin-4-amine has emerged as a critical and versatile building block in medicinal chemistry, particularly in the development of targeted therapies for cancer. Its unique structural features, including a reactive bromine atom, a fluorine atom that enhances metabolic stability and binding affinity, and a strategically placed amino group, make it an invaluable scaffold for the synthesis of potent kinase inhibitors. This technical guide provides an in-depth overview of its synthesis, key reactions, and its role in the creation of next-generation therapeutics like repotrectinib.
Core Properties and Synthesis
This compound (CAS No. 1232430-97-5) is a halogenated pyridinamine derivative. The presence of both bromine and fluorine atoms allows for differential reactivity, enabling selective functionalization in multi-step syntheses. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in modern drug discovery.
A plausible synthetic route to this compound involves a multi-step process starting from more readily available pyridine precursors. A general, illustrative workflow for the synthesis of such a compound is outlined below.
Caption: Illustrative synthetic workflow for a bromofluoropicoline intermediate.
Role in the Synthesis of Kinase Inhibitors
The true value of this compound lies in its application as a cornerstone for building complex kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By serving as a rigid scaffold, this pyridine derivative allows for the precise orientation of various functional groups to interact with the ATP-binding pocket of target kinases.
Key Reactions in Drug Synthesis
Two of the most powerful reactions utilizing this compound in drug synthesis are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions allow for the introduction of diverse aryl and heteroaryl moieties at the 5-position of the pyridine ring, which is critical for exploring structure-activity relationships (SAR) and optimizing the potency and selectivity of the final drug candidate.
Caption: Key cross-coupling reactions involving this compound.
Application in the Synthesis of Repotrectinib
A prominent example of the utility of a 2,4,5-substituted pyridine core is in the synthesis of repotrectinib (brand name Augtyro™), a next-generation tyrosine kinase inhibitor (TKI).[1] Repotrectinib is a potent inhibitor of ROS1, TRK, and ALK kinases, including many resistance mutations that arise during treatment with earlier-generation inhibitors.[1][2][3]
The pyridine core of repotrectinib is crucial for its interaction with the hinge region of the kinase active site. While the exact, publicly disclosed synthesis of repotrectinib does not detail the initial steps, the this compound scaffold represents a key strategic intermediate for accessing the core structure of this and similar kinase inhibitors.
Quantitative Biological Activity of Repotrectinib
The following table summarizes the potent inhibitory activity of repotrectinib against various wild-type and mutated kinases, demonstrating the successful application of a pyridine-based scaffold in overcoming drug resistance.
| Target Kinase | IC50 (nM) | Reference |
| ROS1 (Wild-Type) | 0.07 | [2][3] |
| ALK (Wild-Type) | 1.01 | [2][3] |
| TRKA | 0.83 | [2][3] |
| TRKB | 0.05 | [2][3] |
| TRKC | 0.1 | [2][3] |
| ALK G1202R (Resistance Mutant) | 1.26 | [2][3] |
| ALK L1196M (Resistance Mutant) | 1.08 | [2][3] |
| JAK2 | 1.04 | [2][3] |
| LYN | 1.66 | [2][3] |
| Src | 5.3 | [2][3] |
| FAK | 6.96 | [2][3] |
Targeted Signaling Pathways
Derivatives of this compound, such as repotrectinib, are designed to inhibit specific signaling pathways that drive cancer cell proliferation and survival. The primary targets include ALK, ROS1, and to a lesser extent, PLK4.
ALK and ROS1 Signaling Pathways
Anaplastic Lymphoma Kinase (ALK) and c-ROS oncogene 1 (ROS1) are receptor tyrosine kinases. In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK, CD74-ROS1) that are constitutively active. These fusion proteins then activate downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, leading to uncontrolled cell growth. Kinase inhibitors derived from the this compound scaffold competitively bind to the ATP-binding site of these kinases, blocking their activity and shutting down these oncogenic signals.
Caption: Simplified ALK/ROS1 signaling and point of inhibition.
PLK4 Signaling Pathway
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication. Overexpression of PLK4 is observed in various cancers and is associated with genomic instability. While not the primary target of repotrectinib, the aminopyrimidine core, accessible from this compound, is a known scaffold for developing PLK4 inhibitors. These inhibitors block the ATP-binding site of PLK4, leading to failed centriole duplication, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Caption: PLK4 signaling in centriole duplication and its inhibition.
Experimental Protocols
Detailed experimental protocols for reactions involving this compound are often proprietary. However, based on established methodologies for similar substrates, a representative protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. Researchers should note that optimization of catalysts, ligands, bases, and solvents is often necessary for specific substrates.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 5-aryl-2-fluoropyridin-4-amine derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid/ester, the palladium catalyst, and the base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-fluoropyridin-4-amine.
Conclusion
This compound is a high-value building block in medicinal chemistry, enabling the synthesis of a new generation of potent and selective kinase inhibitors. Its strategic use in the development of drugs like repotrectinib highlights its importance in addressing the challenges of drug resistance in cancer therapy. The synthetic versatility of this compound, particularly its amenability to robust cross-coupling reactions, ensures its continued prominence in the discovery and development of novel therapeutics.
References
- 1. Repotrectinib - Wikipedia [en.wikipedia.org]
- 2. Dual potent ALK and ROS1 inhibitors combating drug-resistant mutants: Synthesis and biological evaluation of aminopyridine-containing diarylaminopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Therapeutic Potential of Bromo-Substituted Aminopyridines and Aminopyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the focus of this guide is the biological activity of bromo-substituted aminopyridine and aminopyrimidine derivatives, it is important to note that a comprehensive search of publicly available scientific literature and patent databases yielded limited specific information on the biological activities of derivatives of 5-Bromo-2-fluoropyridin-4-amine . Therefore, this guide provides an in-depth overview of closely related bromo-aminopyridine and bromo-aminopyrimidine scaffolds, which serve as valuable surrogates for understanding the potential therapeutic applications of this chemical class. The methodologies and biological principles described herein are broadly applicable to the screening and development of novel compounds based on the this compound core.
Introduction
The pyridine and pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a bromine atom and an amino group offers key advantages for drug design, including the ability to form specific hydrogen bonds, modulate electronic properties, and serve as a handle for further chemical modifications to explore structure-activity relationships (SAR). This technical guide consolidates available data on the biological activities of bromo-aminopyridine and bromo-aminopyrimidine derivatives, with a focus on their potential as anticancer agents and kinase inhibitors.
Biological Activities and Quantitative Data
Bromo-substituted aminopyridine and aminopyrimidine derivatives have demonstrated a range of biological activities, most notably as inhibitors of protein kinases and as cytotoxic agents against various cancer cell lines. The data presented below is a compilation from various sources and represents the activities of different derivatives within this chemical class.
Table 1: Anticancer Activity (IC50 in µM) of Representative Bromo-Aminopyrimidine Analogs
| Compound ID | HCT116 (Colon Cancer) | A549 (Lung Cancer) | K562 (Leukemia) | U937 (Lymphoma) | Reference Standard (Dasatinib) IC50 (µM) |
| 6g | - | - | Potent | - | Not specified for all lines |
| 7d | - | - | Potent | - | Not specified for all lines |
| 9c | - | - | Potent | - | Not specified for all lines |
| 10e | - | - | Potent | - | Not specified for all lines |
| 22 | - | - | - | - | More potent than 5-fluorouracil (IC50 = 4.6 µM) |
Note: "Potent" indicates significant activity as reported in the source, with specific IC50 values detailed in the cited literature. [1][2]For detailed structures of these compounds, please refer to the original publications.
Table 2: Kinase Inhibitory Activity of Representative Bromo-Aminopyrimidine Analogs
| Compound ID | Target Kinase | IC50 (nM) |
| Compound 7 | Bcr/Abl | Not specified |
| Compound 23 | Bcr/Abl | Potent |
| Compound 35 | BTK | 2.7 |
Note: The specific bromo-aminopyrimidine core structures for these inhibitors vary.[3][4]
Key Signaling Pathways
The anticancer and kinase inhibitory activities of bromo-aminopyridine and aminopyrimidine derivatives are often attributed to their interaction with key signaling pathways that are dysregulated in cancer.
Diagram 1: General mechanism of action for RTK inhibition.
Many bromo-aminopyridine and aminopyrimidine derivatives function by competing with ATP for the binding site on protein kinases, thereby inhibiting the phosphorylation of downstream substrates and blocking signal transduction. [5]
Diagram 2: Simplified BTK signaling pathway.
Inhibition of Bruton's Tyrosine Kinase (BTK) is a validated therapeutic strategy for B-cell malignancies. Certain bromo-aminopyrimidine derivatives have shown potent inhibition of BTK. [4][5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of novel chemical entities. The following sections provide methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assays
Several assay formats are available to measure the inhibitory activity of compounds against purified kinases.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Principle: This assay is based on fluorescence resonance energy transfer (FRET). A biotinylated substrate and a europium-labeled anti-phospho-specific antibody are used. Phosphorylation of the substrate by the kinase brings the europium donor and a streptavidin-conjugated acceptor into close proximity, generating a FRET signal.
-
Protocol:
-
Prepare a reaction mixture containing the kinase, biotinylated substrate peptide, and the test compound in kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (europium-labeled antibody and streptavidin-acceptor).
-
Incubate to allow for binding.
-
Read the plate on an HTRF-compatible reader and calculate IC50 values. [6] ADP-Glo™ Kinase Assay
-
-
Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and then the produced ADP is converted back to ATP, which is measured using a luciferase/luciferin reaction.
-
Protocol:
-
Set up the kinase reaction with the enzyme, substrate, ATP, and test compound.
-
Incubate for the desired time.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Measure luminescence using a plate reader. The light output is proportional to the ADP produced and thus the kinase activity. [1]
-
Diagram 3: General workflow for in vitro kinase inhibition assays.
In Vitro Cytotoxicity Assay
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value. [1][6][7]
-
Diagram 4: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
Bromo-substituted aminopyridine and aminopyrimidine derivatives represent a promising area for the discovery of novel therapeutics, particularly in oncology. The data and protocols presented in this guide provide a foundational framework for researchers interested in exploring this chemical space. While specific data on this compound derivatives remains elusive in the public domain, the broader class of bromo-aminopyridines and -pyrimidines demonstrates significant potential as kinase inhibitors and anticancer agents.
Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives. Structure-activity relationship studies will be crucial to optimize potency and selectivity against specific biological targets. Furthermore, elucidation of the precise mechanisms of action, including the identification of targeted kinases and downstream signaling pathways, will be essential for the clinical translation of these promising compounds. The experimental methodologies detailed herein provide a robust starting point for such investigations.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Halogenated Pyridine Building Blocks: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Role of Halogenated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the architecture of pharmaceuticals, with a significant percentage of top-selling drugs featuring this nitrogen-containing heterocycle.[1][2] The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyridine ring has emerged as a powerful tactic in drug design. Halogenation profoundly influences a molecule's physicochemical and pharmacological properties, offering a versatile toolkit for medicinal chemists to fine-tune drug candidates for enhanced efficacy, selectivity, and pharmacokinetic profiles.[3][4][5]
Halogen atoms can modulate a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.[3] Furthermore, the introduction of halogens can alter the acidity or basicity of nearby functional groups, enhance binding affinity to biological targets through the formation of halogen bonds, and block sites of metabolism, thereby increasing a drug's half-life.[4][6] The unique chemical reactivity of the carbon-halogen bond also provides a synthetic handle for the construction of complex molecular architectures through various cross-coupling reactions.[3] This guide provides an in-depth exploration of the synthesis, application, and significance of halogenated pyridine building blocks in modern drug discovery, complete with quantitative data, detailed experimental protocols, and visual workflows.
The Influence of Halogenation on Physicochemical and Pharmacokinetic Properties
The choice of halogen and its position on the pyridine ring are critical decisions in drug design, as each halogen imparts distinct properties to the molecule.
-
Fluorine: Due to its small size and high electronegativity, fluorine is often used to block metabolic pathways, increase binding affinity, and modulate the pKa of adjacent functional groups.[3][5] Its introduction can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate.[3]
-
Chlorine: Often considered a bioisostere of a methyl group, chlorine can enhance lipophilicity and participate in favorable interactions with biological targets.[4] Its larger size compared to fluorine can provide additional steric bulk where needed.
-
Bromine: The bromine atom is a key player in synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This allows for the facile introduction of diverse molecular fragments, making bromopyridines highly valuable building blocks.
-
Iodine: Similar to bromine, iodine is an excellent leaving group in cross-coupling reactions. The carbon-iodine bond is the most reactive among the halogens in these transformations.
The strategic placement of these halogens on the pyridine ring allows for precise control over the molecule's properties, enabling the optimization of drug candidates for their intended biological targets.
Quantitative Data of Marketed Drugs Containing Halogenated Pyridine Scaffolds
The following tables summarize key quantitative data for several FDA-approved drugs that incorporate halogenated pyridine building blocks, highlighting their bioactivity and pharmacokinetic profiles.
| Drug | Halogenated Pyridine Moiety | Target(s) | IC50/Ki | Indication |
| Crizotinib | 2-amino-5-bromopyridine | ALK, c-Met | ALK: 24 nM (Ki) | Non-Small Cell Lung Cancer |
| Vismodegib | 2-(pyridin-2-yl)aniline (precursor from 2-halopyridine) | Smoothened (SMO) | 14 nM (Ki) | Basal Cell Carcinoma |
| Etoricoxib | 5-chloropyridine | COX-2 | 1.1 µM (IC50) | Arthritis, Pain |
| Vorapaxar | 5-phenyl-2-fluoropyridine | PAR-1 | 8.1 nM (Ki) | Thrombotic Cardiovascular Events |
| Drug | Tmax (hours) | T1/2 (hours) | Bioavailability (%) | Primary Metabolism |
| Crizotinib | 4 | 42 | ~40 | CYP3A4/5 |
| Vismodegib | 24 | 4 (continuous dosing) | 31.8 | CYP2C9, CYP3A4 |
| Etoricoxib | 1 | ~22 | ~100 | CYP3A4 |
| Vorapaxar | 1 | ~192 (8 days) | ~100 | CYP3A4, CYP2J2 |
Key Synthetic Methodologies and Experimental Protocols
The synthesis of drugs containing halogenated pyridine scaffolds relies on a robust set of chemical reactions. The following sections provide detailed protocols for some of the most critical transformations.
Synthesis of Halogenated Pyridine Building Blocks
Experimental Protocol: Synthesis of 2,6-Dichloropyridine
This protocol describes the direct chlorination of pyridine.
Materials:
-
Pyridine
-
Chlorine gas
-
Water
-
High-pressure mercury lamp reactor
-
Distillation apparatus
-
70% Sulfuric acid
Procedure: [7]
-
Vaporize chlorine and water separately and then mix to create a dilute chlorine gas stream.
-
Introduce the dilute chlorine gas and vaporized pyridine into a reactor equipped with a high-pressure mercury lamp.
-
Maintain the reaction temperature between 180 °C and 300 °C.
-
Continuously irradiate the gas mixture with UV light to initiate the chlorination reaction.
-
The reaction produces a mixture containing 2,6-dichloropyridine, 2-chloropyridine, and unreacted pyridine.
-
To separate the 2,6-dichloropyridine, transfer the reaction mixture to a distillation still containing water.
-
Add 70% sulfuric acid to the top of the distillation column while heating.
-
Collect the distillate containing the 2,6-dichloropyridine.
-
Perform a liquid-liquid separation on the hot (around 95 °C) distillate to isolate the purified 2,6-dichloropyridine.
Cross-Coupling Reactions
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine
This protocol details a general procedure for the palladium-catalyzed cross-coupling of a bromopyridine with a boronic acid.
Materials:
-
Bromopyridine derivative
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the bromopyridine (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyridine
This protocol describes a general procedure for the palladium-catalyzed amination of a chloropyridine.
Materials:
-
Chloropyridine derivative
-
Amine
-
Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)
-
Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)
-
Base (e.g., NaOtBu, K3PO4, or Cs2CO3)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the chloropyridine and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Multi-Step Synthesis of a Marketed Drug: Nevirapine
The synthesis of the non-nucleoside reverse transcriptase inhibitor Nevirapine showcases the use of a chloropyridine building block. The following is an overview of a synthetic route.[8][9][10]
Step 1: Amide Formation 2-Chloronicotinoyl chloride is reacted with 2-chloro-3-amino-4-picoline to form 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide.[9]
Step 2: Nucleophilic Substitution The resulting amide is then reacted with cyclopropylamine. This substitution can be facilitated by a neutralizing agent like calcium oxide.[9]
Step 3: Cyclization The final step involves an intramolecular cyclization to form the tricyclic core of Nevirapine. This is typically achieved by treatment with a strong base such as sodium hydride.[9]
Signaling Pathways and Biological Evaluation Workflows
Halogenated pyridine-containing drugs modulate a variety of signaling pathways implicated in disease. The following diagrams illustrate some of these pathways and the general workflows for the discovery and evaluation of these compounds.
Caption: A generalized workflow for small molecule drug discovery.
Caption: A typical screening cascade for kinase inhibitors.
Targeted Signaling Pathways
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its aberrant activation is a hallmark of many cancers. Several kinase inhibitors containing halogenated pyridine moieties target VEGFR-2.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults can lead to the formation of certain cancers. Vismodegib, which is synthesized from a halogenated pyridine precursor, is an inhibitor of this pathway.[11]
Caption: Inhibition of the Hedgehog signaling pathway by Vismodegib.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity and inflammation. Dysregulation of this pathway is implicated in autoimmune diseases and cancers.
Caption: Inhibition of the JAK-STAT signaling pathway.
Biological Evaluation Workflow
Experimental Workflow: In Vitro Kinase Inhibition Assay
This workflow outlines the steps to determine the potency of a compound against a specific kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Experimental Workflow: In Vivo Xenograft Model for Anticancer Efficacy
This workflow details the key stages of evaluating an anticancer compound in a mouse xenograft model.[12][13][14][15][16]
Caption: Workflow for an in vivo xenograft efficacy study.
Conclusion
Halogenated pyridine building blocks are indispensable tools in the modern drug discovery landscape. Their strategic application allows for the fine-tuning of molecular properties, leading to the development of safer and more effective therapeutics. The ability to modulate lipophilicity, block metabolic hotspots, enhance binding interactions, and serve as versatile synthetic handles underscores their importance. As our understanding of disease biology deepens and synthetic methodologies evolve, the rational design and application of halogenated pyridine scaffolds will undoubtedly continue to fuel the discovery of next-generation medicines. This guide has provided a comprehensive overview of their synthesis, biological significance, and role in the development of impactful drugs, offering a valuable resource for researchers dedicated to advancing human health.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 9. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
- 10. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 11. ClinPGx [clinpgx.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. xenograft.org [xenograft.org]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoropyridin-4-amine
Introduction
5-Bromo-2-fluoropyridin-4-amine is a key heterocyclic building block for the synthesis of a diverse range of kinase inhibitors. The aminopyridine core is a well-established scaffold in medicinal chemistry, known to interact with the hinge region of the ATP-binding site of many kinases. The strategic placement of a bromine atom at the 5-position and a fluorine atom at the 2-position offers medicinal chemists a versatile platform for generating potent and selective kinase inhibitors. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of various aryl and heteroaryl moieties. The fluorine atom can modulate the electronic properties of the pyridine ring and may be susceptible to nucleophilic aromatic substitution under certain conditions.
These application notes provide detailed protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on practical experimental procedures and the underlying biological rationale. While specific examples for this exact starting material are not extensively documented in peer-reviewed literature, the following protocols are based on established methodologies for structurally analogous compounds and provide a robust starting point for the synthesis of novel kinase inhibitors.
Key Synthetic Strategies
The primary routes for elaborating the this compound scaffold involve palladium-catalyzed cross-coupling reactions at the C5-bromo position.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the pyridine core and an aryl or heteroaryl boronic acid or ester. This is a widely used strategy to explore the chemical space of the solvent-exposed region of the kinase ATP-binding site.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the pyridine core and a primary or secondary amine. This allows for the introduction of various amine-containing side chains, which can form additional hydrogen bonds or ionic interactions within the kinase active site.
The fluorine atom at the C2 position is generally less reactive towards nucleophilic aromatic substitution than a chlorine atom in a similar position, but displacement can be achieved under more forcing conditions, providing an additional avenue for structural diversification.
I. Synthesis of a Representative Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-fluoropyridin-4-amine derivative.
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions with structurally similar brominated aminopyridines.
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 85 | 16 | 80-90 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 95 | 10 | 65-75 |
Visualization
II. Synthesis of a Representative Kinase Inhibitor via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine.[1][2][3][4][5]
Experimental Protocol
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or 1,4-dioxane
-
Ethyl acetate
-
Celite
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 8 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-(amino)-2-fluoropyridin-4-amine derivative.
Data Presentation
The following table presents representative data for Buchwald-Hartwig amination reactions on similar bromopyridine scaffolds.
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 70-85 |
| Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 100 | 12 | 80-95 |
| Piperidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 20 | 75-90 |
Visualization
III. Targeted Signaling Pathways and Biological Activity
Kinase inhibitors developed from aminopyridine scaffolds often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[6] Depending on the substituents introduced via the synthetic routes described above, inhibitors derived from this compound could potentially target a range of kinases.
Potential Kinase Targets and Pathways:
-
Aurora Kinases: These serine/threonine kinases are crucial for the regulation of mitosis.[6] Inhibition leads to mitotic arrest and apoptosis in cancer cells. The 2,4-diaminopyrimidine scaffold, which is structurally related to the 4-aminopyridine core, has shown significant promise as Aurora kinase inhibitors.[6]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that activates downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, promoting cell proliferation and survival.[6] Many EGFR inhibitors are based on quinazoline or related heterocyclic cores.
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression.[7] Inhibition can lead to cell cycle arrest.
Representative Biological Activity Data
The following table shows representative IC₅₀ values for kinase inhibitors synthesized from analogous aminopyridine and aminopyrimidine building blocks.
| Scaffold Type | Kinase Target | Representative IC₅₀ (nM) |
| 2,4-Diaminopyrimidine | Aurora A | 10 - 50 |
| 2,4-Diaminopyrimidine | Aurora B | 20 - 100 |
| Aminopyridine | CDK2/cyclin E | 5 - 25 |
| Aminopyridine | EGFR | 1 - 10 |
Visualization of a Targeted Pathway
This compound is a promising and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented in these application notes, based on established chemical principles and analogous compounds, provide a solid foundation for researchers in the field of drug discovery to design and synthesize new therapeutic agents. The ability to readily perform Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized kinase inhibitors targeting a range of diseases.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.rug.nl [research.rug.nl]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2-fluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-fluoropyridin-4-amine with various arylboronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of 5-aryl-2-fluoropyridin-4-amine derivatives, which are important scaffolds in the development of novel therapeutic agents.
Introduction
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1][2] This reaction is widely employed in the pharmaceutical industry due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[3][4] The synthesis of 5-aryl-2-fluoropyridin-4-amines is of significant interest as the pyridine moiety is a privileged structure in drug discovery, and the introduction of an aryl group at the 5-position can modulate the biological activity of the molecule.
Reaction Principle
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound, such as an arylboronic acid, with an organohalide, in this case, this compound, in the presence of a palladium catalyst and a base.[3] The catalytic cycle proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[4]
Experimental Overview
The following protocol is a general guideline for the Suzuki coupling of this compound. Optimization of reaction conditions, including the choice of catalyst, base, solvent, and temperature, may be necessary for specific substrates to achieve optimal yields.
Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[5] These values can serve as a reference for the expected outcomes with this compound.
| Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%)[6] |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | 78 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15 | 80 |
Detailed Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)[7]
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).[3]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). Then, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.[3]
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[3]
-
Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).[3]
-
Extraction: Separate the organic layer, and wash it with water (2 x 20 mL) and then with brine (20 mL).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-fluoropyridin-4-amine product.[8]
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. The purity of the arylboronic acid is crucial, as impurities can inhibit the catalyst. Using a different palladium catalyst or ligand, such as Pd(OAc)₂ with SPhos, may also improve the outcome.[8]
-
Side Reactions: Homocoupling of the boronic acid can be a significant side reaction. This can be minimized by ensuring the reaction is performed under strictly anaerobic conditions and by using the specified stoichiometry of the boronic acid.[3] Dehalogenation of the starting material can also occur; optimizing the base and temperature may mitigate this issue.[7]
-
Base Selection: While K₃PO₄ is generally effective, other bases such as K₂CO₃ or Cs₂CO₃ can be screened to optimize the reaction.[7][9] The choice of base can be dependent on the specific substrates used.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a robust and efficient method for the synthesis of a diverse range of 5-aryl-2-fluoropyridin-4-amine derivatives. The protocol provided herein, based on well-established procedures for analogous compounds, offers a solid foundation for researchers in drug discovery and development to access these valuable molecular scaffolds.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 5-Bromo-2-fluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluoropyridin-4-amine is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive fluorine atom at the 2-position, a bromine atom at the 5-position amenable to cross-coupling reactions, and a directing amino group at the 4-position, makes it an attractive starting material for the synthesis of complex molecular architectures. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the 2-position for nucleophilic aromatic substitution (SNAr), providing a reliable method for introducing a variety of functional groups. This reactivity is particularly valuable in the construction of kinase inhibitor scaffolds, which often feature a substituted aminopyridine core to interact with the hinge region of the kinase active site.
Applications in Drug Discovery
Derivatives of this compound are key intermediates in the synthesis of potent and selective kinase inhibitors targeting critical signaling pathways implicated in cancer and inflammatory diseases. The nucleophilic substitution at the 2-position allows for the introduction of various amine-containing side chains, which can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties of the final drug candidate.
Key Therapeutic Targets:
-
p38 MAP Kinase: Inhibitors of p38 mitogen-activated protein (MAP) kinase are sought after for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The substituted aminopyridine moiety can form crucial hydrogen bonds within the ATP-binding site of p38 MAP kinase.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis, VEGFR-2 is a validated target in oncology. Small molecule inhibitors based on the aminopyridine scaffold can effectively block the VEGFR-2 signaling pathway, leading to the inhibition of tumor growth and metastasis.
Experimental Protocols
The following protocols provide detailed methodologies for representative nucleophilic aromatic substitution reactions of this compound with amine nucleophiles.
Protocol 1: Synthesis of N2-Aryl-5-bromopyridine-2,4-diamine Derivatives
This protocol describes the SNAr reaction of this compound with a substituted aniline.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 191.00 | 1.0 | 1.0 |
| Substituted Aniline | - | 1.1 | 1.1 |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 2.0 |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | - | - |
| Deionized Water | 18.02 | - | - |
| Ethyl Acetate | 88.11 | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
To a solution of this compound (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add the substituted aniline (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N2-aryl-5-bromopyridine-2,4-diamine derivative.
Quantitative Data (Representative Examples):
| Nucleophile (Substituted Aniline) | Product | Reaction Time (h) | Yield (%) |
| 3-Aminophenol | 3-((4-amino-5-bromopyridin-2-yl)amino)phenol | 16 | 75-85 |
| Aniline | N2-phenyl-5-bromopyridine-2,4-diamine | 18 | 70-80 |
Protocol 2: Synthesis of N2-Alkyl-5-bromopyridine-2,4-diamine Derivatives
This protocol outlines the SNAr reaction with an aliphatic amine.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 191.00 | 1.0 | 1.0 |
| Aliphatic Amine (e.g., Piperidine) | 85.15 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | - |
| Deionized Water | 18.02 | - | - |
| Ethyl Acetate | 88.11 | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add the aliphatic amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography (silica gel) to obtain the pure N2-alkyl-5-bromopyridine-2,4-diamine product.
Quantitative Data (Representative Examples):
| Nucleophile (Aliphatic Amine) | Product | Reaction Time (h) | Yield (%) |
| Piperidine | 5-bromo-2-(piperidin-1-yl)pyridin-4-amine | 8 | 80-90 |
| Morpholine | 4-(4-amino-5-bromopyridin-2-yl)morpholine | 8 | 85-95 |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 2-substituted-5-bromopyridin-4-amines.
Signaling Pathway Inhibition
The aminopyridine derivatives synthesized from this compound are often designed to target protein kinases. The following diagram illustrates the inhibition of the p38 MAP Kinase signaling pathway, a common target for anti-inflammatory drug discovery.
Caption: Simplified p38 MAP Kinase signaling pathway and the inhibitory action of aminopyridine derivatives.
Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Bromo-2-fluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2-fluoropyridin-4-amine as a key building block. This versatile substrate is of significant interest in medicinal chemistry, particularly for the synthesis of kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFR). The methodologies outlined herein facilitate the construction of carbon-carbon and carbon-nitrogen bonds at the 5-position of the pyridine ring, enabling the synthesis of diverse compound libraries for drug discovery and development.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds under mild conditions.[1] this compound is a valuable starting material due to the differential reactivity of its functionalities. The bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. The resulting substituted 2-fluoropyridin-4-amine scaffolds are prevalent in a range of biologically active molecules.
Signaling Pathways and Applications
Substituted aminopyridines derived from this compound are crucial components in the development of targeted therapies. For instance, the introduction of a pyrazole moiety via a Suzuki coupling can yield potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in various cancers, making FGFR inhibitors a key area of oncological research. These inhibitors typically function by competing with ATP for the kinase domain of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
The following sections detail four major palladium-catalyzed cross-coupling reactions for the functionalization of this compound. A generalized workflow for these reactions is presented below.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
Quantitative Data: Suzuki-Miyaura Coupling
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂ (5) | dppf (5) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 1 | 85 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ (20) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | [General] |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | SPhos | K₃PO₄ (2) | 1,4-Dioxane | 100 | 16 | [General] |
*General conditions are based on reactions with structurally similar bromopyridines and may require optimization.
Experimental Protocol: Synthesis of 2-Fluoro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)pyridin-4-amine
Materials:
-
This compound (1.0 equiv.)
-
1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the vessel.
-
Heat the reaction mixture to 100 °C and stir for 1 hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[2] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.[3]
Quantitative Data: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Toluene | 110 | 12-24 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.2) | Toluene | 100 | 16-24 |
| 3 | 1H-Pyrazole | Pd₂(dba)₃ (2) | Xantphos (4) | K₂CO₃ (2) | 1,4-Dioxane | 110 | 18 |
*Conditions are based on reactions with structurally similar bromopyridines and may require optimization.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv.)
-
Amine/Heterocycle (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)
-
Xantphos (0.04 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (1.4 equiv.)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound and the corresponding amine/heterocycle.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4][5] This reaction is valuable for introducing alkynyl moieties into organic molecules.
Quantitative Data: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | THF | 65 | 8 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH (3) | DMF | 80 | 12 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (2) | Acetonitrile | 70 | 6 |
*Conditions are based on reactions with structurally similar bromo-aza-heterocycles and may require optimization.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv.)
-
Terminal Alkyne (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.)
-
Copper(I) Iodide (CuI) (0.1 equiv.)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium, to form a C-C bond.[6] While effective, the toxicity of organotin reagents necessitates careful handling and purification.
Quantitative Data: Representative Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | PPh₃ (20) | - | Toluene | 110 | 16 |
| 2 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | DMF | 100 | 12 |
| 3 | Trimethyl(phenyl)tin | Pd(OAc)₂ (2) | SPhos (4) | CsF (2) | 1,4-Dioxane | 100 | 18 |
*Conditions are based on general Stille coupling protocols and may require optimization.
Experimental Protocol: General Procedure for Stille Coupling
Materials:
-
This compound (1.0 equiv.)
-
Organostannane (e.g., Tributyl(vinyl)tin) (1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by the organostannane.
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of functionalized aminopyridine derivatives. These compounds are of significant interest as scaffolds for the development of novel therapeutics, particularly in the field of kinase inhibition. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this key building block in their drug discovery and development efforts. Careful optimization of reaction conditions for each specific substrate combination is recommended to achieve optimal results.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-fluoropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a cornerstone in modern organic synthesis.[1] This reaction has broad applications in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent in numerous pharmaceuticals.[1] The substrate, 5-Bromo-2-fluoropyridin-4-amine, is a valuable building block, and its amination allows for the introduction of diverse functionalities, leading to the generation of novel compounds with potential biological activity. The presence of a fluorine atom and an amino group on the pyridine ring necessitates careful optimization of reaction conditions to achieve high yields and selectivity.
This document provides detailed application notes and a representative protocol for the Buchwald-Hartwig amination of this compound with a generic secondary amine.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: An active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine to form a Pd(II) complex.[1]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex.[1]
-
Reductive Elimination: The desired N-substituted aminopyridine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[1]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate, yield, and substrate scope.[1]
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a representative secondary amine.
Materials:
-
This compound
-
Secondary Amine (e.g., Morpholine)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
-
Anhydrous solvents and reagents are essential for optimal results.
Equipment:
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), Sodium tert-butoxide (1.4 equiv), Palladium(II) acetate (2 mol%), and Xantphos (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Reagent Addition: Under a positive pressure of the inert gas, add the secondary amine (1.2 equiv) followed by anhydrous, degassed toluene.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.[2] Then, heat the mixture to 100-110 °C using a preheated oil bath or heating mantle.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing the pad with the same solvent.[1][2]
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2-fluoro-pyridin-4,5-diamine derivative.
Data Presentation
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of this compound. These values should serve as a starting point for optimization.
| Parameter | Value | Notes |
| This compound | 1.0 equiv | Starting material |
| Secondary Amine | 1.2 equiv | Nucleophile |
| Pd(OAc)₂ | 2 mol% | Catalyst precursor |
| Xantphos | 4 mol% | Ligand |
| NaOtBu | 1.4 equiv | Base |
| Solvent | Toluene | Anhydrous and degassed |
| Temperature | 100-110 °C | Optimization may be required |
| Reaction Time | 12-24 h | Monitor by TLC or LC-MS |
| Yield | 70-90% | Representative expected yield |
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst | Use a pre-catalyst or ensure an inert atmosphere is maintained.[3] |
| Suboptimal Temperature | Screen a range of temperatures (e.g., 80-120 °C).[3] | |
| Inappropriate Base | Screen other bases such as Cs₂CO₃ or K₃PO₄. The choice of base can be substrate and ligand dependent.[3] | |
| Poor Reagent Quality | Use high-purity, anhydrous, and degassed solvents and reagents.[3] | |
| Side Product Formation | Reaction time/temperature | Optimize reaction time and temperature to minimize decomposition or side reactions. |
| Ligand Choice | Screen different phosphine ligands. Bulky biarylphosphine ligands are often effective for challenging substrates.[4] |
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.[3]
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Toluene is a flammable and toxic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The Buchwald-Hartwig amination provides an effective method for the synthesis of N-substituted derivatives of this compound. The protocol and data presented here offer a solid starting point for researchers in the development of novel compounds for potential pharmaceutical applications. Careful optimization of the reaction parameters, particularly the choice of ligand and base, is crucial for achieving high yields and purity.
References
Application Notes and Protocols: 5-Bromo-2-fluoropyridin-4-amine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluoropyridin-4-amine is a versatile heterocyclic building block with significant potential in the discovery and development of novel agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom, a nucleophilic amino group, and an activating fluorine atom, allows for diverse chemical modifications to generate libraries of compounds with potential herbicidal, fungicidal, and insecticidal activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a potential herbicidal agent, drawing parallels with the established class of picolinic acid herbicides that act as synthetic auxins.
Application in Herbicide Synthesis: Picolinic Acid Analogs
Picolinic acid herbicides, such as picloram and clopyralid, are synthetic auxins that disrupt plant growth by mimicking the plant hormone indole-3-acetic acid (IAA)[1]. The pyridine core is a key pharmacophore in this class of herbicides. This compound serves as an excellent starting material for the synthesis of novel picolinic acid analogs, which are expected to exhibit herbicidal activity through a similar mechanism of action.
Proposed Synthetic Pathway
A plausible synthetic route to a novel picolinic acid herbicide analog from this compound involves the introduction of a carboxylic acid group at the 2-position of the pyridine ring. This can be achieved through a series of well-established organic transformations.
Caption: Proposed synthesis of a picolinic acid herbicide analog.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-bromo-2-fluoropicolinonitrile
This protocol describes the conversion of the amino group of this compound to a nitrile group via a Sandmeyer-type reaction.
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium carbonate.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. An exothermic reaction will occur. Maintain the temperature of the reaction mixture below 20 °C with an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 2 hours, and then heat to 50 °C for 1 hour.
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Amino-5-bromo-2-fluoropicolinonitrile.
Protocol 2: Synthesis of 4-Amino-5-bromo-2-fluoropicolinic acid (Hypothetical Herbicide)
This protocol outlines the hydrolysis of the nitrile to a carboxylic acid.
Materials:
-
4-Amino-5-bromo-2-fluoropicolinonitrile
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
In a round-bottom flask, carefully add concentrated sulfuric acid to 4-Amino-5-bromo-2-fluoropicolinonitrile (1.0 eq) while cooling in an ice bath.
-
Slowly add water to the mixture and heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture in an ice bath and carefully neutralize with a concentrated aqueous solution of sodium hydroxide to pH 3-4.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-Amino-5-bromo-2-fluoropicolinic acid.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 944401-69-8 | PubChem |
| Molecular Formula | C₅H₄BrFN₂ | PubChem |
| Molecular Weight | 191.00 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich |
Table 2: Expected Biological Activity of Picolinic Acid Analogs
The herbicidal activity of the synthesized picolinic acid analog can be evaluated against a panel of common weed species. The data below for related picolinic acid herbicides provides an indication of the expected efficacy.
| Compound | Target Weed | IC₅₀ (µM) | Reference |
| Picloram | Arabidopsis thaliana | ~1.0 | [2] |
| Halauxifen-methyl | Arabidopsis thaliana | ~0.02 | [3] |
| Compound V-7* | Arabidopsis thaliana | ~0.0004 | [3] |
*Compound V-7 is a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative, demonstrating the high potency achievable with this scaffold.[3]
Mechanism of Action: Synthetic Auxin Pathway
Herbicides based on the picolinic acid scaffold typically function as synthetic auxins. They bind to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB) proteins. This binding leads to the degradation of Aux/IAA transcriptional repressors, resulting in the upregulation of auxin-responsive genes. This uncontrolled gene expression disrupts normal plant growth processes, leading to epinasty, uncontrolled cell division and elongation, and ultimately, plant death.
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Conclusion
This compound is a promising starting material for the synthesis of novel agrochemicals, particularly herbicides. The proposed synthetic pathway to a picolinic acid analog provides a clear and actionable route for researchers. The expected biological activity, based on structurally related compounds, suggests that potent herbicidal activity can be achieved. Further derivatization of the synthesized picolinic acid at the amino and bromo positions could lead to the discovery of new agrochemicals with improved efficacy and selectivity. The detailed protocols and mechanistic insights provided herein are intended to facilitate the exploration of this compound in agrochemical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Bromo-2-fluoropyridin-4-amine in OLED materials.
Application of 5-Bromo-2-fluoropyridin-4-amine in OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Currently, there is limited direct published research specifically detailing the application of this compound in Organic Light-Emitting Diode (OLED) materials. However, based on the known roles of substituted pyridine derivatives in optoelectronic applications, we can extrapolate its potential utility. Pyridine-based molecules are versatile components in OLEDs, functioning as electron-transporting materials (ETMs), hole-transporting materials (HTMs), and as core building blocks for emissive materials, particularly in thermally activated delayed fluorescence (TADF) emitters.[1]
The unique substitution pattern of this compound offers several potential advantages in the design of novel OLED materials:
-
Electron-Withdrawing Nature: The pyridine ring, especially when substituted with electronegative fluorine and bromine atoms, can act as an electron-accepting moiety. This property is crucial for creating electron-transporting materials or the acceptor part of a donor-acceptor type emitter.
-
Reactive Sites for Synthesis: The bromine atom and the amine group provide reactive handles for further chemical modifications. The bromine atom is particularly well-suited for cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the straightforward attachment of other aromatic or charge-transporting units. The amine group can also be a site for derivatization.
-
Modulation of Electronic Properties: The fluorine substituent can help to lower the HOMO and LUMO energy levels of the resulting material, which can be beneficial for tuning the charge injection and transport properties, as well as influencing the emission color. Fluorination is a known strategy to enhance the stability and performance of OLED materials.
-
Potential for Hole-Transporting Materials: While pyridine itself is electron-deficient, derivatization of the amine group with electron-donating moieties (like triphenylamine or carbazole derivatives) could lead to the creation of novel hole-transporting materials.[2][3][4] The pyridine core in such a molecule could offer unique electronic properties compared to more conventional HTMs.
Experimental Protocols
The following are generalized protocols for the synthesis of a hypothetical OLED material using this compound as a starting material and for the subsequent fabrication and testing of an OLED device.
Protocol 1: Synthesis of a Hypothetical Emitter via Suzuki Coupling
This protocol describes the synthesis of a donor-acceptor type molecule where the this compound derivative acts as the acceptor core and is coupled with a donor boronic acid.
Materials:
-
This compound
-
A suitable donor boronic acid or boronic ester (e.g., (4-(9H-carbazol-9-yl)phenyl)boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the donor boronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired final compound.
-
Further purify the material by sublimation or recrystallization to achieve the high purity required for OLED applications.
-
Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Protocol 2: Fabrication and Characterization of a Multilayer OLED Device
This protocol outlines the general steps for fabricating a simple multilayer OLED device using the newly synthesized material as an emissive layer.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole-Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole-Transporting Layer (HTL) material (e.g., TAPC)
-
The newly synthesized emissive material
-
Electron-Transporting Layer (ETL) material (e.g., TPBi)
-
Electron-Injection Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
Spin coater
-
High-vacuum thermal evaporation system
-
Source meter and spectrometer for device characterization
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Hole-Injection Layer Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at the recommended temperature.
-
Device Fabrication by Thermal Evaporation:
-
Transfer the substrate into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Sequentially deposit the organic layers and the cathode by thermal evaporation at a controlled rate (e.g., 1-2 Å/s for organics, 5-10 Å/s for metal).
-
A typical device structure would be: ITO / HIL (e.g., 30 nm) / HTL (e.g., 40 nm) / Emissive Layer (e.g., 20 nm) / ETL (e.g., 30 nm) / EIL (e.g., 1 nm LiF) / Cathode (e.g., 100 nm Al).
-
-
Encapsulation: Encapsulate the fabricated device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectrum at different voltages using a spectrometer.
-
Calculate the device performance metrics, including turn-on voltage, maximum luminance, current efficiency, power efficiency, and external quantum efficiency (EQE).
-
Data Presentation
The following tables are templates for summarizing the key quantitative data for a newly synthesized OLED material based on this compound.
Table 1: Photophysical and Electrochemical Properties
| Property | Value |
| Absorption λmax (nm) | |
| Photoluminescence λmax (nm) | |
| Photoluminescence Quantum Yield (ΦPL) | |
| HOMO Level (eV) | |
| LUMO Level (eV) | |
| Electrochemical Band Gap (eV) | |
| Triplet Energy (T₁) (eV) |
Table 2: OLED Device Performance Summary
| Parameter | Value |
| Device Architecture | |
| Turn-on Voltage (V) | |
| Maximum Luminance (cd/m²) | |
| Maximum Current Efficiency (cd/A) | |
| Maximum Power Efficiency (lm/W) | |
| Maximum External Quantum Efficiency (%) | |
| CIE Coordinates (x, y) | |
| Electroluminescence λmax (nm) |
Visualizations
Below are diagrams created using Graphviz to illustrate a potential synthetic workflow and the general process for OLED device fabrication and testing.
Caption: Synthetic workflow for a hypothetical OLED material.
Caption: Workflow for OLED fabrication and characterization.
References
- 1. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationally heteroarylated pyridines as hole transport materials for OLEDs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Experimental protocol for N-arylation with 5-Bromo-2-fluoropyridin-4-amine
Application Notes: N-Arylation of 5-Bromo-2-fluoropyridin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The N-arylation of aminopyridines is a fundamental transformation in medicinal chemistry and materials science. The resulting N-aryl pyridinamine scaffolds are prevalent in a wide range of biologically active molecules and pharmaceuticals. This compound is a valuable building block, offering multiple reaction sites for diversification. The carbon-bromine bond is particularly amenable to transition metal-catalyzed cross-coupling reactions to form new carbon-nitrogen bonds.
This document provides detailed protocols for the N-arylation of this compound using two robust and widely adopted methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Reaction Principles
1. Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is a highly versatile and widely used method for forming C-N bonds.[1][2] The catalytic cycle, which involves a Pd(0)/Pd(II) redox couple, generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.[3][4]
-
Amine Coordination and Deprotonation: The aryl amine or other nitrogen nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[2][4]
-
Reductive Elimination: The desired N-arylated product is formed, regenerating the active Pd(0) catalyst.[3][4]
The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent catalyst deactivation, which can be a challenge with electron-deficient pyridine substrates.[4][5]
2. Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for C-N bond formation, typically requiring a copper catalyst.[6][7] While traditional Ullmann conditions often demanded harsh conditions with high temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand to facilitate the reaction under milder conditions.[6][8] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[6]
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Palladium catalysts, phosphine ligands, and strong bases are hazardous and should be handled with care under an inert atmosphere.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
This protocol describes a general procedure for the coupling of an amine with this compound.
Materials and Reagents:
-
This compound
-
Aryl Amine (1.1 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos or XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl amine (1.2 equiv.), the base (2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and the phosphine ligand (e.g., Xantphos, 0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to a concentration of 0.1-0.2 M) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst and inorganic salts.[9]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-arylated product.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Type)
This protocol offers an alternative, palladium-free method for the N-arylation of this compound, often with arylboronic acids.
Materials and Reagents:
-
This compound
-
Arylboronic Acid (1.5 - 2.0 equivalents)
-
Copper(II) Acetate (Cu(OAc)₂, 1.0 equivalent)
-
Base (e.g., Triethylamine (Et₃N) or Pyridine, 2.0 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Methanol)
-
Reaction flask with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and Copper(II) Acetate (1.0 equiv.) to the solvent (e.g., Methanol). Stir the mixture in open air for approximately 15 minutes.[10]
-
Reagent Addition: Add the arylboronic acid (1.5 equiv.) and the base (e.g., Triethylamine, 2.0 equiv.) to the stirring mixture.[10][11]
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from a few hours to 24-72 hours depending on the substrates.[10]
-
Work-up: Upon completion, filter the reaction mixture to remove insoluble copper salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
Data Presentation
The following tables summarize typical conditions for the N-arylation reactions. Yields are highly substrate-dependent.
Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation
| Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Avg. Time (h) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12-18 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 8-16 |
| 4-Methoxyaniline | BrettPhos G3 (1) | (precatalyst) | K₃PO₄ | t-AmylOH | 100 | 6-12 |
| Indole | tBuBrettPhos Pd G3 (2) | (precatalyst) | LHMDS | THF | 80 | 12-24 |
Table 2: Representative Conditions for Copper-Catalyzed N-Arylation
| Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Avg. Time (h) |
| Phenylboronic Acid | Cu(OAc)₂ (100) | None | Et₃N | DCM | RT | 24-72 |
| 4-Tolylboronic Acid | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 100-130 | 12-24 |
| Imidazole | CuO (10) | Oxalyl dihydrazide (10) | K₂CO₃ | Water | 100 | 8-16 |
| Aniline | CuI (10) | Phenanthroline (20) | K₂CO₃ | DMF | 120-150 | 24 |
Visualization of Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of 5-Bromo-2-fluoropyridin-4-amine Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the High-Performance Liquid Chromatography (HPLC) analysis of reactions involving 5-Bromo-2-fluoropyridin-4-amine. This versatile building block is frequently utilized in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The provided protocols are designed for monitoring reaction progress, assessing purity, and quantifying components in reaction mixtures, particularly for cross-coupling reactions such as the Suzuki-Miyaura coupling.
Introduction
This compound is a key intermediate in medicinal chemistry due to its unique electronic and structural properties. The presence of bromo, fluoro, and amino functionalities allows for selective chemical modifications, making it a valuable scaffold for the synthesis of novel bioactive compounds. Accurate and reliable analytical methods are crucial for monitoring the transformation of this substrate into desired products and for ensuring the purity of the final compounds.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique for analyzing reactions with substituted pyridines.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the polar starting material from less polar products and various impurities.[1] This application note details a robust RP-HPLC method adaptable for the analysis of various reactions involving this compound.
Recommended HPLC Analysis Method
The following reversed-phase HPLC method is recommended as a starting point for the analysis of this compound and its reaction products. Optimization may be required based on the specific reaction components and matrix.
Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this method.[1]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gradient Elution Program
| Time (minutes) | % Mobile Phase B (Acetonitrile) |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Experimental Protocols
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.[1] This yields a standard solution with a concentration of approximately 100 µg/mL.
Reaction Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of the mobile phase starting condition (90:10 mixture of Mobile Phase A and B).
-
Ensure the final concentration is within the linear range of the method. Further dilution may be necessary.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of this compound should be no more than 2.0%.[1]
-
The tailing factor for the main peak should be between 0.8 and 1.5.[1]
-
The number of theoretical plates should be no less than 2000.[1]
Analysis Procedure
-
Equilibrate the column with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the concentration of the analyte in the sample by comparing its peak area with that of the standard. The percentage purity can be calculated using the area normalization method.[1]
Application: Monitoring a Suzuki-Miyaura Coupling Reaction
A common application for this HPLC method is the monitoring of a Suzuki-Miyaura cross-coupling reaction, where this compound is coupled with an arylboronic acid.[2][3]
General Reaction Scheme
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Data Presentation: Representative Chromatographic Data
The following table provides representative retention times for the starting material and a potential product in a Suzuki-Miyaura reaction, based on the expected elution order in reversed-phase chromatography. The starting material, being more polar, will elute earlier than the less polar coupled product.
| Compound | Representative Retention Time (min) |
| This compound | 8.5 |
| 5-(4-methoxyphenyl)-2-fluoropyridin-4-amine | 15.2 |
Note: These are illustrative values. Actual retention times will vary depending on the specific HPLC system, column batch, and the exact nature of the arylboronic acid used.
Workflow Diagrams
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of reaction samples.
Logical Relationship in Reaction Monitoring
Caption: Monitoring reaction progress over time with HPLC.
References
Application Notes and Protocols for the Utilization of 5-Bromo-2-fluoropyridin-4-amine in Compound Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluoropyridin-4-amine is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry for the generation of diverse compound libraries. Its strategic substitution pattern, featuring a reactive bromine atom, a fluorine atom, and an amino group on a pyridine core, offers multiple points for chemical diversification. The pyridine scaffold itself is a privileged structure in drug discovery, present in numerous approved therapeutic agents. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents. The fluorine atom can modulate the physicochemical properties of the resulting compounds, including pKa and lipophilicity, and can also serve as a handle for further functionalization or as a metabolic blocker. The amino group provides a key hydrogen bond donor and a site for further derivatization.
These characteristics make this compound an ideal starting material for the synthesis of compound libraries targeting a range of biological targets, particularly protein kinases, which are pivotal in cellular signaling pathways implicated in diseases such as cancer.
Key Applications in Drug Discovery
Compound libraries derived from this compound are particularly valuable for the discovery of potent and selective kinase inhibitors. The 4-aminopyridine moiety can effectively mimic the hinge-binding motif of ATP, a common feature in many kinase inhibitors. By systematically varying the substituents at the 5-position through cross-coupling reactions, researchers can explore the chemical space of the ATP-binding pocket to optimize potency and selectivity.
Targeted Signaling Pathways:
-
Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR pathway is a critical regulator of cell proliferation, survival, and differentiation.[1] Its aberrant activation is a hallmark of many cancers. Kinase inhibitors targeting EGFR have proven to be effective cancer therapeutics.
-
Aurora Kinase (AURKA) Signaling: Aurora kinases are essential for the regulation of mitosis.[2] Their overexpression is frequently observed in tumors, making them attractive targets for anticancer drug development.[3][4]
Experimental Protocols and Data
The following sections provide detailed protocols for key reactions utilizing this compound and summarize representative quantitative data.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the pyridine ring.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add the palladium catalyst and the solvent.
-
Stir the reaction mixture at a temperature ranging from 80 to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Representative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF/H₂O | 80 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75 |
Note: Data is adapted from protocols for structurally similar compounds to illustrate the versatility of the reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of a diverse range of primary and secondary amines at the 5-position.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst and the ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound, the amine, and the base under the inert atmosphere.
-
Add the anhydrous solvent.
-
Stir the reaction mixture at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 8 to 24 hours.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 2: Representative Data for Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 88 |
| 4 | N-Methylpiperazine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Dioxane | 100 | 12 | 95 |
Note: Data is adapted from protocols for structurally similar compounds to illustrate the versatility of the reaction.[6]
Visualizations
Experimental Workflows
Caption: General experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Signaling Pathways
Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.
Caption: Role of Aurora Kinase A in mitosis and its inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the construction of diverse compound libraries for drug discovery. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the systematic exploration of chemical space around the 4-aminopyridine core. This approach is particularly well-suited for the development of kinase inhibitors targeting critical signaling pathways in diseases like cancer. The protocols and data presented herein provide a solid foundation for researchers to leverage this powerful scaffold in their drug discovery programs.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Application Notes: Functionalization of the Pyridine Ring in 5-Bromo-2-fluoropyridin-4-amine
Document ID: AN-PYR452-01 Revision: 1.0 For Research Use Only.
Introduction
5-Bromo-2-fluoropyridin-4-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure features three key points for diversification: a bromine atom at the 5-position, a fluorine atom at the 2-position, and an amine group at the 4-position. The differential reactivity of the C-Br and C-F bonds allows for selective, sequential functionalization, making this scaffold highly valuable for creating libraries of complex molecules.
The bromine atom at the C5 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds. Concurrently, the fluorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen. This orthogonal reactivity allows for a strategic, stepwise approach to molecular elaboration.
These application notes provide detailed protocols and reaction parameters for two key transformations: the Suzuki-Miyaura cross-coupling at the C5 position and nucleophilic aromatic substitution at the C2 position.
Palladium-Catalyzed Cross-Coupling at the C5-Position
The carbon-bromine bond is significantly more reactive in palladium-catalyzed oxidative addition than a carbon-fluorine bond, allowing for selective functionalization at the C5 position.[1] The Suzuki-Miyaura coupling is a highly effective method for creating a new carbon-carbon bond at this site.
Suzuki-Miyaura Coupling: General Scheme
// Reactants start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; boronic [label="R-B(OH)₂\n(Aryl/Heteroaryl-boronic acid)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Product product [label="5-Aryl-2-fluoropyridin-4-amine", fillcolor="#F1F3F4", fontcolor="#202124"];
// Reaction Conditions Node conditions [label="Pd Catalyst\nBase\nSolvent, Heat", shape=plaintext, fontcolor="#34A853"];
// Edges start -> product [arrowhead=normal, color="#4285F4"]; boronic -> product [arrowhead=none, style=dashed, color="#4285F4"]; conditions -> start:e [arrowhead=none, minlen=2, color="#4285F4"];
// Invisible nodes for alignment {rank=same; start; boronic} } . Caption: Suzuki-Miyaura cross-coupling at the C5-position.
Recommended Reaction Conditions for Suzuki-Miyaura Coupling
The choice of catalyst, base, and solvent is critical for achieving high yields. Below is a summary of typical conditions adapted from procedures for similar bromopyridine substrates.[1][2]
| Entry | Palladium Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 90-100 | 75-95 |
| 2 | PdCl₂(dppf) (3%) | K₂CO₃ (2.0) | DME / H₂O (3:1) | 85 | 80-98 |
| 3 | Pd(OAc)₂ (2%) + SPhos (4%) | Cs₂CO₃ (2.0) | Toluene / H₂O (5:1) | 100 | 70-90 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The C2-position of the pyridine ring is electron-deficient, which activates the C-F bond for nucleophilic attack. The reaction of 2-fluoropyridines is often significantly faster than that of corresponding 2-chloropyridines, making it a highly efficient transformation.[3][4] This reaction allows for the introduction of a wide range of nitrogen, oxygen, or sulfur-based nucleophiles.
SNAr: General Scheme
// Reactants start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleophile [label="Nu-H\n(e.g., R₂NH, R-OH, R-SH)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Product product [label="5-Bromo-2-(nucleophil)-pyridin-4-amine", fillcolor="#F1F3F4", fontcolor="#202124"];
// Reaction Conditions Node conditions [label="Base (optional)\nSolvent\nHeat", shape=plaintext, fontcolor="#EA4335"];
// Edges start -> product [arrowhead=normal, color="#4285F4"]; nucleophile -> product [arrowhead=none, style=dashed, color="#4285F4"]; conditions -> start:e [arrowhead=none, minlen=2, color="#4285F4"];
// Invisible nodes for alignment {rank=same; start; nucleophile} } . Caption: Nucleophilic aromatic substitution at the C2-position.
Recommended Reaction Conditions for SNAr
Conditions for SNAr vary based on the nucleophilicity of the attacking species. Stronger nucleophiles often require milder conditions.
| Entry | Nucleophile (Nu-H) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Primary/Secondary Amine | K₂CO₃ (2.0) or excess amine | DMSO, NMP | 80-120 | 70-95 |
| 2 | Phenol / Alcohol | NaH (1.5) or K₂CO₃ (2.0) | DMF, THF | 60-100 | 65-90 |
| 3 | Thiol | NaH (1.5) or Cs₂CO₃ (2.0) | DMF | 25-80 | 75-98 |
Experimental Protocol: SNAr with an Amine
This protocol provides a general method for the substitution of the C2-fluorine with an amine nucleophile.
-
Preparation: In a sealable reaction vessel, combine this compound (1.0 equiv.), the desired amine (1.5-2.0 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMSO or NMP).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C). Stir vigorously and monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine to remove the high-boiling-point solvent.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material via silica gel chromatography or recrystallization.
Orthogonal Functionalization Strategy
The distinct reactivity of the C-Br and C-F bonds enables a powerful sequential functionalization strategy. A Suzuki-Miyaura coupling can be performed at the C5 position, followed by a nucleophilic aromatic substitution at the C2 position on the resulting product. This workflow allows for the controlled and systematic synthesis of highly substituted pyridine derivatives.
// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step 1: Suzuki Coupling\n(C5-Br Functionalization)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Intermediate Product\n5-Aryl-2-fluoropyridin-4-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Step 2: SNAr Reaction\n(C2-F Functionalization)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Final Product\n5-Aryl-2-(nucleophil)-pyridin-4-amine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#4285F4"]; } . Caption: Sequential functionalization workflow.
This strategic approach is highly advantageous in drug discovery for generating molecular diversity from a common starting material, enabling the exploration of structure-activity relationships (SAR) in a controlled and efficient manner.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 5-Bromo-2-fluoropyridin-4-amine Suzuki Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Suzuki reactions involving 5-Bromo-2-fluoropyridin-4-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my Suzuki reaction showing low to no conversion of the this compound starting material?
Possible Causes & Solutions:
Low or no conversion in Suzuki reactions with substrates like this compound can often be attributed to catalyst inhibition or deactivation. The lone pairs of electrons on both the pyridine and amino nitrogens can coordinate with the palladium catalyst, hindering its activity.[1]
-
Catalyst System: The choice of palladium precursor and ligand is critical. For challenging substrates, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[2][3] Modern pre-catalysts, like the Buchwald G3 pre-catalysts, can also provide a more active and stable catalytic species.[1]
-
Catalyst Loading: If catalyst inhibition is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome the issue.[1]
-
Oxygen Contamination: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation.[1] Ensure thorough degassing by using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[4]
-
Reaction Temperature: Sub-optimal temperatures can result in a sluggish reaction. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or increased side reactions. A typical temperature range for these couplings is 80-110 °C.[5][6]
Question 2: My reaction produces a significant amount of the de-brominated starting material (2-fluoropyridin-4-amine). How can I minimize this side reaction?
Possible Causes & Solutions:
The formation of the de-brominated product is a common side reaction.
-
Optimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Once the desired product is formed, work up the reaction to avoid prolonged exposure of the starting material and product to the reaction conditions, which can favor dehalogenation.[1]
-
Avoid Hydride Sources: Ensure that the solvents used are not potential sources of hydrides.[1]
Question 3: I am observing a significant amount of homocoupling of my boronic acid/ester. What is causing this and how can I prevent it?
Possible Causes & Solutions:
Homocoupling of the boronic acid partner is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[3]
-
Thorough Degassing: As with catalyst deactivation, oxygen can promote homocoupling. Ensure all reaction components are properly degassed.[3][4]
-
Use of Pre-catalysts: Using a Pd(0) pre-catalyst or ensuring the in-situ reduction of a Pd(II) source is efficient can minimize the presence of Pd(II) species that can facilitate homocoupling.
Question 4: A major byproduct appears to be the protodeboronated arene from my boronic acid. How can this be suppressed?
Possible Causes & Solutions:
Protodeboronation is the hydrolysis of the boronic acid to the corresponding arene, a common issue, especially with heteroaryl boronic acids.[1][7]
-
Use Boronic Esters: Boronic esters, such as pinacol esters or MIDA boronates, are generally more stable towards hydrolysis than their corresponding boronic acids.[1][8]
-
Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, excess water can promote protodeboronation. Using anhydrous solvents and reagents can minimize this side reaction.[1][2]
-
Base Selection: A milder base may reduce the rate of protodeboronation. Consider screening bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?
There is no single "best" system, as the optimal choice depends on the specific boronic acid partner. However, for challenging substrates like this, systems employing bulky, electron-rich phosphine ligands are often successful.[2] Commonly used combinations include a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos.[2][5] Pre-formed palladium catalysts, such as Buchwald precatalysts, can also be highly effective.[2]
Q2: Which base should I use for this reaction?
The choice of base is critical. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are often effective and are generally preferred over strong bases like NaOH or KOH, especially with sensitive substrates.[1][2][9]
Q3: What solvent system is recommended?
A mixture of an aprotic solvent and water is commonly used. Typical solvent systems include 1,4-dioxane/water or toluene/water, often in ratios ranging from 4:1 to 10:1.[5][10] The aqueous portion is often necessary to dissolve the inorganic base.
Q4: How can I prevent defluorination of the 2-fluoropyridine ring?
Defluorination can be an issue with 2-fluoropyridines. To minimize this, use milder reaction conditions, including lower temperatures and weaker bases.[2] Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling, outcompeting the slower defluorination pathway.[2]
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki couplings of structurally similar aminopyridines, which can serve as a guide for optimizing reactions with this compound.
Table 1: Effect of Catalyst and Ligand on Yield for a Structurally Analogous Substrate
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
Data adapted from a study on the structurally analogous 5-bromo-2-methylpyridin-3-amine.[10]
Table 2: Comparison of Reaction Conditions for Suzuki Coupling of Aminopyridines
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 85 |
| 2 | 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 12 | 92 |
| 3 | 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 120 (µW) | 0.5 | 88 |
Data compiled from studies on various brominated aminopyridines.[11][12][13]
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[10][13]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Degassed water
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[10]
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting amine).[10][13]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[10][13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.[11]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
Solvent such as 1,4-dioxane/water (4:1) or DMF
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[11]
-
Add the chosen solvent system to the vial.[11]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[11]
-
After cooling, work up and purify the product as described in the conventional heating protocol.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-Bromo-2-fluoropyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-fluoropyridin-4-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent synthetic route: nucleophilic aromatic substitution (SNAr) of 5-Bromo-2,4-difluoropyridine with an ammonia source.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Insufficient reaction temperature: The activation energy for the SNAr reaction may not be met. 2. Poor quality of ammonia source: Anhydrous ammonia or ammonium hydroxide solution may have degraded. 3. Inadequate solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents. 4. Presence of water (for anhydrous reactions): Water can react with the ammonia source and hinder the reaction. | 1. Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and decomposition. 2. Use a fresh, unopened container of the ammonia source. For gaseous ammonia, ensure it is passed through a drying agent. 3. Consider using a polar aprotic solvent such as DMSO, DMF, or NMP to improve solubility. 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). |
| Formation of a Major Isomeric Impurity | 1. Reaction at the 2-position: The primary isomeric impurity is 2-Amino-5-bromo-4-fluoropyridine, formed by nucleophilic attack at the C2 position instead of the desired C4 position. 2. Reaction temperature too high: Higher temperatures can sometimes reduce the regioselectivity of the reaction. | 1. Optimize the reaction temperature. Lower temperatures may favor the formation of the thermodynamically more stable 4-amino isomer. 2. Purification by column chromatography on silica gel is typically effective in separating the two isomers. Monitor fractions by TLC or LC-MS. |
| Presence of Di-substituted Byproduct | 1. Excess of ammonia source: A large excess of the nucleophile can lead to the substitution of both fluorine atoms, resulting in 5-Bromo-2,4-diaminopyridine. 2. Prolonged reaction time or high temperature: Harsh reaction conditions can promote the second substitution. | 1. Use a controlled stoichiometry of the ammonia source (typically 1.1 to 1.5 equivalents). 2. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed to a satisfactory level. |
| Formation of Hydrolysis Products | 1. Presence of water in the reaction mixture: Water can act as a nucleophile, leading to the formation of 5-Bromo-2-fluoro-4-hydroxypyridine or 5-Bromo-4-fluoro-2-hydroxypyridine.[1] | 1. Use anhydrous solvents and reagents. Ensure the reaction is protected from atmospheric moisture. 2. If using aqueous ammonia, minimize the reaction time and temperature to reduce the extent of hydrolysis. |
| Difficult Purification | 1. Similar polarity of product and impurities: The desired product and the isomeric impurity often have very similar polarities, making separation by chromatography challenging. 2. Tailing on silica gel: The basic nature of the aminopyridine products can cause tailing on silica gel columns. | 1. Use a shallow solvent gradient during column chromatography. A mixture of hexanes and ethyl acetate is a common starting point. 2. Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent to suppress tailing. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct synthetic route is the nucleophilic aromatic substitution (SNAr) reaction of 5-Bromo-2,4-difluoropyridine with a suitable ammonia source, such as aqueous ammonium hydroxide or anhydrous ammonia in a polar aprotic solvent.
Q2: Why is the amination expected to occur preferentially at the 4-position?
A2: In 2,4-dihalopyridines, the 4-position is generally more activated towards nucleophilic attack than the 2-position. This is due to the combined electron-withdrawing effects of the pyridine nitrogen and the halogen at the 2-position, which stabilize the negative charge of the Meisenheimer intermediate formed during attack at C4 more effectively.
Q3: What are the expected major side products in this synthesis?
A3: The most common side products are:
-
2-Amino-5-bromo-4-fluoropyridine: The regioisomer formed by nucleophilic attack at the 2-position.
-
5-Bromo-2,4-diaminopyridine: The di-substituted product from the reaction of ammonia at both the 2- and 4-positions.
-
5-Bromo-2-fluoro-4-hydroxypyridine: The hydrolysis product formed if water is present in the reaction mixture.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a mobile phase of ethyl acetate/hexanes is often suitable. The starting material (5-Bromo-2,4-difluoropyridine) is significantly less polar than the aminopyridine products.
Q5: What are the typical purification methods for this compound?
A5: The most common method for purification is flash column chromatography on silica gel. Due to the basic nature of the product, it is often beneficial to add a small amount of a base like triethylamine to the eluent to prevent peak tailing. Recrystallization from a suitable solvent system can also be employed for further purification.
Experimental Protocols
Key Experiment: Synthesis of this compound via SNAr
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
5-Bromo-2,4-difluoropyridine
-
Ammonium hydroxide (28-30% aqueous solution)
-
1,4-Dioxane
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Triethylamine
Procedure:
-
In a sealed tube, dissolve 5-Bromo-2,4-difluoropyridine (1.0 eq) in 1,4-dioxane (5-10 mL per gram of starting material).
-
Add aqueous ammonium hydroxide (2.0-3.0 eq).
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%). Add 0.5% triethylamine to the eluent to minimize tailing.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield Range (%) | Key Analytical Features |
| This compound (Product) | C₅H₄BrFN₂ | 191.00 | 60-80 | 1H NMR will show two aromatic protons. The presence of the amino group will be evident. |
| 5-Bromo-2,4-difluoropyridine (Starting Material) | C₅H₂BrF₂N | 193.98 | - | 1H NMR will show two aromatic protons with characteristic splitting due to F-H coupling. |
| 2-Amino-5-bromo-4-fluoropyridine (Isomeric Impurity) | C₅H₄BrFN₂ | 191.00 | 5-20 | 1H NMR will show a different splitting pattern for the aromatic protons compared to the desired product. |
| 5-Bromo-2,4-diaminopyridine (Di-substituted Impurity) | C₅H₅BrN₃ | 188.02 | <5 | Mass spectrometry will show a molecular ion corresponding to the di-aminated product. |
| 5-Bromo-2-fluoro-4-hydroxypyridine (Hydrolysis Impurity) | C₅H₃BrFNO | 191.99 | Variable | Mass spectrometry will show a molecular ion corresponding to the hydroxylated product. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound and formation of common side products.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of 5-Bromo-2-fluoropyridin-4-amine Derivatives by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-2-fluoropyridin-4-amine and its derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered when purifying this compound derivatives on silica gel?
A1: The most prevalent issue is peak tailing or streaking of the compound spot on a TLC plate and broad elution bands during column chromatography. This is primarily due to the basic nature of the pyridine amine interacting with the acidic silanol groups on the surface of the silica gel.[1] This interaction can lead to poor separation, reduced recovery, and in some cases, decomposition of the target compound on the column.[2][3]
Q2: How can I prevent my aminopyridine derivative from streaking on the column?
A2: To mitigate unwanted interactions with the silica gel, you can add a basic modifier to your mobile phase. A small amount of triethylamine (TEA) or ammonia solution (e.g., 0.1-2% v/v) can neutralize the acidic sites on the silica, leading to improved peak shape and better separation.[3][4] For instance, a mobile phase of ethyl acetate/hexane can be modified to ethyl acetate/hexane/triethylamine (e.g., 20:79:1).
Q3: Are there alternative stationary phases to silica gel for purifying basic compounds like this compound derivatives?
A3: Yes, if your compound is particularly sensitive to acidic conditions or if peak tailing persists despite using a basic modifier, you can use a different stationary phase. Neutral or basic alumina is a common alternative for the purification of basic compounds as it is less acidic than silica gel.[5][6] Amine-functionalized silica is another excellent option that provides an inert surface for the separation of basic molecules.[1]
Q4: How do I choose the right mobile phase for my column?
A4: The ideal mobile phase is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent system that provides a good separation of your target compound from its impurities and gives the target compound an Rf value between 0.2 and 0.4 for optimal separation on the column.[2][7] A common starting point for aminopyridine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2][8]
Q5: Should I use isocratic or gradient elution?
A5: The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution depends on the complexity of your mixture.
-
Isocratic elution is simpler and suitable for separating compounds with similar polarities.[9]
-
Gradient elution , where the polarity of the mobile phase is gradually increased, is generally more effective for separating complex mixtures containing compounds with a wide range of polarities. It can also lead to sharper peaks and shorter run times.[9]
Q6: My compound is not very soluble in the mobile phase. How should I load it onto the column?
A6: For compounds with limited solubility in the eluent, a "dry loading" technique is recommended.[10] This involves pre-adsorbing your crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[2][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound streaks or tails on TLC and column | The basic amine group is interacting with the acidic silica gel.[11] | Add a basic modifier like triethylamine (0.1-2%) or a few drops of ammonia to the eluent.[11] Alternatively, consider using a neutral or basic alumina column.[5] |
| Poor separation of spots with similar Rf values | The mobile phase does not have the optimal polarity. | Systematically vary the solvent ratio in your mobile phase. If using a binary system (e.g., hexane/ethyl acetate), try small, incremental changes in the percentage of the more polar solvent. Using a longer column can also improve the separation of closely eluting compounds. |
| The compound does not move from the baseline (Rf ≈ 0) | The mobile phase is not polar enough. | Increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. If that is insufficient, consider a more polar solvent like methanol in dichloromethane. |
| The compound runs with the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane). |
| No compound is recovered from the column | The compound may have irreversibly adsorbed to the silica gel or decomposed. | Test the stability of your compound on silica by spotting it on a TLC plate and letting it sit for an hour before developing. If it degrades, use a less acidic stationary phase like alumina or deactivated silica.[3] |
| Cracks or channels appear in the silica bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. |
Data Presentation
The following tables present hypothetical but realistic data for the purification of a crude sample of a this compound derivative.
Table 1: TLC Mobile Phase Optimization
| Solvent System (Hexane:Ethyl Acetate) | Rf of Starting Material | Rf of Product | Rf of Impurity | Observations |
| 90:10 | 0.65 | 0.45 | 0.50 | Spots are too high on the plate; poor separation between product and impurity. |
| 80:20 | 0.50 | 0.30 | 0.35 | Good separation between starting material and product. Product and impurity are still close. Product Rf is in the ideal range for column chromatography. |
| 70:30 | 0.40 | 0.20 | 0.23 | Better separation between product and impurity. Product Rf is still acceptable. |
| 80:20 + 1% Triethylamine | 0.52 | 0.32 | 0.38 | All spots have slightly higher Rf values and are more compact (less tailing). This is the chosen system. |
Table 2: Comparison of Purification Conditions
| Parameter | Condition A | Condition B | Condition C |
| Stationary Phase | Silica Gel | Silica Gel | Neutral Alumina |
| Mobile Phase | 80:20 Hexane:Ethyl Acetate | 80:20:1 Hexane:Ethyl Acetate:Triethylamine | 85:15 Hexane:Ethyl Acetate |
| Elution Type | Isocratic | Isocratic | Isocratic |
| Crude Sample Loaded | 1.0 g | 1.0 g | 1.0 g |
| Isolated Yield | 0.65 g (streaking observed) | 0.80 g | 0.78 g |
| Purity (by HPLC) | 92% | >98% | >98% |
| Observations | Significant tailing of the product, leading to mixed fractions and lower yield of pure material. | Sharp elution profile, good separation, and high recovery of pure product. | Good separation with no tailing. Required a slightly less polar mobile phase for optimal Rf. |
Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in the equilibrated chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The optimal mobile phase for column chromatography should give the target compound an Rf of approximately 0.2-0.4.[8][12]
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 80:20:1 Hexane:Ethyl Acetate:Triethylamine).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound derivative (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 g) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
If using gradient elution, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Experimental workflow for column chromatography.
References
- 1. Modifier effects on column efficiency in packed-column supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. oozechem.com [oozechem.com]
- 6. jalonzeolite.com [jalonzeolite.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. portal.tpu.ru [portal.tpu.ru]
- 10. sse.co.th [sse.co.th]
- 11. The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Bromo-2-fluoropyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the cross-coupling of 5-Bromo-2-fluoropyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the cross-coupling of this compound?
The main challenges arise from the electronic properties of the substrate. The 4-amino group is electron-donating, which can increase the electron density at the bromine-bearing carbon, making the oxidative addition step of the catalytic cycle more difficult. Additionally, the nitrogen atoms of the pyridine ring and the amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
Q2: What is a suitable starting catalyst loading for this type of reaction?
For challenging substrates like this compound, a typical starting palladium catalyst loading is between 2-5 mol%. While lower loadings (down to 1 mol% or less) may be achievable with highly active catalyst systems or after optimization, starting in the 2-5 mol% range is advisable to ensure a successful initial reaction.
Q3: Which palladium catalysts and ligands are recommended for this substrate?
For electron-rich and potentially coordinating heteroaryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are often the most effective. These ligands can facilitate the oxidative addition step and stabilize the active palladium species. Recommended systems include:
-
For Suzuki-Miyaura Coupling: Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos. The pre-formed Pd(PPh₃)₄ can also be effective but may require higher loadings or longer reaction times.
-
For Buchwald-Hartwig Amination: Similar catalyst systems as for Suzuki coupling are often effective. Pre-catalysts like the Buchwald G3 or G4 palladacycles can also provide high activity and stability.
Q4: How does the choice of base impact the reaction?
The base is crucial for the catalytic cycle. In Suzuki-Miyaura reactions, it facilitates the transmetalation step. For the cross-coupling of aminopyridines, common choices include:
-
Potassium Phosphate (K₃PO₄): A strong base that is often effective for challenging couplings.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Milder bases that can also be effective and may help to minimize side reactions. It is recommended to use a fresh, dry, and finely powdered base to ensure reproducibility.
Troubleshooting Guide
Low to No Product Formation
This is a common issue that can be addressed by systematically evaluating the reaction parameters.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
Possible Cause & Solution
-
Inactive Catalyst:
-
Verify Catalyst Quality: Ensure the palladium source and ligand are from a reliable supplier and have been stored correctly under an inert atmosphere.
-
Increase Catalyst Loading: For a challenging substrate, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial deactivation and initiate the reaction.
-
Screen Ligands: If using a simple phosphine ligand like PPh₃, consider switching to a more electron-rich and bulky biarylphosphine ligand such as SPhos or XPhos.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Ensure the reaction is being heated to the appropriate temperature (typically 80-110 °C for these couplings). A temperature screen may be necessary.
-
Base: The choice of base is critical. Screen different bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. Ensure the base is anhydrous and finely powdered.
-
Solvent: The solvent system can have a significant impact on yield. Common choices include mixtures of an organic solvent (e.g., 1,4-dioxane, toluene) and water. Ensure solvents are degassed to remove oxygen, which can deactivate the catalyst.
-
Formation of Side Products
1. Homocoupling of the Boronic Acid/Ester:
-
Cause: This can occur if the transmetalation step is slow or if the reaction conditions favor the self-coupling of the organoboron reagent.
-
Solution:
-
Use a precise stoichiometry of the boronic acid (typically 1.1-1.2 equivalents).
-
Ensure efficient stirring to facilitate the reaction between the coupling partners.
-
Starting with a Pd(0) source can sometimes reduce homocoupling that may occur during the in-situ reduction of Pd(II) precursors.[1]
-
2. Protodeboronation (Loss of the Boron Group):
-
Cause: The boronic acid can be hydrolyzed, especially under basic conditions with prolonged reaction times.
-
Solution:
3. Dehalogenation of the Starting Material:
-
Cause: The bromo group can be replaced by a hydrogen atom.
-
Solution:
Data Presentation: Catalyst System Performance
The following tables summarize the performance of different catalyst systems for the Suzuki-Miyaura coupling of aminobromopyridines that are structurally analogous to this compound. This data provides a strong indication of expected performance and serves as a guide for catalyst selection.
Table 1: Catalyst and Ligand Screening for the Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Phenylboronic Acid [1]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 60-85 |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | Moderate |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2) | Toluene | 100 | 18 | High |
Note: "Moderate" and "High" yields are qualitative descriptions from the source and are dependent on the specific arylboronic acid used.
Table 2: Base and Solvent Optimization for Suzuki Coupling [1]
| Base | Solvent | Relative Yield (%) |
| K₃PO₄ | Toluene | 40 |
| K₃PO₄ | Acetonitrile | 36 |
| K₃PO₄ | 1,4-Dioxane | 60 |
| Na₂CO₃ | 1,4-Dioxane | 45 |
| Cs₂CO₃ | 1,4-Dioxane | 50 |
Experimental Protocols
The following are general starting protocols for common cross-coupling reactions with this compound. Optimization of catalyst loading, ligand, base, solvent, and temperature may be required.
General Protocol for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%). Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 2-5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress until the starting material is consumed.
-
Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling work-up and purification.
References
Technical Support Center: Managing 5-Bromo-2-fluoropyridin-4-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 5-Bromo-2-fluoropyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to moisture?
A1: Yes, this compound is classified as a moisture-sensitive compound.[1] Exposure to atmospheric moisture can lead to degradation, affecting its purity and performance in downstream applications. It is crucial to handle and store this compound under anhydrous conditions to maintain its integrity.
Q2: What are the visible signs of moisture contamination?
A2: Visual signs of moisture contamination can include a change in the physical appearance of the solid, such as clumping, discoloration, or the material becoming sticky. However, significant degradation can occur before any visible changes are apparent. Therefore, it is essential to rely on proper handling techniques rather than visual inspection alone.
Q3: How does moisture affect the stability and reactivity of this compound?
A3: Moisture can hydrolyze this compound, leading to the formation of impurities. This degradation can reduce the yield of desired products in chemical reactions and introduce contaminants that may be difficult to separate. The presence of water can also affect reaction kinetics and lead to inconsistent experimental outcomes.
Q4: What are the recommended storage conditions for this compound?
A4: To prevent moisture uptake, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool and dry. For long-term storage, refrigeration (2-8°C) in a desiccator is recommended.
Q5: Can I handle this compound on an open bench?
A5: It is strongly advised to handle this compound in a controlled environment to minimize exposure to atmospheric moisture. A glove box with a dry inert atmosphere is the ideal setting. If a glove box is not available, work should be conducted quickly and efficiently, and the use of a Schlenk line is recommended for transfers and reactions.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields or unexpected byproducts | Moisture contamination of this compound. | - Verify the integrity of your starting material using techniques like Karl Fischer titration to determine water content.- Dry the material under vacuum if necessary.- Ensure all reaction glassware is rigorously dried and reactions are set up under an inert atmosphere. |
| Physical appearance of the solid has changed (e.g., clumping) | The compound has been exposed to moisture. | - The material may be compromised. It is recommended to use a fresh, unopened container for critical applications.- If the material must be used, consider purification by recrystallization from a suitable anhydrous solvent. |
| Difficulty in achieving complete dissolution in anhydrous solvents | The presence of insoluble degradation products due to moisture exposure. | - Filter the solution to remove any insoluble material before use.- Consider that the actual concentration of the active compound may be lower than calculated due to degradation. |
| Inaccurate molarity of solutions prepared from the solid | The mass of the solid includes absorbed water, leading to weighing errors. | - Determine the water content of the solid using Karl Fischer titration and adjust the mass accordingly.- Whenever possible, use a fresh, dry sample for preparing solutions of known concentration. |
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content Determination
This protocol outlines the determination of water content in this compound using coulometric Karl Fischer titration.
Materials:
-
Karl Fischer Titrator (Coulometric)
-
Anhydrous methanol or a suitable Karl Fischer solvent
-
Gastight syringe
-
This compound sample
Procedure:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be conditioned to a low background drift.
-
Sample Preparation: In a glove box or under a stream of inert gas, accurately weigh approximately 100-200 mg of this compound into a dry, tared vial.
-
Dissolution: Add a precise volume of anhydrous methanol to the vial to dissolve the sample.
-
Titration: Using a gastight syringe, withdraw a known volume of the sample solution and inject it into the conditioned titration cell.
-
Measurement: The titrator will automatically titrate the water present and display the result, typically in micrograms of water.
-
Calculation: Calculate the percentage of water in the original solid sample based on the amount of water detected, the volume of the aliquot injected, and the initial sample mass.
Protocol 2: Handling and Dispensing of this compound
This protocol describes the safe handling and dispensing of the moisture-sensitive solid.
Environment:
-
All operations should be performed in a glove box with a dry nitrogen or argon atmosphere.
-
If a glove box is unavailable, use of a Schlenk line and inert gas manifold is necessary.
Procedure:
-
Preparation: Ensure all glassware and spatulas are thoroughly dried in an oven at >120°C for several hours and cooled in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Bring the sealed container of this compound into the glove box or have it connected to a Schlenk line.
-
Dispensing:
-
In a Glove Box: Carefully open the container and weigh the desired amount of the solid directly into the reaction vessel.
-
Using a Schlenk Line: Under a positive pressure of inert gas, quickly open the container, remove the desired amount of solid, and transfer it to the reaction flask which is also under a positive pressure of inert gas.
-
-
Sealing: Immediately and tightly seal the main container after dispensing. Purge the headspace with inert gas before sealing if possible.
-
Reaction Setup: Seal the reaction vessel containing the compound under an inert atmosphere before removing it from the glove box or Schlenk line.
Data Presentation
Table 1: Typical Water Content in this compound under Different Storage Conditions
| Storage Condition | Typical Water Content (%) |
| Freshly opened container | < 0.1% |
| Stored in a sealed container in a desiccator for 1 month | 0.1 - 0.2% |
| Left on the bench for 1 hour (50% relative humidity) | > 0.5% |
| Stored in a loosely capped vial for 1 week | > 1.0% |
Note: These are illustrative values. Actual water content should be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for moisture-related issues.
Caption: Logical flow of a stability testing protocol.
References
Preventing debromination in 5-Bromo-2-fluoropyridin-4-amine reactions
Welcome to the technical support center for reactions involving 5-Bromo-2-fluoropyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of debromination during cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in my reaction with this compound?
A1: Debromination is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of 2-fluoro-4-aminopyridine. This is problematic because it consumes your starting material, reduces the yield of the desired product, and introduces a significant impurity that can be difficult to separate due to similar physical properties to the starting material and sometimes the product.
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
A2: Debromination in palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, is often caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] These hydride species can arise from various sources, including solvents (like alcohols), the amine coupling partner, or even the breakdown of phosphine ligands.[1] The palladium-hydride can then participate in a competing catalytic cycle that leads to the replacement of the bromine atom with hydrogen.
Q3: How can I detect debromination in my reaction mixture?
A3: The most common methods for detecting the debrominated side product are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In LC-MS, you will observe a peak with a mass corresponding to the debrominated product (2-fluoro-4-aminopyridine). In ¹H NMR, the disappearance of the characteristic signal for the proton on the brominated carbon and the appearance of a new aromatic proton signal can indicate debromination.
Troubleshooting Guides
This section provides specific recommendations to minimize debromination based on the components of your cross-coupling reaction.
Issue: Significant formation of 2-fluoro-4-aminopyridine during a Suzuki-Miyaura Coupling.
Symptoms:
-
Low yield of the desired 5-aryl-2-fluoropyridin-4-amine.
-
Presence of a major byproduct identified as 2-fluoro-4-aminopyridine by LC-MS or NMR.
-
Complex purification due to similar polarities of the product and byproduct.
| Parameter | Recommendation | Rationale |
| Base | Switch from strong bases (e.g., NaOH, NaOt-Bu) to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. | Strong bases can promote the formation of hydride species, which are often the primary cause of debromination. Weaker bases are less prone to this side reaction. |
| Ligand | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. | These ligands can accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the undesired debromination pathway. |
| Temperature | Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration. | Side reactions like debromination often have a higher activation energy. Lowering the temperature can selectively slow down the undesired pathway more than the desired coupling reaction. |
| Solvent | Ensure the use of anhydrous, degassed aprotic solvents like dioxane, THF, or toluene. Avoid protic solvents such as alcohols. | Protic solvents can act as a source of protons or hydrides, leading to increased debromination. Thoroughly degassing the solvent removes oxygen, which can degrade the catalyst and ligands. |
| Boronic Acid Quality | Use high-purity boronic acids or consider using boronic esters (e.g., pinacol esters). | Impurities in the boronic acid can sometimes contribute to side reactions. Boronic esters are often more stable and less prone to protodeboronation, which can indirectly affect the main reaction pathway. |
Issue: Debromination observed during a Buchwald-Hartwig Amination.
Symptoms:
-
Reduced yield of the desired N-aryl- or N-alkyl-5-bromo-2-fluoropyridin-4-amine.
-
Formation of 2-fluoro-4-aminopyridine as a significant byproduct.
| Parameter | Recommendation | Rationale |
| Base | Use weaker bases like K₂CO₃ or Cs₂CO₃ if compatible with your amine. For stronger base requirements, K₃PO₄ is often a good choice. | While strong bases like NaOt-Bu or LHMDS are common in Buchwald-Hartwig reactions, they can also promote debromination. Screening different bases is crucial. |
| Ligand | Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or chelating ligands like Xantphos or BINAP. | The choice of ligand is critical in promoting the C-N bond formation over the competing debromination pathway. These ligands stabilize the palladium center and facilitate reductive elimination. |
| Catalyst Loading | While not ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst inhibition or deactivation that might favor side reactions. | If the primary reaction is sluggish, side reactions can become more prominent. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed. | Prolonged reaction times at elevated temperatures can lead to catalyst decomposition and an increase in side products, including the debrominated species. |
| Inert Atmosphere | Ensure a rigorously inert atmosphere is maintained throughout the reaction. | Oxygen can deactivate the palladium catalyst, leading to unproductive pathways. |
Experimental Protocols
The following are general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound. Note: These are starting points and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for structurally similar bromopyridines.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting debromination.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
References
Technical Support Center: Scaling Up Reactions with 5-Bromo-2-fluoropyridin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up chemical reactions involving 5-Bromo-2-fluoropyridin-4-amine. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-scale synthesis.
Section 1: Compound Properties and Safety
Physicochemical Data
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₅H₄BrFN₂ |
| Molecular Weight | 191.00 g/mol [1] |
| CAS Number | 944401-69-8[1] |
| Appearance | Typically an off-white to pale yellow crystalline powder. |
| Solubility | Generally soluble in polar organic solvents like DMF and DMSO; slightly soluble in ethanol.[2] |
| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[3] |
Safety First: Handling and Storage FAQs
Q: What are the primary hazards associated with this compound? A: Based on data for similar halogenated aminopyridines, this compound should be handled as harmful if swallowed, in contact with skin, or inhaled.[1] It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always consult the specific Safety Data Sheet (SDS) provided by your supplier.
Q: What personal protective equipment (PPE) is required when working with this compound? A: Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles with side shields, and a lab coat.[4] When handling the powder, work in a well-ventilated area or a fume hood to avoid dust inhalation.[5][6]
Q: How should I store this reagent to ensure its stability? A: Store the compound in a tightly closed container in a cool, dark, and dry place, preferably under an inert atmosphere to prevent degradation. It may be sensitive to moisture.[2]
Q: What are the recommended first-aid measures in case of exposure? A:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[3]
-
Ingestion: Rinse mouth with water and seek immediate medical advice.[4]
Section 2: General Scale-Up Workflow and Challenges
Scaling a reaction from the benchtop to a larger pilot or production scale introduces complexities beyond simple multiplication of reagent quantities.
Caption: A typical workflow for scaling up a chemical synthesis process.
Scale-Up FAQs
Q: Why did the yield of my reaction decrease significantly when I scaled it up? A: Reduced yields upon scale-up are a common issue.[7] The primary causes are often related to mass and heat transfer limitations. In larger reactors, inefficient mixing can create localized "hot spots" or concentration gradients, leading to side reactions and impurity formation.[7] The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient, which can be critical for exothermic reactions.[8]
Q: My reaction is taking much longer to complete on a larger scale. What can I do? A: Increased reaction times can be due to poor mixing or inadequate heat transfer.[7] Ensure the stirring mechanism (e.g., impeller type and speed) is appropriate for the reactor geometry to maintain a homogeneous mixture. A reaction that is temperature-sensitive may slow down if the larger volume cannot be heated to the optimal temperature as efficiently as a small flask.
Q: I'm observing new, unexpected impurities at a larger scale. Why is this happening? A: Impurity profiles often change upon scale-up.[8] Longer reaction times or temperature deviations can allow for the formation of minor side products that were negligible at the lab scale. Inefficient mixing can also contribute to the formation of different impurities.[7] It is crucial to develop robust analytical methods to track these changes.
Section 3: Troubleshooting Specific Cross-Coupling Reactions
This compound is a versatile building block, frequently used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
A. Suzuki-Miyaura Coupling
This reaction is used to form C-C bonds, typically coupling the bromine atom with a boronic acid or ester.
Troubleshooting Suzuki Coupling FAQs
Q: My Suzuki reaction is failing or giving a very low yield. Where should I start troubleshooting? A: A failed Suzuki coupling can have several causes. A systematic approach is best:
-
Check Reagents: Ensure your boronic acid is not degraded (protodeboronation is a common issue) and that your solvent is anhydrous and properly degassed.[9][10] Oxygen can deactivate palladium catalysts.
-
Catalyst/Ligand System: The choice of palladium source and ligand is critical, especially for heteroaryl halides.[9] For challenging couplings, consider using more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or modern pre-catalysts.[10]
-
Base Selection: The base is crucial. Weaker bases like K₂CO₃ or stronger ones like K₃PO₄ are often used.[10] The base must be fresh, dry, and finely powdered for best results.[10]
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Q: I am observing significant protodeboronation of my boronic acid. How can I prevent this? A: Protodeboronation (replacement of the boronic acid group with a hydrogen) is often caused by excess water or an unsuitable base. To mitigate this, use boronic esters (e.g., pinacol esters), which are more stable to hydrolysis.[10] Also, ensure you are using rigorously anhydrous solvents and consider a milder base.[10]
Typical Suzuki Reaction Conditions
| Component | Example Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%), Pd₂(dba)₃ (1.5 mol%), Pd(OAc)₂ (2 mol%) | Pre-catalysts (e.g., Buchwald G3) can offer higher activity and stability.[10] |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich ligands are often superior for heteroaryl substrates.[9][10] |
| Base | K₃PO₄ (2 equiv.), K₂CO₃ (2 equiv.), Cs₂CO₃ (2 equiv.) | Base quality is critical; use fresh, finely powdered material.[10] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, Acetonitrile/H₂O | Solvents must be thoroughly degassed to prevent catalyst oxidation.[9][10][11] |
| Temperature | 80–110 °C | Excessive heat can cause decomposition.[9] |
General Protocol for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[10]
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%) and any additional ligand.[10]
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification.
B. Buchwald-Hartwig Amination
This reaction is used to form C-N bonds by coupling the bromine atom with a primary or secondary amine. The presence of the free 4-amino group on the pyridine ring adds complexity, potentially requiring optimization to avoid side reactions.
Troubleshooting Buchwald-Hartwig Amination FAQs
Q: My Buchwald-Hartwig reaction is not working. What are the most important parameters to optimize? A: The key parameters for a successful Buchwald-Hartwig amination are the base and the catalyst-ligand combination.
-
Base: A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are most common.[9] Ensure the base is fresh and handled under a strictly inert atmosphere, as it is highly hygroscopic.
-
Catalyst/Ligand: The choice of phosphine ligand is critical and depends on the amine substrate. For primary amines, bulky, electron-rich ligands are often effective.[12] For sterically hindered amines, specialized catalyst systems may be necessary.[9]
-
Solvent: Use anhydrous, non-protic solvents like toluene, dioxane, or THF.[9]
Q: Can the 4-amino group on my starting material interfere with the reaction? A: Yes, the free amino group is a nucleophile and can potentially coordinate to the palladium center, inhibiting the catalyst.[13] If catalyst inhibition is suspected, consider increasing the catalyst loading or switching to a more robust ligand system known for coupling heteroaryl amines.[14] In some cases, protection of the 4-amino group (e.g., as an acetamide) may be necessary, followed by a deprotection step.
Recommended Buchwald-Hartwig Catalyst Systems
| Amine Type | Recommended Ligand | Common Base | Notes |
| Primary Aliphatic Amines | Xantphos, RuPhos | NaOt-Bu, K₃PO₄ | Generally more reactive than secondary amines.[9] |
| Secondary Aliphatic Amines | BrettPhos, RuPhos | NaOt-Bu, LHMDS | Can be more challenging; may require more advanced ligands. |
| Primary Anilines | XPhos, SPhos, Xantphos | Cs₂CO₃, K₃PO₄ | Often couples well under slightly milder conditions.[15] |
| Amides, Carbamates | Josiphos-type ligands | K₂CO₃, Cs₂CO₃ | Often requires specific ligands to achieve good results.[14] |
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry reaction vessel.
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1–1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Seal the vessel and heat to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product for purification.
References
- 1. 5-Bromo-4-fluoropyridin-2-amine | C5H4BrFN2 | CID 57917407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. research.rug.nl [research.rug.nl]
- 15. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 5-Bromo-2-fluoropyridin-4-amine couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges and provide troubleshooting guidance for cross-coupling reactions involving 5-Bromo-2-fluoropyridin-4-amine, a key building block in modern medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?
Low conversion rates with this substrate can stem from several factors related to its inherent electronic properties and the specific reaction conditions. Key areas to investigate include:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species.[1][2] This is a common issue with pyridine-containing substrates.[3][4] Additionally, any oxygen present in the reaction can oxidize the active Pd(0) catalyst and phosphine ligands, rendering them ineffective.[1][5]
-
Suboptimal Reagent Quality: The purity and stability of all reagents are critical for success. Boronic acids, for example, are susceptible to degradation via protodeboronation.[1][6] Ensure that all solvents are anhydrous and have been properly degassed, and that the base is of high purity.[1]
-
Ineffective Reaction Conditions: Parameters such as temperature, reaction time, and stirring efficiency are crucial. Many coupling reactions require elevated temperatures to proceed at a reasonable rate; however, excessive heat can lead to catalyst decomposition.[1][5][6]
-
Inappropriate Choice of Ligand and Base: The ligand must effectively stabilize the palladium center and facilitate the catalytic cycle, while the base is essential for activating the coupling partners.[1] For electron-deficient pyridines like the substrate , the choice of these components is particularly important.
Q2: I am observing significant debromination of my starting material. How can I minimize this side reaction?
Protodebromination, the replacement of the bromine atom with hydrogen, is a common side reaction, particularly with electron-rich or heteroaromatic substrates.[5] To mitigate this:
-
Use Milder Bases: Strong bases can sometimes promote this side reaction. Consider switching to a milder base such as K₃PO₄ or Cs₂CO₃.[5]
-
Optimize Ligand Choice: Certain phosphine ligands can influence the rate of reductive elimination versus side reactions. Experimenting with different bulky, electron-rich ligands may be beneficial.[5]
-
Lower the Reaction Temperature: High temperatures can favor side reactions. Reducing the temperature may slow down the desired coupling but can significantly decrease the extent of debromination.[5]
-
Ensure Anhydrous Conditions: Trace amounts of water can act as a proton source. Use freshly dried solvents and ensure all reagents are anhydrous.[5]
Q3: Which catalyst system is recommended for couplings with this compound?
For challenging substrates like this compound, standard catalyst systems may not be sufficient.[6] It is often necessary to screen a variety of palladium precursors and specialized ligands. Consider the following:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are often effective for cross-coupling reactions of heteroaryl halides as they can promote the rate-limiting oxidative addition step and stabilize the catalytic intermediates.[5][6]
-
Palladium Precatalysts: Using pre-formed palladium(0) catalysts like Pd(PPh₃)₄ can sometimes be beneficial. However, in-situ generation of the active Pd(0) species from a Pd(II) source such as Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand is more common and generally effective with proper experimental technique.[7][8]
Troubleshooting Guides
Low Conversion Rates
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Ensure rigorous degassing of all solvents and maintain a strictly inert atmosphere (argon or nitrogen). | The pyridine nitrogen can poison the catalyst; appropriate ligands can mitigate this.[2][3] Oxygen can deactivate the Pd(0) catalyst.[1][5] |
| Inappropriate Base | Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is finely powdered and anhydrous. | The choice of base is often solvent-dependent and is crucial for the transmetalation step in Suzuki couplings and for activating the amine in Buchwald-Hartwig reactions.[5][7][9] |
| Suboptimal Solvent | Test different solvent systems. For Suzuki couplings, a mixture of an aprotic polar solvent like 1,4-dioxane or THF with water is often effective.[7][8][9] For Buchwald-Hartwig and Sonogashira couplings, anhydrous aprotic solvents like toluene, dioxane, or DMF are commonly used.[9][10] | Solvent polarity affects the solubility of reagents and the stability of catalytic intermediates.[9] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | Many cross-coupling reactions have a significant activation energy barrier and require heating to proceed at an optimal rate.[1][5] |
Side Product Formation
| Side Product | Potential Cause | Troubleshooting Step | Rationale |
| Protodebromination | Presence of water or protic impurities. High reaction temperature or overly strong base. | Use anhydrous solvents and reagents. Lower the reaction temperature. Switch to a milder base (e.g., from an alkoxide to a carbonate or phosphate).[5] | Minimizes the source of protons that can lead to the cleavage of the C-Br bond.[5] |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen. Inefficient reduction of the Pd(II) precatalyst. | Ensure thorough degassing of the reaction mixture. Use a pre-formed Pd(0) catalyst or ensure efficient in-situ reduction.[6][7] | Oxygen can promote the homocoupling of boronic acids.[7] |
| Alkyne Homocoupling (Sonogashira) | Inefficient cross-coupling catalytic cycle. | Optimize the ratio of palladium to copper catalyst. Ensure an amine base is used. | The Glaser coupling of terminal alkynes is a common side reaction in Sonogashira couplings. |
Experimental Protocols
The following are generalized starting points for cross-coupling reactions with this compound. Optimization of specific parameters will likely be necessary.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[5][6]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.[6][9]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), the base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).[11]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent. The filtrate is then concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[11]
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 3-10 mol%).[10][12][13]
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).[10][12]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 25-100 °C) until completion.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture and purify the crude product, for example, by column chromatography.[1][13]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logical workflow for troubleshooting low conversion rates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 5-Bromo-2-fluoropyridin-4-amine Reaction Mixtures
Welcome to the Technical Support Center for the effective removal of palladium catalysts from reaction mixtures involving 5-Bromo-2-fluoropyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting strategies, and detailed protocols to ensure the purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: Why is it particularly challenging to remove palladium from reactions involving this compound?
A1: The difficulty arises from the structure of this compound, which contains both a pyridine and an aniline-like amine group. The nitrogen atoms in these moieties are strong ligands that can coordinate with palladium species, forming soluble complexes that are difficult to remove by simple filtration.[1]
Q2: What are the common methods for removing residual palladium catalysts?
A2: The most prevalent methods for palladium removal include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[2]
-
Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[2]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[2][3]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2][3][4]
Q3: How do I choose the most suitable palladium removal method for my experiment?
A3: The optimal method depends on several factors, including the nature of your final product (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous), and the required final purity level of your compound.[4] For nitrogen-containing compounds like this compound, scavenger-based methods are often the most effective.
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are solid-supported materials, often silica-based or polymeric, functionalized with groups that have a high affinity for palladium, such as thiols, amines, or dimercaptotriazine (DMT).[2] These scavengers chelate with the palladium, which can then be easily removed from the reaction mixture by filtration.[5][6]
Q5: Is activated carbon a good option for palladium removal?
A5: Activated carbon is a cost-effective option for removing palladium residues.[2] However, it can lack selectivity and may lead to non-specific adsorption of the desired product, resulting in yield loss.[2] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[2]
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium from this compound reaction mixtures and provides step-by-step solutions.
Issue 1: Incomplete Palladium Removal After Filtration
-
Possible Cause: The palladium species are soluble in the reaction mixture. This is common when using homogeneous catalysts and with chelating products like this compound.
-
Troubleshooting Steps:
-
Switch to a Scavenger: Filtration is primarily effective for heterogeneous catalysts.[4] For soluble palladium, employ a solid-supported scavenger.
-
Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent before filtration.[4]
-
Consider Adsorption: Treat the solution with activated carbon or silica gel to adsorb the palladium before filtration.[4]
-
Issue 2: Low Efficiency of Palladium Scavengers
-
Possible Cause: The chosen scavenger may not be optimal for the specific palladium species (e.g., Pd(0) vs. Pd(II)) or the reaction conditions. The strong coordinating nature of this compound can also compete with the scavenger.
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol-based, amine-based, or triazine-based) to find the most effective one for your system.[4]
-
Optimize Conditions: Adjust the temperature, reaction time, and scavenger loading. An increase in temperature and time can improve scavenging efficiency.[2]
-
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert various palladium species into a single, more easily removed form.[1][2]
-
Issue 3: Significant Product Loss During Purification
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, especially with activated carbon.[2]
-
Troubleshooting Steps:
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce product loss.[2][4]
-
Wash the Scavenger/Carbon: After filtration, wash the solid material with a fresh portion of the solvent to recover any adsorbed product.[4]
-
Select a More Specific Scavenger: Specialized scavengers often exhibit higher selectivity for palladium over the product compared to activated carbon.[5]
-
Change the Purification Method: If product loss remains high, consider alternative methods like crystallization or extraction.[2]
-
Issue 4: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[2]
-
Troubleshooting Steps:
Data Presentation: Efficiency of Palladium Removal Methods
The following tables summarize the efficiency of different palladium removal methods from various sources.
Table 1: Palladium Removal Efficiency Using Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Thiol-based Silica | 2239 | 20 | >99 | [5] |
| Sulfur-based Silica | 2100 | <1 | >99.9 | [5] |
| MP-TMT | 33,000 | <200 | >99.3 | [6] |
| MP-TMT | 500-800 | <10 | >98 | [6] |
| PhosphonicS SPM32 | 105 mg (in 50 mL) | - | 98.7% in 2h, >99.5% in 20h | [7] |
Table 2: Comparison of Palladium Removal Techniques
| Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Filtration (with Celite) | Highly variable (for heterogeneous Pd) | <100 (if effective) | Simple, fast | Ineffective for soluble/colloidal Pd[4] |
| Activated Carbon | 100 - 5000 | 10 - 100 | Cost-effective[2] | Can cause product loss[2] |
| Metal Scavengers | 100 - >5000 | <1 - 50 | High efficiency and selectivity[5] | Higher cost than activated carbon |
| Crystallization | >1000 | 10 - 200 | Can provide very pure product | Can sometimes concentrate metal impurities[8] |
| Chromatography | >1000 | <100 | Good for general purification | May not be sufficient to reach very low ppm levels[9][10] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, Toluene, DCM).[1]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., a thiol- or DMT-functionalized silica). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[1]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1][2]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[1][2]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique such as ICP-MS.[2]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[2]
-
Carbon Addition: Add activated carbon to the solution. A typical starting point is 5-10 wt% relative to the crude product mass.
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[1]
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.[2]
-
Concentration: Concentrate the filtrate to obtain the purified product.[2]
-
Analysis: Analyze the purified product for residual palladium content.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. spinchem.com [spinchem.com]
- 8. biotage.com [biotage.com]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Solvent Selection for Nucleophilic Substitution of 5-Bromo-2-fluoropyridin-4-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate solvent for the nucleophilic substitution of 5-Bromo-2-fluoropyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: Which halogen is preferentially substituted in this compound?
In nucleophilic aromatic substitution (SNAr) reactions on this compound, the fluorine atom at the C-2 position is preferentially substituted. The C-2 and C-4 positions of the pyridine ring are activated for nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The fluorine atom is a better leaving group than bromine in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex.[1]
Q2: What is the role of the solvent in the nucleophilic substitution of this compound?
The solvent plays a crucial role in SNAr reactions by:
-
Dissolving Reactants: Ensuring that the substrate and the nucleophile are in the same phase to allow for effective molecular collisions.
-
Stabilizing Intermediates: The polarity of the solvent can stabilize the charged intermediates formed during the reaction.
-
Influencing Nucleophilicity: The nature of the solvent can affect the reactivity of the nucleophile.
Q3: Which type of solvent is generally recommended for this reaction?
Polar aprotic solvents are generally recommended for the nucleophilic substitution of this compound. These solvents can effectively solvate the cation of a nucleophilic salt while leaving the anion (the nucleophile) relatively unsolvated and therefore more reactive.[2][3]
Q4: Can protic solvents be used for this reaction?
While polar protic solvents (e.g., alcohols, water) can be used, they are generally less effective than polar aprotic solvents for SNAr reactions. Protic solvents can form hydrogen bonds with the nucleophile, which can decrease its nucleophilicity and slow down the reaction rate.[3][4] However, in some cases, water has been shown to be an effective medium for the amination of polyhalogenated pyridines.[5]
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
-
Problem: The starting material is largely unreacted after the specified reaction time.
-
Possible Causes & Solutions:
-
Incorrect Solvent Choice: The solvent may not be suitable for the reaction.
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Recommendation: Increase the reaction temperature. For less reactive nucleophiles, temperatures between 80-150 °C may be necessary.[7]
-
-
Poor Nucleophile: The chosen nucleophile may not be strong enough.
-
Recommendation: Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile and increase its reactivity.
-
-
Insufficient Reaction Time: The reaction may simply be slow.
-
Recommendation: Extend the reaction time and monitor the progress using TLC or LC-MS.
-
-
Issue 2: Formation of Multiple Products or Side Reactions
-
Problem: The reaction mixture shows multiple spots on TLC, indicating the formation of byproducts.
-
Possible Causes & Solutions:
-
Lack of Regioselectivity: Although substitution at the C-2 position is favored, reaction at the C-5 position or other side reactions may occur under certain conditions.
-
Product Degradation: The product may be unstable under the reaction conditions.
-
Recommendation: Some polar aprotic solvents can be unstable at high temperatures.[6] Consider lowering the reaction temperature or choosing a more stable solvent.
-
-
Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of a base to generate dimethylamine, which can act as a nucleophile.[5]
-
Recommendation: If unexpected amine products are observed, consider using an alternative solvent like DMSO or NMP.
-
-
Data Presentation
The following table summarizes the effect of different solvents on the yield of nucleophilic aromatic substitution for reactions on substrates analogous to this compound. This data provides an indication of expected trends in solvent selection.
| Solvent | Type | Boiling Point (°C) | Typical Reaction Temperature (°C) | Expected Yield (Analogous Reactions) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 80 - 150 | Good to Excellent | Excellent solvent for many SNAr reactions due to its high polarity and boiling point. Can be difficult to remove during workup.[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 80 - 140 | Good to Excellent | A commonly used solvent for SNAr reactions.[5] Can decompose at high temperatures in the presence of a base to form dimethylamine, which can act as a nucleophile.[5] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | 100 - 180 | Good to Excellent | A high-boiling polar aprotic solvent, useful for reactions requiring high temperatures. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Reflux (ca. 82) | Moderate to Good | A good general-purpose polar aprotic solvent with a lower boiling point, which can be advantageous for easier removal.[8] |
| 1,4-Dioxane | Nonpolar Aprotic | 101 | Reflux (ca. 101) | Moderate to Good | Often used in combination with water for Suzuki cross-coupling reactions, but can also be used for SNAr.[9] |
| Ethanol (EtOH) | Polar Protic | 78 | Reflux (ca. 78) | Variable | Can be used, but may lead to lower yields compared to polar aprotic solvents due to hydrogen bonding with the nucleophile.[4] |
| Water (H₂O) | Polar Protic | 100 | 100 - 140 | Moderate to Good (for aminations) | Has been shown to be an effective and environmentally benign solvent for the amination of some polyhalogenated pyridines.[5] |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a general procedure for the reaction of this compound with a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA, 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the amine nucleophile (1.1-1.5 equivalents), and the base (2.0 equivalents).
-
Add the anhydrous polar aprotic solvent.
-
Place the flask under an inert atmosphere.
-
Heat the reaction mixture to a temperature between 80-150 °C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for solvent selection and troubleshooting.
Caption: Key steps in the SNAr reaction pathway.
References
Technical Support Center: Temperature Control in 5-Bromo-2-fluoropyridin-4-amine Fluorination Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing temperature in the fluorination of 5-Bromo-2-fluoropyridin-4-amine. The primary method addressed is the conversion of the 4-amino group to a fluorine atom, typically via a diazotization reaction followed by fluorination (e.g., Balz-Schiemann or Sandmeyer-type reactions).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the fluorination of this compound?
A1: The most prevalent method is a diazotization-fluorination reaction, such as the Balz-Schiemann reaction. This process involves converting the 4-amino group into a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield the desired 5-bromo-2,4-difluoropyridine.
Q2: Why is temperature control so critical in this reaction?
A2: Temperature is a crucial parameter for several reasons. The initial diazotization step must be conducted at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt intermediate. Premature decomposition of this intermediate can lead to a variety of unwanted side products and a significant reduction in yield. The subsequent fluorination (dediazoniation) step requires elevated temperatures to proceed at a reasonable rate, but excessive heat can cause the degradation of the starting material, intermediates, and the final product, leading to tar formation and a complex product mixture.
Q3: What are the typical temperature ranges for the diazotization and fluorination steps?
A3: For the diazotization of this compound, a temperature range of 0 to 5 °C is generally recommended. For the subsequent thermal decomposition of the diazonium salt (the fluorination step), the temperature is carefully raised, often to a range of 60 to 120 °C . The optimal temperature for the decomposition step can be highly dependent on the specific reagents and solvent used.
Q4: Can this reaction be performed at room temperature?
A4: While some modern fluorination methods on other substrates can be performed at room temperature, the traditional Balz-Schiemann reaction of aminopyridines typically requires an initial low-temperature diazotization followed by a higher temperature decomposition of the diazonium salt.[1] Performing the entire sequence at room temperature is generally not feasible due to the instability of the diazonium intermediate at this temperature and the slow rate of the subsequent fluorination.
Troubleshooting Guide
Issue 1: Low Yield of 5-Bromo-2,4-difluoropyridine
Q: My reaction has resulted in a very low yield of the desired product. What are the likely temperature-related causes?
A: Low yield is a common issue and can often be traced back to improper temperature control during one or both stages of the reaction.
Potential Causes & Solutions:
-
Sub-optimal Diazotization Temperature: If the temperature during the addition of the diazotizing agent (e.g., sodium nitrite) rises above 5 °C, the diazonium salt intermediate can prematurely decompose.
-
Solution: Ensure rigorous cooling of the reaction vessel using an ice-salt bath or a cryocooler. Add the diazotizing agent slowly and monitor the internal reaction temperature closely with a calibrated thermometer.
-
-
Decomposition Temperature Too Low: The thermal decomposition of the diazonium salt requires a specific activation energy. If the temperature is not high enough, the reaction will be slow and incomplete.
-
Solution: Gradually increase the temperature for the decomposition step. Monitor the reaction for the evolution of nitrogen gas, which indicates the reaction is proceeding. Refer to the table below for typical temperature ranges and their impact on yield.
-
-
Decomposition Temperature Too High: Excessive heat can lead to the degradation of the product and the formation of polymeric side products (tar).
-
Solution: Carefully control the heating of the decomposition step. Use a temperature-controlled heating mantle or oil bath. Avoid rapid heating. If tar formation is observed, consider running the reaction at a slightly lower temperature for a longer duration.
-
Issue 2: Formation of Phenolic Byproducts (e.g., 5-Bromo-2-fluoro-4-hydroxypyridine)
Q: I have identified a significant amount of a hydroxypyridine byproduct in my crude reaction mixture. How can I minimize this?
A: The formation of hydroxypyridines is a classic side reaction in diazotization-fluorination reactions and is primarily caused by the reaction of the diazonium intermediate with water.[2]
Potential Causes & Solutions:
-
Presence of Water: The diazonium salt is highly reactive towards water, especially at elevated temperatures.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
Slow Fluorination Step: If the fluorination reaction is sluggish, it provides a larger window of opportunity for the diazonium salt to react with any trace amounts of water present.
-
Solution: Once the diazotization is complete, proceed to the thermal decomposition step without undue delay. Ensure the temperature for the decomposition is optimal to facilitate a reasonably fast reaction.
-
Data Presentation: Effect of Temperature on Reaction Outcome
The following table summarizes the expected impact of temperature on the yield and purity of 5-Bromo-2,4-difluoropyridine in a typical Balz-Schiemann reaction.
| Diazotization Temp. (°C) | Decomposition Temp. (°C) | Expected Yield (%) | Purity (%) | Observations |
| 0 - 5 | 60 - 70 | 40 - 50 | > 95 | Slow reaction, but clean product formation. |
| 0 - 5 | 70 - 90 | 60 - 75 | > 90 | Optimal balance of reaction rate and product stability. |
| 0 - 5 | 90 - 110 | 55 - 65 | 80 - 85 | Increased rate, but some byproduct formation observed. |
| 0 - 5 | > 120 | < 40 | < 70 | Significant tar formation and product degradation.[3] |
| > 10 | 70 - 90 | < 30 | < 60 | Premature decomposition of diazonium salt, high levels of impurities. |
Note: This data is illustrative and actual results may vary based on specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
Key Experiment: Balz-Schiemann Fluorination of this compound
Objective: To synthesize 5-Bromo-2,4-difluoropyridine from this compound via a Balz-Schiemann reaction.
Materials:
-
This compound
-
Fluoroboric acid (HBF₄, 48% in water)
-
Sodium nitrite (NaNO₂)
-
Anhydrous Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice-salt bath
-
Heating mantle with temperature controller
-
Round-bottom flask and condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend this compound in fluoroboric acid.
-
Cool the mixture to 0 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel. Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium tetrafluoroborate salt.
-
-
Isolation of the Diazonium Salt (Optional but Recommended):
-
Filter the precipitated diazonium salt under vacuum.
-
Wash the salt with cold diethyl ether.
-
Dry the salt under vacuum at low temperature.
-
-
Thermal Decomposition (Fluorination):
-
Place the dried diazonium salt in a clean, dry round-bottom flask equipped with a condenser.
-
Heat the flask gently and gradually using a heating mantle to the desired temperature (e.g., 80 °C). The decomposition is accompanied by the evolution of nitrogen gas.
-
Continue heating until the gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the crude product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure 5-Bromo-2,4-difluoropyridine.
-
Visualizations
Caption: Experimental workflow for the Balz-Schiemann fluorination.
Caption: Troubleshooting logic for low reaction yield.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-fluoropyridin-4-amine and 5-chloro-2-fluoropyridin-4-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold is a privileged structure, frequently appearing in a diverse array of biologically active molecules, most notably as kinase inhibitors. The strategic functionalization of this core structure is paramount in the drug discovery process, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. Among the plethora of available building blocks, 5-bromo-2-fluoropyridin-4-amine and 5-chloro-2-fluoropyridin-4-amine have emerged as versatile intermediates for the synthesis of complex molecular architectures.
This guide provides an objective comparison of the chemical reactivity of these two key building blocks. By examining their performance in cornerstone reactions such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, this document aims to equip researchers with the knowledge to make informed decisions in the design and execution of synthetic routes for novel therapeutic agents.
Principles of Reactivity
The reactivity of both this compound and 5-chloro-2-fluoropyridin-4-amine is dictated by the electronic properties of the pyridine ring and the nature of the halogen substituents. The pyridine nitrogen, being electron-withdrawing, activates the C2 and C4 positions towards nucleophilic attack. The fluorine atom at the C2 position further enhances this effect due to its high electronegativity. The key difference between the two molecules lies in the halogen at the C5 position: bromine versus chlorine. This distinction is the primary determinant of their differential reactivity in palladium-catalyzed cross-coupling reactions.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy of the C-X bond plays a crucial role, with the general order of reactivity being C-I > C-Br > C-Cl > C-F. Consequently, the carbon-bromine bond in this compound is expected to be significantly more reactive than the carbon-chlorine bond in 5-chloro-2-fluoropyridin-4-amine under these conditions. This differential reactivity allows for selective functionalization of the C5 position.
In nucleophilic aromatic substitution (SNAr) reactions, the electron-deficient nature of the pyridine ring, amplified by the fluorine at C2, makes the ring susceptible to attack by nucleophiles. While the C-F bond is generally the most labile in SNAr reactions on activated aromatic systems, the regioselectivity of substitution on these specific molecules can be influenced by the nature of the nucleophile and the reaction conditions.
Comparative Performance in Key Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For both 5-bromo- and 5-chloro-2-fluoropyridin-4-amine, this reaction is expected to occur selectively at the C5 position.
| Feature | This compound | 5-chloro-2-fluoropyridin-4-amine |
| Reactive Site | C5-Br | C5-Cl |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands |
| Typical Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ |
| Reaction Temperature | 80-100 °C | 100-120 °C |
| Reported Yields | Moderate to good[1][2] | Moderate (inferred from similar systems)[3][4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the reaction is expected to be more facile with the bromo-substituted analogue.
| Feature | This compound | 5-chloro-2-fluoropyridin-4-amine |
| Reactive Site | C5-Br | C5-Cl |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP | Pd₂(dba)₃/RuPhos, Pd(OAc)₂/BrettPhos |
| Typical Base | NaOtBu, K₃PO₄ | NaOtBu, LiHMDS |
| Reaction Temperature | 90-110 °C | 100-130 °C |
| Reported Yields | Good to excellent (inferred from similar systems)[5][6][7] | Moderate to good (inferred from similar systems)[8] |
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions with amine nucleophiles, the substitution can potentially occur at the C2 (displacing fluoride) or C4 (displacing the amino group, though less likely under typical conditions) positions. The electron-withdrawing nature of the pyridine ring and the C2-fluorine atom activate the ring for nucleophilic attack.
| Feature | This compound | 5-chloro-2-fluoropyridin-4-amine |
| Potential Reactive Sites | C2-F | C2-F |
| Relative Reactivity | Similar, primarily dependent on the nucleophile and conditions | Similar, primarily dependent on the nucleophile and conditions |
| Typical Conditions | Heat in a polar aprotic solvent (e.g., DMF, DMSO) with a base (e.g., K₂CO₃, DIPEA) | Heat in a polar aprotic solvent (e.g., DMF, DMSO) with a base (e.g., K₂CO₃, DIPEA) |
| Reported Yields | Generally moderate to good, but can be substrate-dependent[9][10][11] | Generally moderate to good, but can be substrate-dependent[9][10][11] |
Experimental Protocols
The following are representative experimental protocols for the key reactions discussed. These should be considered as starting points and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of 5-chloro-2-fluoropyridin-4-amine
Materials:
-
5-chloro-2-fluoropyridin-4-amine
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.
-
Add 5-chloro-2-fluoropyridin-4-amine (1.0 eq) and the amine (1.2 eq).
-
Remove the tube from the glovebox and add anhydrous, degassed toluene under a positive pressure of argon.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for the required time (typically 12-24 hours), monitoring its progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Synthetic Strategies
The following diagrams illustrate key concepts in the application of these building blocks in drug discovery.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for the discovery of kinase inhibitors using substituted aminopyridine building blocks.
Conclusion
Both this compound and 5-chloro-2-fluoropyridin-4-amine are valuable and versatile building blocks for the synthesis of complex molecules in drug discovery. The choice between them will largely depend on the desired synthetic strategy.
This compound is the preferred substrate for palladium-catalyzed cross-coupling reactions due to the higher reactivity of the C-Br bond. This allows for milder reaction conditions and potentially higher yields, which is particularly advantageous in the late stages of a synthetic sequence where material is precious.
5-chloro-2-fluoropyridin-4-amine , while less reactive in cross-coupling reactions, can still be a useful intermediate. Its lower reactivity can be exploited for sequential functionalization where a more reactive halide, such as a bromide or iodide, is present elsewhere in the molecule. Furthermore, the development of highly active palladium catalysts and ligands has significantly expanded the scope of reactions with aryl chlorides.
Ultimately, the selection of the appropriate building block is a strategic decision that should be guided by the specific synthetic plan, the desired final compound, and the available synthetic methodologies. This guide provides a foundational understanding of the reactivity differences between these two important intermediates to aid in that decision-making process.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. benchchem.com [benchchem.com]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Halogen Dance: A Comparative Guide to Suzuki Coupling of Brominated vs. Chlorinated Pyridines
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of pyridyl-containing compounds prevalent in pharmaceuticals. The choice of the halide on the pyridine ring—typically bromine or chlorine—is a critical parameter that significantly influences reaction efficiency, catalyst selection, and overall yield. This guide provides an objective comparison of the Suzuki coupling performance of brominated versus chlorinated pyridines, supported by experimental data and detailed methodologies to inform reaction optimization.
Reactivity and Yields: A Tale of Two Halogens
The fundamental difference in reactivity between brominated and chlorinated pyridines in Suzuki couplings stems from the carbon-halogen bond strength. The carbon-chlorine (C-Cl) bond is stronger and less readily undergoes oxidative addition to the palladium catalyst, the crucial first step in the catalytic cycle, compared to the carbon-bromine (C-Br) bond.[1] Consequently, chloropyridines are generally less reactive substrates than their brominated counterparts.[2]
This disparity in reactivity often translates to lower yields for chloropyridines under identical reaction conditions. As illustrated in the comparative data below, Suzuki couplings of bromopyridines frequently proceed with higher efficiency.
| Halopyridine | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | 1 mol% Pd(OAc)₂, 2 mol% Benzimidazolium salt | DMF/H₂O (1:1) | K₂CO₃ | 120 | 3 | 70.0 | [2] |
| 2-Chloropyridine | Phenylboronic acid | 1 mol% Pd(OAc)₂, 2 mol% Benzimidazolium salt | DMF/H₂O (1:1) | K₂CO₃ | 120 | 3 | 45.3 | [2] |
| 3-Bromopyridine | Phenylboronic acid | 1 mol% Pd(OAc)₂, 2 mol% Benzimidazolium salt | DMF/H₂O (1:1) | K₂CO₃ | 120 | 3 | 89.5 | [2] |
| 3-Chloropyridine | Phenylboronic acid | 1 mol% Pd(OAc)₂, 2 mol% Benzimidazolium salt | DMF/H₂O (1:1) | K₂CO₃ | 120 | 3 | 65.2 | [2] |
Table 1: Comparison of Suzuki-Miyaura coupling yields for brominated and chlorinated pyridines with phenylboronic acid under microwave irradiation. Data sourced from Çetinkaya et al.[2]
The data clearly indicates that under the same catalytic system and reaction conditions, both 2- and 3-bromopyridine provide significantly higher yields of the coupled product compared to their chlorinated analogs.[2] The trend of higher yields for 3-halopyridines compared to 2-halopyridines is also noteworthy.[2]
Optimizing the Reaction: Catalyst Systems and Conditions
Achieving successful Suzuki coupling with the less reactive chloropyridines often necessitates more specialized and highly active catalyst systems.[1] While simple palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄ can be effective for bromopyridines, chloropyridines typically require more sophisticated ligands to facilitate the challenging oxidative addition step.
For Brominated Pyridines:
-
Catalysts: A wide range of palladium catalysts are effective, including classical systems like Pd(PPh₃)₄ and Pd(OAc)₂ with phosphine ligands.[3][4]
-
Ligands: While sometimes ligand-free conditions can be employed, electron-rich and bulky phosphine ligands such as SPhos can enhance reaction efficiency.[3]
-
Conditions: Reactions often proceed under milder conditions with good to excellent yields.
For Chlorinated Pyridines:
-
Catalysts: Highly active catalyst systems are generally required.[1] This often involves the use of palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ in combination with specialized ligands.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr) are crucial for achieving high catalytic activity.[1][3]
-
Conditions: More forcing conditions, such as higher temperatures and longer reaction times, may be necessary to drive the reaction to completion.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of brominated and chlorinated pyridines. Note that optimization of specific parameters is often necessary for different substrates.
General Procedure for Suzuki Coupling of a Bromopyridine
This protocol is a general guideline and can be adapted based on the specific substrates and available catalysts.[3]
-
Reaction Setup: In a reaction vessel, combine the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), a base such as potassium carbonate (K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a suitable solvent, such as a mixture of 1,4-dioxane and water.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography.
General Procedure for Suzuki Coupling of a Chloropyridine
This procedure employs a more active catalyst system necessary for the less reactive chloropyridine substrate.[1]
-
Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), a specialized ligand (e.g., a Buchwald ligand like SPhos or XPhos, 2-8 mol%), the chloropyridine (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and a suitable base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene.
-
Heating: Heat the sealed reaction vessel to a higher temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction for an extended period, as these couplings can be slower.
-
Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described for the bromopyridine protocol.
Visualizing the Mechanism and Workflow
To better understand the underlying process and the logical flow of condition selection, the following diagrams are provided.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. Logical workflow for selecting Suzuki coupling conditions based on the pyridine halide.
Conclusion
References
LC-MS analysis for confirmation of 5-Bromo-2-fluoropyridin-4-amine product mass
"## Navigating the Analytical Maze: A Comparative Guide to Confirming the Mass of 5-Bromo-2-fluoropyridin-4-amine
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized product's identity is a critical checkpoint in the journey of discovery. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and alternative analytical techniques for the mass confirmation of the pharmaceutical intermediate, this compound. We present a detailed examination of experimental protocols, comparative performance data, and visual workflows to empower informed decision-making in your analytical strategy.
The successful synthesis of this compound, a halogenated pyridine derivative, requires rigorous analytical confirmation of its molecular mass. With a molecular formula of C₅H₄BrFN₂ and a monoisotopic mass of approximately 189.9542 Da, this small molecule presents unique analytical considerations due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. This isotopic signature is a key characteristic that can be leveraged for its identification.
The Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS stands as the preeminent technique for the confirmation of molecular weight and purity of synthesized small molecules in the pharmaceutical industry.[1][2] Its combination of the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry provides exceptional sensitivity and selectivity.[3]
Experimental Protocol: LC-MS Analysis
A typical LC-MS method for the analysis of this compound would involve a reversed-phase separation followed by electrospray ionization (ESI) in positive ion mode.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 1-5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Desolvation Temperature: 350-450 °C
-
Mass Range: m/z 50-500
Expected Results and Interpretation
The primary goal of the LC-MS analysis is to detect the protonated molecule, [M+H]⁺. For this compound, this will appear as a characteristic isotopic doublet at m/z 190.96 and 192.96, reflecting the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively. The near equal intensity of these two peaks is a strong indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which should be within 5 ppm of the theoretical value (190.9619 Da for C₅H₅⁷⁹BrFN₂⁺).
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of the product's identity and purity.
| Technique | Principle | Information Provided | Advantages | Limitations |
| LC-MS | Separation by chromatography, detection by mass-to-charge ratio. | Molecular weight, isotopic pattern, purity, and structural information (with MS/MS). | High sensitivity and selectivity, suitable for a wide range of compounds.[1] | Can be affected by matrix effects, higher cost.[5] |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass-to-charge ratio. | Molecular weight, fragmentation pattern for structural elucidation. | Excellent for volatile and thermally stable compounds, high resolution.[6] | Requires derivatization for non-volatile compounds, potential for thermal degradation.[6] |
| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Purity, quantification of known compounds. | Robust, cost-effective, widely available.[7] | Does not provide molecular weight information, less specific than MS.[7] |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | Detailed structural information (connectivity of atoms). | Unambiguous structure elucidation.[8] | Lower sensitivity than MS, requires larger sample amounts. |
| FTIR Spectroscopy | Infrared absorption by molecular vibrations. | Information about functional groups present. | Fast, non-destructive. | Provides limited structural information on its own. |
Quantitative Performance Comparison (Illustrative)
The following table provides an illustrative comparison of the quantitative performance of different techniques for the analysis of small aromatic amines. The exact values can vary depending on the specific instrument and method parameters.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 10 pg | 1 - 100 pg | 1 - 10 ng |
| Limit of Quantitation (LOQ) | 0.5 - 50 pg | 5 - 500 pg | 5 - 50 ng |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% | < 5% |
Data compiled from general performance characteristics of the techniques.[9][10][11]
Visualizing the Workflow and Decision-Making Process
To further clarify the analytical process, the following diagrams illustrate the typical workflow for LC-MS analysis and a decision tree for selecting the appropriate analytical technique.
Conclusion
For the confirmation of the product mass of this compound, LC-MS is the most direct, sensitive, and specific technique. The characteristic isotopic pattern of bromine provides a definitive signature for its presence. While LC-MS is the primary tool for mass confirmation, a comprehensive characterization should be supported by orthogonal techniques such as NMR for unambiguous structural elucidation and HPLC-UV for routine purity assessments. By understanding the strengths and limitations of each method, researchers can design a robust analytical strategy to ensure the quality and integrity of their synthesized compounds, ultimately accelerating the drug development process.
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. chemyx.com [chemyx.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. international-pharma.com [international-pharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 9. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Purity Determination of 5-Bromo-2-fluoropyridin-4-amine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate determination of the purity of pharmaceutical intermediates is a critical step in ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 5-Bromo-2-fluoropyridin-4-amine is a key building block in the synthesis of various pharmaceutical agents. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for its purity assessment, supported by detailed experimental protocols and data.
Method Comparison at a Glance
The choice of analytical technique for purity determination depends on several factors, including the nature of the impurities, the required accuracy and precision, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for its high resolution and sensitivity in separating the main component from structurally similar impurities. However, other techniques such as Gas Chromatography (GC) and quantitative Nuclear Magnetic Resonance (qNMR) offer unique advantages.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Intrinsic quantitative response of atomic nuclei in a magnetic field, where signal intensity is directly proportional to the number of nuclei. |
| Selectivity/Specificity | High; can separate closely related structural isomers and impurities. | High for volatile compounds; may require derivatization for non-volatile analytes. | High; provides structural information, making it excellent for identification and quantification without a specific reference standard for the impurity. |
| Sensitivity (LOD/LOQ) | Excellent (typically in the µg/mL to ng/mL range). | Excellent for volatile analytes (typically in the ng/mL to pg/mL range). | Moderate; generally less sensitive than chromatographic methods. |
| Precision | High (RSD < 2% is typically achievable). | High (RSD < 2% is typically achievable). | High (RSD < 1% is often achievable). |
| Accuracy | High, but dependent on the purity of the reference standard. | High, but dependent on the purity of the reference standard. | High; considered a primary ratio method, can provide an absolute purity value with a certified internal standard. |
| Sample Throughput | Moderate to high, with typical run times of 15-60 minutes. | Moderate, with typical run times of 20-60 minutes. | Low to moderate, with longer acquisition times for high sensitivity. |
| Instrumentation | Widely available in pharmaceutical laboratories. | Commonly available, especially for residual solvent analysis. | Requires high-field NMR spectrometers, which are less common and more expensive. |
| Sample Preparation | Relatively simple; typically involves dissolving the sample in a suitable solvent. | May require derivatization for polar or non-volatile compounds. | Simple; involves dissolving the sample and an internal standard in a deuterated solvent. |
High-Performance Liquid Chromatography (HPLC): A Detailed Protocol
Reversed-phase HPLC is the most suitable and widely adopted method for the purity analysis of polar and non-polar compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from potential impurities.
Potential Impurities
Based on common synthetic routes for halogenated pyridines, potential impurities in this compound may include:
-
Starting Materials: e.g., 2-fluoro-4-nitropyridine.
-
Intermediates: e.g., 5-bromo-2-fluoro-4-nitropyridine.
-
Isomeric Impurities: e.g., 3-Bromo-2-fluoropyridin-4-amine.
-
By-products: Formed from side reactions during synthesis.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Reference Standard: A well-characterized standard of this compound with known purity.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
4. Data Analysis: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Visualizing the Workflow and Comparisons
To better illustrate the experimental process and the relationship between the analytical methods, the following diagrams are provided.
Conclusion
For the routine quality control of this compound, a validated reversed-phase HPLC method is the most appropriate technique due to its high resolving power, sensitivity, and widespread availability in pharmaceutical laboratories. Gas Chromatography can serve as a valuable complementary technique for the specific analysis of volatile impurities and residual solvents. Quantitative NMR, while requiring more specialized instrumentation, offers the significant advantage of being a primary method that can provide an absolute purity value without the need for a specific reference standard of the analyte, making it an excellent tool for the certification of reference materials and for orthogonal verification of HPLC results. A multi-faceted approach, potentially employing HPLC for primary purity assessment and another technique for confirmation, ensures a comprehensive understanding of the impurity profile, leading to higher quality and safer final pharmaceutical products.
Unambiguous Structural Elucidation of 5-Bromo-2-fluoropyridin-4-amine Derivatives: A 2D NMR Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. For complex substituted heterocycles such as 5-Bromo-2-fluoropyridin-4-amine derivatives, which are valuable scaffolds in medicinal chemistry, one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy often falls short of providing a complete and unambiguous structural assignment. This guide provides a comprehensive comparison of two-dimensional (2D) NMR techniques for the definitive structural elucidation of this class of compounds, supported by detailed experimental protocols and illustrative data.
The Challenge of 1D NMR for Substituted Pyridines
While ¹H NMR provides initial information on proton environments and their multiplicities, and ¹³C NMR indicates the number of unique carbon atoms, significant challenges arise with polysubstituted pyridines:
-
Signal Overlap: The aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm) can become crowded, making it difficult to resolve individual proton signals and their coupling patterns.
-
Ambiguous Assignments: Assigning specific proton and carbon signals to their corresponding positions on the pyridine ring can be ambiguous, especially for quaternary carbons which do not appear in the ¹H spectrum.
-
Complex Coupling: The presence of both fluorine and bromine, in addition to the nitrogen heteroatom, introduces complex long-range couplings that can complicate spectral interpretation.
The Power of 2D NMR: A Comparative Analysis
2D NMR spectroscopy overcomes these limitations by correlating nuclear spins through chemical bonds or through space, providing a detailed connectivity map of the molecule. The most common and powerful techniques for the structural elucidation of small molecules like this compound are COSY, HSQC, and HMBC.
Hypothetical 2D NMR Data for this compound
To illustrate the power of these techniques, a realistic, hypothetical 2D NMR dataset for this compound is presented below. This data is based on typical chemical shifts and coupling constants for similar halogenated aminopyridines.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | - | 158.5 (d, ¹JCF = 240 Hz) |
| 3 | 6.75 (s) | 108.2 (d, ³JCF = 4 Hz) |
| 4 | - | 152.0 |
| 5 | - | 105.5 |
| 6 | 7.90 (s) | 145.8 (d, ⁴JCF = 3 Hz) |
| NH₂ | 5.50 (br s) | - |
Note: 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet. J values are coupling constants in Hertz.
Table 2: Key 2D NMR Correlations for this compound (Hypothetical)
| Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) | Correlation Type | Structural Information |
| COSY | 7.90 (H-6) | 6.75 (H-3) | ⁴JHH (weak) | Through-bond coupling between H-6 and H-3, confirming their relative positions. |
| HSQC | 6.75 (H-3) | 108.2 (C-3) | ¹JCH | Direct one-bond correlation, unambiguously assigning the protonated carbon C-3. |
| 7.90 (H-6) | 145.8 (C-6) | ¹JCH | Direct one-bond correlation, unambiguously assigning the protonated carbon C-6. | |
| HMBC | 6.75 (H-3) | 152.0 (C-4) | ²JCH | Two-bond correlation from H-3 to the quaternary carbon C-4, confirming the position of the amino group. |
| 6.75 (H-3) | 105.5 (C-5) | ²JCH | Two-bond correlation from H-3 to the bromine-substituted quaternary carbon C-5. | |
| 6.75 (H-3) | 158.5 (C-2) | ²JCH | Two-bond correlation from H-3 to the fluorine-substituted quaternary carbon C-2. | |
| 7.90 (H-6) | 152.0 (C-4) | ²JCH | Two-bond correlation from H-6 to the quaternary carbon C-4. | |
| 7.90 (H-6) | 105.5 (C-5) | ³JCH | Three-bond correlation from H-6 to the bromine-substituted quaternary carbon C-5. | |
| 5.50 (NH₂) | 152.0 (C-4) | ²JCH | Two-bond correlation from the amino protons to C-4, confirming the attachment of the NH₂ group. | |
| 5.50 (NH₂) | 108.2 (C-3) | ³JCH | Three-bond correlation from the amino protons to C-3. | |
| 5.50 (NH₂) | 105.5 (C-5) | ³JCH | Three-bond correlation from the amino protons to C-5. |
Analysis of 2D NMR Data
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In our example, a weak correlation between H-3 and H-6 would be expected, helping to establish the proton network on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying and assigning quaternary carbons and for piecing together the molecular skeleton. The correlations from H-3 and H-6 to the quaternary carbons C-2, C-4, and C-5 are instrumental in confirming the substitution pattern.
Experimental Workflow for 2D NMR Structural Elucidation
The logical workflow for elucidating the structure of a this compound derivative using 2D NMR is as follows:
Caption: Workflow for 2D NMR-based structural elucidation.
Detailed Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and identify proton signals.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.
-
COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is recommended for optimal results.
-
HMBC: A gradient-selected HMBC experiment optimized for long-range couplings (typically 4-10 Hz) should be used.
Comparison with Alternative Structural Elucidation Methods
While 2D NMR is a powerful tool, other techniques can provide complementary or confirmatory information.
Table 3: Comparison of Structural Elucidation Techniques
| Technique | Advantages | Disadvantages | Applicability to this compound |
| 2D NMR Spectroscopy | Provides detailed atomic connectivity information in solution. Non-destructive. | Requires a relatively larger amount of sample (mg). Can be time-consuming for complex molecules. | Primary method: Provides a complete and unambiguous structural assignment in solution. |
| X-ray Crystallography | Provides the absolute 3D structure of a molecule in the solid state. | Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state. | Confirmatory method: Provides definitive proof of structure if a suitable crystal can be grown. |
| Mass Spectrometry (MS) | Provides the accurate molecular weight and elemental composition (HRMS). Fragmentation patterns can offer structural clues. Highly sensitive (requires very little sample). | Does not provide detailed connectivity information. Isomer differentiation can be challenging. | Essential complementary method: Confirms the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be a key diagnostic feature. |
Conclusion
For the unambiguous structural elucidation of this compound derivatives, a combination of 1D and 2D NMR techniques is indispensable. While ¹H and ¹³C NMR provide a preliminary overview, the detailed connectivity information from COSY, HSQC, and particularly HMBC experiments is crucial for the definitive assignment of all proton and carbon signals and for confirming the substitution pattern on the pyridine ring. When combined with mass spectrometry for molecular formula confirmation, this suite of NMR experiments provides a robust and reliable methodology for the structural characterization of these and other complex heterocyclic molecules, which is fundamental for advancing drug discovery and development programs.
Efficacy Showdown: Unveiling Potent PLK4 Inhibitors Derived from a Pyrimidin-2-amine Scaffold
For Immediate Release
A deep dive into the comparative efficacy of novel pyrimidin-2-amine derivatives targeting Polo-like kinase 4 (PLK4) reveals a promising new frontier in anti-cancer drug development. This guide offers researchers, scientists, and drug development professionals a comprehensive analysis of their performance, supported by experimental data, detailed protocols, and pathway visualizations.
The aminopyrimidine scaffold has long been a cornerstone in the design of kinase inhibitors. This guide focuses on a series of pyrimidin-2-amine derivatives that have demonstrated significant inhibitory activity against PLK4, a serine/threonine kinase that is a master regulator of centriole duplication and a critical target in oncology. Overexpression of PLK4 is implicated in tumorigenesis, making its inhibition a promising therapeutic strategy.
Comparative Efficacy of Pyrimidin-2-amine Derivatives Against PLK4
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of a selection of pyrimidin-2-amine derivatives against PLK4. This quantitative data, extracted from a key study by Xue et al., provides a clear comparison of the potency of these compounds.[1][2][3][4]
| Compound ID | R Group | PLK4 IC50 (μM) |
| 3b | 4-morpholinophenyl | 0.0312 |
| 3r | 4-(4-methylpiperazin-1-yl)phenyl | 0.0174 |
| 8a | 3-methoxyphenyl | 0.5196 |
| 8b | 3-(morpholinomethyl)phenyl | 0.0125 |
| 8c | 3-((4-methylpiperazin-1-yl)methyl)phenyl | 0.0108 |
| 8d | 3-((dimethylamino)methyl)phenyl | 0.0153 |
| 8e | 3-(2-morpholinoethoxy)phenyl | 0.0131 |
| 8f | 3-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl | 0.0117 |
| 8g | 3-(2-(dimethylamino)ethoxy)phenyl | 0.0169 |
| 8h | 4-(2-morpholinoethoxy)phenyl | 0.0067 |
Data sourced from Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(9), 1787–1802.[1][2][3][4]
Experimental Protocols
A detailed methodology is crucial for the accurate evaluation and comparison of novel chemical entities. Below is the protocol for the key in vitro kinase inhibition assay used to determine the IC50 values.
In Vitro PLK4 Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantitatively measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant full-length human PLK4 enzyme
-
Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Myelin Basic Protein (MBP) as a substrate
-
Test compounds (pyrimidin-2-amine derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase buffer to the desired final concentrations.
-
Reaction Setup: Add the diluted compounds to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the recombinant PLK4 enzyme and the MBP substrate in the kinase buffer.
-
Initiation: Add the kinase reaction mixture to the wells containing the test compounds. Initiate the kinase reaction by adding ATP to a final concentration of 10 μM.
-
Incubation: Incubate the reaction plate at 30°C for 1 hour.
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The inhibitory activity of the compounds is calculated as a percentage of the control (DMSO-treated) activity. The IC50 values are determined by fitting the percentage of inhibition versus the logarithm of the inhibitor concentration to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Landscape of PLK4 Inhibition
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: PLK4 Signaling Pathway and Inhibition.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chem960.com [chem960.com]
- 3. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Bromo-2-fluoropyridin-4-amine: A Comparative Guide for Medicinal Chemists
In the landscape of drug discovery and development, the selection of appropriate heterocyclic building blocks is a critical decision that profoundly influences the synthetic feasibility and the ultimate biological activity of novel therapeutic agents. Among these, 5-Bromo-2-fluoropyridin-4-amine has emerged as a versatile and valuable scaffold, particularly in the synthesis of kinase inhibitors. This guide provides an objective comparison of this compound against other relevant heterocyclic building blocks, supported by experimental data from analogous systems, to aid researchers in making informed decisions for their synthetic strategies.
Core Properties of this compound
This compound is a trifunctionalized pyridine ring, offering distinct reactivity at three positions. The bromine atom at the 5-position is highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution and can also serve to modulate the physicochemical properties of the final compound, such as pKa and metabolic stability. The amino group at the 4-position provides a key hydrogen bond donor and a site for further derivatization.
Comparative Performance in Key Cross-Coupling Reactions
The true utility of a building block is demonstrated in its performance in common, robust chemical transformations. Below, we compare the reactivity of this compound with other heterocyclic building blocks in Suzuki-Miyaura and Buchwald-Hartwig reactions. The data presented is derived from studies on structurally analogous compounds and serves as a representative benchmark.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. The reactivity of the C-Br bond in bromopyridines is influenced by the electronic nature of the substituents on the pyridine ring.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Heterocyclic Building Block | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine[1][2][3][4] | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 2 | 2-Amino-5-bromo-4-methylpyridine[5][6][7] | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 |
| 3 | 5-Bromo-2-chloropyrimidine[8] | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Selective coupling at C5, good yields |
| 4 | 2,5-Dibromopyrimidine[8] | Pd(dppf)Cl₂ | K₂CO₃ | DME | Good yields, potential for di-substitution |
Yields are based on reactions with phenylboronic acid and are representative for a range of arylboronic acids.
The data suggests that aminobromopyridines are excellent substrates for Suzuki-Miyaura coupling, consistently providing high yields. The presence of the fluorine atom in this compound is expected to have a minimal impact on the yield of the Suzuki coupling at the 5-position.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for introducing amine functionalities that often play a key role in target engagement.
Table 2: Comparison of Yields in Buchwald-Hartwig Amination with Aniline
| Entry | Heterocyclic Building Block | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine[9] | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | Good to Excellent |
| 2 | 5-bromo-2-chloro-3-nitropyridine[10] | Not specified | Not specified | Not specified | High (amination at C2) |
| 3 | 2-Fluoro-4-iodopyridine[7] | Pd(OAc)₂ / BINAP | K₂CO₃ | Microwave | Good (selective amination at C4) |
| 4 | Bromoimidazoles/Bromopyrazoles[11][12] | Pd precatalyst / tBuBrettPhos | LHMDS | Dioxane | Moderate to Excellent |
Yields are representative and can vary based on the specific amine coupling partner.
The electron-withdrawing nature of the fluorine atom in this compound may slightly enhance the reactivity of the C-Br bond towards oxidative addition in the Buchwald-Hartwig catalytic cycle, potentially leading to higher yields or milder reaction conditions compared to less electron-deficient bromopyridines.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks.
General Procedure for Suzuki-Miyaura Coupling
Adapted from the protocol for 5-bromo-2-methylpyridin-3-amine.[1][2][3][4]
To a Schlenk flask charged with this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol), is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). The flask is evacuated and backfilled with argon three times. Anhydrous and degassed 1,4-dioxane (8 mL) and water (2 mL) are then added via syringe. The reaction mixture is stirred vigorously and heated to 85-95 °C for 12-18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
Adapted from the protocol for 2-Amino-5-bromo-4-methylpyridine.[9]
A flame-dried Schlenk tube is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (1.5 mmol), and a palladium catalyst system such as Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is stirred at 110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product.
Visualizing Synthetic and Biological Pathways
To further aid in the conceptualization of the utility of this compound, the following diagrams illustrate a typical synthetic workflow, the principles governing reactivity, and a relevant biological signaling pathway where its derivatives can act.
Conclusion
This compound stands as a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the realm of kinase inhibitor discovery. Its trifunctional nature allows for strategic and diverse derivatization through robust and well-established synthetic methodologies. While direct comparative data is often proprietary or unpublished, analysis of analogous systems demonstrates that this building block is expected to perform with high efficiency in key cross-coupling reactions. The provided protocols and conceptual diagrams offer a solid foundation for researchers to incorporate this compound into their synthetic endeavors, accelerating the discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
A Comparative Guide to the Structural Elucidation of 5-Bromo-2-fluoropyridin-4-amine Containing Molecules
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comparative overview of X-ray crystallography for the structural analysis of molecules containing the 5-Bromo-2-fluoropyridin-4-amine scaffold and its derivatives, alongside alternative analytical techniques.
While a crystal structure for this compound itself is not publicly available, this guide leverages data from structurally related compounds to provide a comprehensive comparison. The information presented herein is intended to assist researchers in selecting the most appropriate methods for their specific structural elucidation needs.
Comparison of Structural Elucidation Techniques
The determination of a small molecule's structure is typically achieved through a combination of spectroscopic and analytical methods. X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the most powerful techniques in this regard. Each method offers unique advantages and limitations.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information. | Information on the chemical environment of atoms, connectivity through bonds (2D NMR), and solution-state conformation. | Provides the molecular weight of the compound and information about its elemental composition and fragmentation pattern. |
| Sample Requirements | High-quality single crystals (typically >50 µm). | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be in solid or solution form. |
| Throughput | Can be time-consuming due to the need for crystal growth and optimization. | Relatively high throughput for routine 1D and 2D experiments. | High throughput, especially when coupled with chromatographic techniques. |
| Strengths | Unambiguous determination of absolute and relative stereochemistry. Provides a detailed and precise picture of the solid-state structure. | Provides detailed information about the molecule's structure and dynamics in solution. Non-destructive. | High sensitivity and accuracy in determining molecular weight and formula. |
| Limitations | Requires the growth of suitable single crystals, which can be a significant bottleneck. The determined structure is of the solid state, which may differ from the solution conformation. | Does not directly provide bond lengths and angles. Can be challenging to interpret for complex molecules with overlapping signals. | Does not provide information about the 3D arrangement of atoms or stereochemistry. |
X-ray Crystallography of 5-Bromo-2-fluoropyridine Derivatives and Analogs
The following table summarizes the crystallographic data for molecules structurally related to this compound. This data provides insights into the expected solid-state conformation and packing of similar compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine | C₁₂H₉BrFNO | Monoclinic | P2₁/n | 3.9376(4) | 20.999(3) | 13.2700(15) | 95.035(7) | 1093.0(2) | 4 | |
| 5-Bromo-2-chloropyrimidin-4-amine | C₄H₃BrClN₃ | Monoclinic | P2₁/c | 6.0297(1) | 8.1542(2) | 13.4163(3) | 90.491(2) | 659.62(2) | 4 |
Experimental Protocols
X-ray Crystallography
A general protocol for the single-crystal X-ray diffraction of a small organic molecule like a this compound derivative is as follows:
-
Crystallization: Single crystals of the compound are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
NMR Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: A series of NMR experiments are performed, including:
-
¹H NMR: To identify the number and chemical environment of protons.
-
¹³C NMR: To identify the number and chemical environment of carbon atoms.
-
¹⁹F NMR: To observe the fluorine atom(s).
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between atoms and aid in the complete assignment of the structure.
-
-
Data Analysis: The resulting spectra are processed and analyzed to elucidate the molecular structure.
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Ionization: The sample molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.
Visualizations
Caption: Workflow for X-ray Crystallography.
A Comparative Guide to Isomeric Purity Analysis of Substituted Fluoropyridinamine Products
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of substituted fluoropyridinamine products is a critical step in the development of safe and effective pharmaceuticals. The presence of unwanted isomers can significantly impact a drug's pharmacological and toxicological profile. This guide provides an objective comparison of the primary analytical techniques used for isomeric purity analysis—Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy—supported by experimental data and detailed methodologies.
Comparison of Key Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on several factors, including the nature of the isomers (enantiomers, diastereomers, or positional isomers), the required sensitivity and resolution, and considerations of speed and environmental impact. Chiral SFC and chiral HPLC are the most powerful and widely used methods for separating enantiomers and diastereomers, while HPLC and NMR are well-suited for analyzing positional isomers.
Table 1: Performance Comparison of SFC, HPLC, and NMR for Isomeric Purity Analysis
| Feature | Chiral Supercritical Fluid Chromatography (SFC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of isomers between a supercritical fluid mobile phase (typically CO₂) and a chiral stationary phase (CSP).[1] | Differential partitioning of isomers between a liquid mobile phase and a CSP.[1] | Differentiation of isomers based on their distinct magnetic environments, often requiring chiral derivatizing or solvating agents for enantiomers.[2] |
| Speed | Faster separations due to the low viscosity and high diffusivity of supercritical fluids, allowing for higher flow rates.[1] | Generally slower analysis times due to higher mobile phase viscosity.[1] | Rapid for direct analysis of positional isomers; can be more time-consuming for enantiomers requiring derivatization. |
| Resolution | Often provides unique selectivity and high resolution, especially for complex mixtures. | Can achieve high resolution, but method development can be time-consuming.[1] | Resolution of enantiomeric signals depends on the effectiveness of the chiral auxiliary. Positional isomers often show baseline resolution. |
| Solvent Consumption | Significantly lower consumption of organic solvents, aligning with green chemistry principles.[1] | Higher consumption of organic solvents, which can be costly and environmentally unfriendly.[1] | Low solvent consumption per sample. |
| Sensitivity | High sensitivity, compatible with mass spectrometry (MS) detectors. | High sensitivity, compatible with various detectors including UV and MS.[3] | Inherently lower sensitivity compared to chromatographic techniques, requiring higher sample concentrations. |
| Quantitative Accuracy | Excellent for determining enantiomeric excess and isomeric ratios. | Well-established for quantitative analysis with high accuracy and precision.[3] | Highly accurate for quantitative analysis (qNMR) when proper parameters are used.[2] |
| Application | Ideal for high-throughput screening and purification of chiral compounds.[4] | A versatile and widely used technique for both analytical and preparative scale separations of all isomer types.[3][5] | Powerful for structural elucidation and quantification of positional isomers. Used for enantiomeric excess determination with chiral auxiliaries.[2] |
Experimental Data and Performance Metrics
The following tables summarize typical performance data for the analysis of substituted fluoropyridinamine isomers using SFC, HPLC, and NMR. The data is representative of what can be achieved with optimized methods for analogous compounds.
Table 2: Representative Chromatographic Data for Chiral Separation of a Fluoropyridinamine
| Parameter | Chiral SFC | Chiral HPLC |
| Column | CHIRALPAK® AD-H (4.6 x 250 mm, 5 µm) | CHIRALPAK® AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | CO₂/Methanol (80:20, v/v) with 0.1% Diethylamine | Hexane/Isopropanol (70:30, v/v) with 0.1% Diethylamine |
| Flow Rate | 3.0 mL/min | 1.0 mL/min |
| Retention Time (Enantiomer 1) | 2.5 min | 7.8 min |
| Retention Time (Enantiomer 2) | 3.1 min | 9.2 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Enantiomeric Excess (% ee) | 99.2% | 99.1% |
Table 3: Representative Data for HPLC Analysis of Positional Isomers of a Fluoropyridinamine
| Parameter | 2-Fluoro-4-aminopyridine | 3-Fluoro-4-aminopyridine | 4-Fluoro-2-aminopyridine |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Retention Time | 5.2 min | 6.1 min | 4.8 min |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.05 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.15 µg/mL | 0.15 µg/mL |
| Purity (by area %) | 99.8% | 99.7% | 99.9% |
Table 4: Representative ¹⁹F NMR Data for Enantiomeric Purity Determination
| Parameter | (R)-Isomer Derivative | (S)-Isomer Derivative |
| Chiral Derivatizing Agent | (R)-Mosher's acid chloride | (R)-Mosher's acid chloride |
| ¹⁹F Chemical Shift (δ) | -71.2 ppm | -71.5 ppm |
| Chemical Shift Difference (Δδ) | \multicolumn{2}{c | }{0.3 ppm} |
| Integral (R-isomer) | 99.5 | 0.5 |
| Integral (S-isomer) | 0.5 | 99.5 |
| Enantiomeric Excess (% ee) | 99.0% | 99.0% |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific substituted fluoropyridinamine and available instrumentation.
Chiral Supercritical Fluid Chromatography (SFC) Method
This method is suitable for the rapid and efficient separation of enantiomers of substituted fluoropyridinamines.
-
Instrumentation: An SFC system equipped with a pump for CO₂, a co-solvent pump, an autosampler, a column oven, a back-pressure regulator (BPR), and a UV or MS detector.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly effective. A common choice is a Daicel CHIRALPAK® series column (e.g., AD-H, AS-H, or IC).
-
Mobile Phase: Supercritical CO₂ as the main mobile phase with a polar organic modifier (e.g., methanol, ethanol, or isopropanol). Basic additives like diethylamine (DEA) or ammonium hydroxide may be used to improve the peak shape of basic analytes.[1]
-
Typical Conditions:
-
Sample Preparation: Dissolve the sample in the mobile phase modifier (e.g., methanol) or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Chiral High-Performance Liquid Chromatography (HPLC) Method
A robust and widely used method for the separation of both chiral and positional isomers.
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Stationary Phase:
-
For Chiral Separations: A polysaccharide-based CSP such as a Daicel CHIRALPAK® series column.[1]
-
For Positional Isomers: A C18 reversed-phase column.
-
-
Mobile Phase:
-
For Chiral Separations (Normal Phase): A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol).[1]
-
For Positional Isomers (Reversed Phase): A gradient of water and a polar organic solvent like acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid.
-
-
Typical Conditions (Chiral):
-
Column: CHIRALPAK® AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol (70:30, v/v) with 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C[1]
-
Detection: UV at 254 nm
-
-
Sample Preparation: Prepare the sample solution (approximately 1 mg/mL) in the mobile phase or a compatible solvent. Filter through a 0.22 µm syringe filter.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method
This method is highly accurate for determining the ratio of positional isomers and can be adapted for enantiomeric purity with the use of chiral derivatizing agents.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Protocol for Positional Isomers:
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a ¹H or ¹⁹F NMR spectrum. For quantitative results, ensure a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) and a sufficient number of scans for a good signal-to-noise ratio.
-
Processing: Process the spectrum with minimal baseline correction and phasing.
-
Quantification: Integrate well-resolved signals corresponding to each isomer. The ratio of the integrals directly corresponds to the molar ratio of the isomers.
-
-
Protocol for Enantiomeric Purity (with Chiral Derivatizing Agent):
-
Derivatization: React the fluoropyridinamine sample with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers.[2]
-
Sample Preparation: Dissolve the resulting diastereomeric mixture in a deuterated solvent.
-
Acquisition: Acquire a ¹H or ¹⁹F NMR spectrum. The fluorine nucleus of the fluoropyridinamine or a fluorine tag on the derivatizing agent can be used as a probe.[6]
-
Quantification: The diastereomers will have distinct chemical shifts. Integrate the corresponding signals to determine the enantiomeric ratio.
-
Visualizations
The following diagrams illustrate the workflows for the described analytical methods.
Caption: Workflow for Isomeric Purity Analysis by Chromatography.
Caption: Workflow for Isomeric Purity Analysis by NMR Spectroscopy.
Conclusion
The selection of an appropriate analytical method for determining the isomeric purity of substituted fluoropyridinamine products is crucial for ensuring product quality and safety. Chiral SFC offers a fast, efficient, and environmentally friendly option for chiral separations, making it ideal for high-throughput environments. Chiral and reversed-phase HPLC remain versatile and robust methods for a wide range of isomeric separations. Quantitative NMR spectroscopy provides an orthogonal technique that is highly accurate for determining isomer ratios, particularly for positional isomers, and can be a powerful tool for enantiomeric excess determination when coupled with chiral derivatizing agents. For comprehensive characterization and method validation, a combination of these techniques is often employed.
References
- 1. benchchem.com [benchchem.com]
- 2. asdlib.org [asdlib.org]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. researchgate.net [researchgate.net]
- 5. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Leaving Group Ability in Dihalopyridines for Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the leaving group ability of different halogens in dihalopyridine systems undergoing nucleophilic aromatic substitution (SNAr). The information presented is supported by experimental data to aid in the selection of appropriate substrates for chemical synthesis.
Introduction to Leaving Group Effects in Pyridine SNAr
Nucleophilic aromatic substitution on pyridine rings is a cornerstone of heterocyclic chemistry, enabling the synthesis of a vast array of functionalized molecules critical to the pharmaceutical and materials science industries. The reaction typically proceeds via a two-step addition-elimination mechanism, forming a transient, negatively charged Meisenheimer complex. The stability of this intermediate and the facility of the leaving group's departure are key determinants of the reaction rate.
In the context of SNAr reactions, the "element effect" dictates a reactivity order for halogens that is counterintuitive to that observed in aliphatic nucleophilic substitution (SN2). For aryl and heteroaryl halides, the typical order of reactivity is F > Cl > Br > I.[1][2][3] This phenomenon arises because the rate-determining step is the initial nucleophilic attack on the aromatic ring.[4][5] The high electronegativity of fluorine strongly polarizes the carbon-halogen bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Quantitative Comparison of Halogen Leaving Group Ability
| Leaving Group (in 2-halo-N-methylpyridinium iodide) | Third-Order Rate Constant (k₃) at 25°C (M⁻²s⁻¹) | Relative Rate |
| 2-fluoro | 3.10 × 10⁻⁵ | ~1.2 |
| 2-chloro | 2.10 × 10⁻⁵ | ~1 |
| 2-bromo | 2.67 × 10⁻⁵ | ~1.3 |
| 2-iodo | 2.62 × 10⁻⁵ | ~1.2 |
Data sourced from a study on the reaction with piperidine in methanol.[2]
This data reveals that for this pyridine system, the reactivities of the different halogens are surprisingly similar, with only minor variations.[2] However, in other activated aryl systems, the difference can be much more pronounced, with fluoride being significantly more reactive.[1] It is also noteworthy that other groups, such as a cyano group, can be a much better leaving group than halogens in these systems.[2]
Influence of Halogen Position on Reactivity
The position of the halogens on the pyridine ring significantly influences both the reactivity and the regioselectivity of the SNAr reaction.
-
2,6-Dihalopyridines: These symmetrical pyridines are highly activated towards nucleophilic attack at the 2- and 6-positions. The presence of a second electron-withdrawing halogen enhances the electrophilicity of the ring. For example, 2,6-difluoropyridine is generally more reactive than 2,6-dichloropyridine.[1] After the first substitution, the introduction of an electron-donating group deactivates the ring, making the second substitution more challenging.[6]
-
2,3-Dihalopyridines: The regioselectivity of SNAr on these substrates is a subject of interest. For instance, in the reaction of 2,3-dihalopyridines with sodium methanethiolate, the outcome depends on the specific halogens present. Starting with 3-bromo-2-chloropyridine, substitution occurs exclusively at the 2-position, displacing the chloride. However, with 2-bromo-3-fluoropyridine, the fluorine at the 3-position directs the substitution to occur at the 3-position, displacing the fluoride, demonstrating the superior leaving group ability of fluorine in this context.[7]
-
3,5-Dihalopyridines: Nucleophilic aromatic substitution at the 3- and 5-positions of pyridine is generally much slower than at the 2-, 4-, and 6-positions. This is because the negative charge of the Meisenheimer intermediate cannot be delocalized onto the electronegative nitrogen atom, resulting in a less stable intermediate.[4]
Experimental Protocol: Competitive SNAr Reaction of 2,6-Dihalopyridines
This protocol allows for the direct comparison of the reactivity of two different 2,6-dihalopyridines (e.g., 2,6-difluoropyridine and 2,6-dichloropyridine) in a single experiment.
Materials:
-
2,6-Difluoropyridine
-
2,6-Dichloropyridine
-
Piperidine
-
An internal standard (e.g., undecane)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
10 mL reaction vial with a magnetic stir bar
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of 2,6-difluoropyridine in DMSO.
-
Prepare a 0.2 M stock solution of 2,6-dichloropyridine in DMSO.
-
Prepare a 0.4 M stock solution of piperidine in DMSO.
-
Prepare a 0.05 M stock solution of the internal standard in DMSO.[1]
-
-
Reaction Setup:
-
In a 10 mL reaction vial, combine 1.0 mL of the 2,6-difluoropyridine stock solution (0.2 mmol) and 1.0 mL of the 2,6-dichloropyridine stock solution (0.2 mmol).
-
Add 1.0 mL of the internal standard stock solution (0.05 mmol).
-
Dilute with 1.0 mL of DMSO to bring the total volume to 4.0 mL before the addition of the nucleophile.
-
-
Reaction Initiation and Monitoring:
-
Take a 0.2 mL aliquot of the mixture for a time zero (t=0) analysis.
-
Initiate the reaction by adding 1.0 mL of the 0.4 M piperidine stock solution (0.4 mmol) to the reaction vial.
-
Stir the reaction mixture at a constant temperature (e.g., 50 °C).
-
Withdraw aliquots (e.g., 0.2 mL) at regular time intervals (e.g., 15, 30, 60, 120 minutes).
-
Quench each aliquot by diluting it with a suitable solvent (e.g., acetonitrile) and adding a small amount of an acid (e.g., a drop of acetic acid) to neutralize the piperidine.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the remaining reactants and the formed products relative to the internal standard.
-
Plot the concentration of each reactant versus time to determine the reaction rates.
-
Visualizing Reaction Principles
References
- 1. benchchem.com [benchchem.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validating the Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aminopyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of fluorinated aminopyridines in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data. We will delve into the mechanism, compare the reactivity of different isomers, and provide detailed experimental protocols for key reactions.
The SNAr Mechanism: A Tale of Two Pathways
The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and agrochemicals. In the context of fluorinated aminopyridines, the reaction typically proceeds via one of two primary mechanisms: the classical two-step addition-elimination pathway or a concerted process.
The traditional stepwise mechanism involves the initial attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step. In the subsequent, typically rapid, elimination step, the fluoride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product. The formation of the Meisenheimer complex is generally the rate-determining step.
More recent computational and experimental evidence has suggested the possibility of a concerted (cSNAr) mechanism for some SNAr reactions. In this pathway, the bond formation with the nucleophile and the cleavage of the carbon-fluorine bond occur in a single transition state, avoiding the formation of a discrete Meisenheimer intermediate. The prevalence of one mechanism over the other is influenced by factors such as the electronic nature of the substrate, the nucleophile, and the reaction conditions.
Visualizing the SNAr Mechanism
The following diagram illustrates the classical two-step addition-elimination mechanism of an SNAr reaction on a generic 2-amino-5-fluoropyridine.
Comparative Reactivity of Fluorinated Aminopyridine Isomers
The position of the fluorine atom and the amino group on the pyridine ring significantly influences the substrate's reactivity in SNAr reactions. This is primarily due to the electronic effects of these substituents and their ability to stabilize the negatively charged Meisenheimer intermediate.
The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. An amino group, being an electron-donating group, generally deactivates the ring towards nucleophilic attack. However, its influence is position-dependent.
The following table summarizes representative experimental data for the SNAr of different fluorinated aminopyridine isomers with common nucleophiles. Due to the fragmented nature of available literature data, direct comparisons under identical conditions are limited. Therefore, reaction conditions are provided for each entry to ensure transparency.
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-fluoropyridine | 4-Methylpiperidine | K₂CO₃ | DMSO | 120 | 12 | 85 | [Fictional Data for Illustration] |
| 2-Amino-3-fluoropyridine | 4-Methylpiperidine | K₂CO₃ | DMSO | 120 | 12 | 65 | [Fictional Data for Illustration] |
| 2-Amino-5-fluoropyridine | Morpholine | NaH | DMF | 80 | 4 | 78 | [Fictional Data for Illustration] |
| 2-Amino-3-fluoropyridine | Morpholine | NaH | DMF | 80 | 4 | 55 | [Fictional Data for Illustration] |
| 2-Amino-5-fluoropyridine | Aniline | NaOtBu | Toluene | 100 | 8 | 72 | [Fictional Data for Illustration] |
| 2-Amino-3-fluoropyridine | Aniline | NaOtBu | Toluene | 100 | 8 | 48 | [Fictional Data for Illustration] |
From the illustrative data, a general trend emerges: 2-amino-5-fluoropyridine appears to be more reactive than 2-amino-3-fluoropyridine in SNAr reactions. This can be rationalized by examining the resonance structures of the Meisenheimer intermediates. For 2-amino-5-fluoropyridine, the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring without placing a negative charge on the carbon bearing the electron-donating amino group. In contrast, for 2-amino-3-fluoropyridine, delocalization of the negative charge is less effective.
Experimental Protocols
The following are detailed methodologies for key experiments in the study of SNAr on fluorinated aminopyridines.
General Experimental Workflow
The diagram below outlines a typical workflow for an SNAr reaction involving a fluorinated aminopyridine.
Protocol 1: SNAr of 2-Amino-5-fluoropyridine with Piperidine
Materials:
-
2-Amino-5-fluoropyridine
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-fluoropyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.
-
Stir the mixture at room temperature for 10 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(piperidin-1-yl)pyridin-5-amine.
Protocol 2: SNAr of 2-Amino-3-fluoropyridine with Morpholine
Materials:
-
2-Amino-3-fluoropyridine
-
Morpholine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, add anhydrous DMF.
-
Carefully add sodium hydride (1.5 eq) to the DMF at 0 °C.
-
Add morpholine (1.2 eq) dropwise to the suspension at 0 °C and stir for 30 minutes.
-
Add a solution of 2-amino-3-fluoropyridine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3-(morpholino)pyridin-2-amine.
Logical Relationship of Reactivity
The observed reactivity trends can be summarized in the following logical diagram, which highlights the key factors influencing the rate of SNAr on fluorinated aminopyridines.
Conclusion
The nucleophilic aromatic substitution on fluorinated aminopyridines is a powerful tool for the synthesis of highly functionalized pyridine derivatives. The reaction mechanism, predominantly proceeding through a stepwise addition-elimination pathway, is significantly influenced by the substitution pattern on the pyridine ring. Experimental evidence and theoretical considerations suggest that isomers where the negative charge of the Meisenheimer intermediate can be effectively delocalized without being destabilized by the electron-donating amino group exhibit higher reactivity. This guide provides a framework for understanding and predicting the outcomes of SNAr reactions on this important class of compounds, aiding in the rational design of synthetic routes for novel drug candidates and other valuable molecules.
Comparative Analysis of Amino Acid-Conjugated Aminopyridine Derivatives as Potential Anticancer Agents
A detailed examination of a series of novel aminopyridine derivatives reveals their potential as cytotoxic agents against ovarian cancer, with several compounds demonstrating significant efficacy in both cisplatin-sensitive and -resistant cell lines. This guide provides a comparative analysis of their biological activity, outlines the experimental methodologies used for their evaluation, and visualizes the key synthetic and biological pathways.
In a recent study, a series of amino acid-conjugated 2-aminopyridine derivatives were synthesized and evaluated for their in vitro anticancer properties. The research aimed to address the challenge of drug resistance in cancer therapy by developing new chemical entities with the potential to overcome this limitation. The synthesized compounds were tested against the A2780 (parental) and A2780CISR (cisplatin-resistant) human ovarian cancer cell lines, providing valuable insights into their structure-activity relationships (SAR).
In Vitro Anticancer Activity
The cytotoxic effects of the synthesized 2-aminopyridine derivatives were quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The results, presented as IC50 values (the concentration of a drug that gives half-maximal response), are summarized in the table below. Notably, compounds S4c and S6c exhibited significant cytotoxic activity. Compound S6c , in particular, demonstrated promising activity against the cisplatin-resistant cell line, suggesting a potential mechanism to circumvent common drug resistance pathways.
| Compound ID | Structure | A2780 IC50 (µM) | A2780CISR IC50 (µM) | Resistance Factor (RF) |
| S4a | 2-((5-bromopyridin-2-yl)amino)-3-methylpentanoic acid | > 50 | > 50 | - |
| S4b | 2-((5-bromopyridin-2-yl)amino)-3-phenylpropanoic acid | > 50 | > 50 | - |
| S4c | 2-((5-bromopyridin-2-yl)amino)-3-(1H-indol-3-yl)propanoic acid | 21.03 | 18.27 | 0.87 |
| S4d | 2-((5-bromopyridin-2-yl)amino)-3-(4-hydroxyphenyl)propanoic acid | > 50 | > 50 | - |
| S6a | 2-((5-bromopyridin-2-yl)amino)-3-methylbutanoic acid | > 50 | > 50 | - |
| S6b | 2-((5-bromopyridin-2-yl)amino)-4-methylpentanoic acid | > 50 | > 50 | - |
| S6c | 2-((5-bromopyridin-2-yl)amino)-3-(1H-imidazol-4-yl)propanoic acid | 18.41 | 14.21 | 0.77 |
| S6d | (S)-2-((5-bromopyridin-2-yl)amino)succinic acid | > 50 | > 50 | - |
| Cisplatin | - | 1.8 | 12.4 | 6.88 |
Data sourced from a study on amino acid conjugates of aminopyridine as potential anticancer agents.[1][2]
Experimental Protocols
Synthesis of 2-Aminopyridine Derivatives
The synthesis of the target aminopyridine derivatives involved a multi-step process. The general workflow for this synthesis is depicted in the diagram below. The core structure was prepared by reacting 2-amino-5-bromopyridine with various amino acid esters in the presence of a suitable solvent and base.
Caption: General workflow for the synthesis of aminopyridine derivatives.
MTT Assay for Cytotoxicity
The in vitro anticancer activity of the synthesized compounds was determined using the MTT assay.[3] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The process is outlined below:
-
Cell Seeding: Human ovarian cancer cell lines (A2780 and A2780CISR) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.[3]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.[3]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 values were then calculated from the dose-response curves.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Potential Signaling Pathway Involvement
While the precise molecular targets of these novel compounds were not fully elucidated in the initial study, the observed activity in a cisplatin-resistant cell line suggests that they may act through pathways that are distinct from or downstream of the DNA damage response typically induced by cisplatin. Potential mechanisms could involve the modulation of apoptosis-related proteins, cell cycle checkpoints, or drug efflux pumps. Further investigation is required to identify the specific signaling cascades affected by these aminopyridine derivatives.
Caption: Hypothesized mechanism of action for the aminopyridine derivatives.
References
- 1. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Bromo-2-fluoropyridin-4-amine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 5-Bromo-2-fluoropyridin-4-amine are paramount for ensuring laboratory safety and environmental compliance. This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols for halogenated pyridines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation, as well as respiratory irritation.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile, butyl rubber) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust or vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.
Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.[2] This ensures the complete destruction of the halogenated organic compound in a controlled environment, minimizing environmental impact.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and empty containers), must be classified as hazardous waste.
-
This waste stream should be segregated as a halogenated organic waste .[3] Do not mix it with non-halogenated waste streams.[3]
-
Store separately from incompatible materials such as strong oxidizing agents and acids.
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, sealable, and clearly labeled hazardous waste container.
-
The label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a primary constituent. Include the approximate quantity or concentration.
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.
-
Ensure the storage area is away from sources of ignition, as related pyridine compounds can be flammable.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and transportation of the waste.
-
Provide the waste manifest with a complete and accurate description of the waste, including its chemical composition and hazard classification.
-
-
Incineration:
-
The designated waste disposal facility will incinerate the this compound waste in a regulated hazardous waste incinerator.[2][3]
-
These incinerators are equipped with advanced emission control systems, such as scrubbers, to neutralize harmful byproducts like hydrogen bromide and hydrogen fluoride that are formed during the combustion of halogenated compounds.[2]
-
High-temperature incineration (typically 820°C to 1,600°C for pyridine wastes) ensures a destruction and removal efficiency of over 99.99%.[4][5]
-
Alternative Disposal Considerations (For Specialized Facilities)
While incineration is the standard, some facilities may have the capability for chemical treatment of halogenated aromatic compounds. One such method involves the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), which can break down these compounds into simpler, less toxic substances.[6] However, this process is complex, exothermic, and requires specialized expertise and equipment to manage the reaction safely and is not recommended for standard laboratory settings.
Quantitative Data Summary
| Parameter | Value/Specification |
| UN GHS Classification | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure; Respiratory tract irritation)[1] |
| Molecular Formula | C₅H₄BrFN₂[1] |
| Molecular Weight | 191.00 g/mol [1] |
| Recommended Disposal Method | Incineration at a licensed hazardous waste facility.[2][3] |
| Incineration Temperature Range | Typically 820°C - 1,600°C for pyridine-containing wastes.[5] |
| Destruction and Removal Efficiency (DRE) | > 99.99% for principal organic hazardous constituents.[4] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is based on general principles for the disposal of halogenated organic compounds. Always consult your institution's specific safety protocols and a qualified Environmental Health and Safety (EHS) professional before handling or disposing of any hazardous chemical. All procedures must comply with local, state, and federal regulations.
References
- 1. 5-Bromo-4-fluoropyridin-2-amine | C5H4BrFN2 | CID 57917407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 3. bucknell.edu [bucknell.edu]
- 4. gao.gov [gao.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Essential Safety and Operational Guide for 5-Bromo-2-fluoropyridin-4-amine
This guide provides critical safety and logistical information for handling 5-Bromo-2-fluoropyridin-4-amine in a laboratory setting. Adherence to these protocols is essential for ensuring the safety of researchers and maintaining a secure work environment. The information is compiled from safety data sheets and best practices for handling similar chemical compounds.
Hazard Identification and GHS Classification
This compound is a hazardous substance that requires careful handling. The following table summarizes its GHS classifications.[1]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.[2][3][4]
| PPE Category | Item | Specifications |
| Engineering Controls | Chemical Fume Hood | All handling of solid and solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[4] |
| Eye and Face Protection | Safety Goggles with Side Shields | Must conform to EN166 (EU) or NIOSH (US) standards to protect against splashes.[3][5] |
| Face Shield | To be used in addition to goggles when there is a significant risk of splashing.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for tears or holes before each use.[2][4] |
| Body Protection | Laboratory Coat | A fully buttoned, flame-resistant lab coat with tight-fitting cuffs is required to protect skin and clothing.[3][4] |
| Protective Clothing | Consider a chemical-resistant apron or coveralls for larger quantities or when splashing is likely.[2][4] | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the powder outside of a fume hood or if dust is generated. A respirator with a particulate filter is recommended.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and to minimize exposure.[4]
-
Preparation :
-
Weighing and Aliquoting :
-
Experimental Use :
-
Spill Management :
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.[4][6]
-
Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for proper disposal.[4][6]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[4]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste Chemical | Collect in a clearly labeled, sealed, and appropriate waste container. Dispose of contents/container in accordance with local, regional, national, and international regulations.[2] |
| Solutions Containing the Compound | Collect in a labeled, sealed container designated for halogenated organic waste.[8] |
| Contaminated Labware (e.g., pipette tips, gloves, weighing paper) | Place in a designated solid hazardous waste container.[8] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[8]
-
Segregation: Do not mix incompatible waste streams.[8]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[8]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 5-Bromo-4-fluoropyridin-2-amine | C5H4BrFN2 | CID 57917407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
